4'-Phosphopantetheine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUPRLRUUMCTL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897420 | |
| Record name | (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pantetheine 4'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2226-71-3 | |
| Record name | Phosphopantetheine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Phosphopantetheine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-pantetheine 4'-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-PHOSPHOPANTETHEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM39WU8OFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pantetheine 4'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 4'-Phosphopantetheine in Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the function of 4'-phosphopantetheine in fatty acid biosynthesis. Central to this process is the covalent attachment of the this compound moiety to a conserved serine residue of the acyl carrier protein (ACP), a post-translational modification catalyzed by 4'-phosphopantetheinyl transferases (PPTases). This modification converts the inactive apo-ACP to the functional holo-ACP, equipping it with a flexible prosthetic arm. This "swinging arm" is indispensable for shuttling the growing acyl chain between the various catalytic domains of the fatty acid synthase (FAS) complex. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying these processes, and provides visual representations of the involved pathways and workflows. This comprehensive resource is intended to support researchers and professionals in the fields of biochemistry, microbiology, and drug development in their efforts to understand and manipulate fatty acid synthesis.
Introduction: The Central Scaffold of Fatty Acid Biosynthesis
De novo fatty acid synthesis is a fundamental anabolic pathway responsible for the production of fatty acids from acetyl-CoA and malonyl-CoA precursors.[1] This process is orchestrated by the multi-enzyme fatty acid synthase (FAS) complex.[2] A critical component of this machinery is the acyl carrier protein (ACP), a small, acidic protein that acts as a chaperone for the elongating fatty acid chain.[3] However, ACP in its nascently translated form, apo-ACP, is inactive. Its functionalization depends on the post-translational attachment of a this compound prosthetic group, derived from coenzyme A (CoA).[3][4]
This covalent modification is catalyzed by a family of enzymes known as 4'-phosphopantetheinyl transferases (PPTases), also referred to as holo-acyl carrier protein synthases (AcpS).[4] The attachment of the this compound arm to a conserved serine residue on the ACP transforms it into the active holo-ACP.[3] This prosthetic group, with its terminal thiol, acts as a flexible "swinging arm," approximately 2 nm in length, that tethers the growing acyl chain as a thioester.[4] This flexibility is crucial for the efficient transfer of the acyl intermediates between the spatially distinct active sites of the FAS enzymatic domains, facilitating the sequential reactions of condensation, reduction, dehydration, and a second reduction that constitute each cycle of fatty acid elongation.[4][5]
The Enzymatic Machinery: Activating the Acyl Carrier Protein
The activation of apo-ACP is a critical control point in fatty acid synthesis. This process is mediated by the precise enzymatic action of phosphopantetheinyl transferases.
Phosphopantetheinyl Transferases (PPTases)
PPTases are a superfamily of enzymes that catalyze the transfer of the this compound moiety from CoA to a conserved serine residue on carrier proteins, including the ACP of fatty acid synthases, the peptidyl carrier proteins (PCPs) of nonribosomal peptide synthetases (NRPSs), and the ACPs of polyketide synthases (PKSs). This reaction is magnesium-dependent and releases 3',5'-adenosine diphosphate (3',5'-ADP) as a byproduct.[6]
PPTases are broadly classified into two main families:
-
AcpS-type PPTases: These are typically associated with primary metabolism, including the activation of ACPs in fatty acid synthesis. They are generally smaller enzymes.
-
Sfp-type PPTases: These are often involved in secondary metabolism and are known for their broader substrate specificity, capable of modifying carrier proteins from various biosynthetic pathways.
The Post-Translational Modification of ACP
The conversion of apo-ACP to holo-ACP is a fundamental step that primes the fatty acid synthesis pathway. The reaction involves the nucleophilic attack of the hydroxyl group of the conserved serine residue on the β-phosphate of CoA, forming a phosphodiester bond and liberating 3',5'-ADP.[6]
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of fatty acid synthesis are underpinned by the kinetic parameters of the involved enzymes. This section summarizes key quantitative data for PPTases and the catalytic domains of FAS.
Table 1: Kinetic Parameters of Phosphopantetheinyl Transferases (PPTases)
| PPTase Source Organism | Carrier Protein Substrate | Km for apo-ACP (μM) | Km for CoA (μM) | kcat (min-1) | Reference |
| Escherichia coli (AcpS) | E. coli apo-ACP | 1.3 | 4.9 | 570 | [7] |
| Streptococcus pneumoniae (AcpS) | S. pneumoniae apo-ACP | 1.8 | 6.7 | 540 | [7] |
| Mycoplasma pneumoniae (AcpS) | M. pneumoniae apo-ACP | 0.8 | 125 | 1.1 | [7] |
| Bacillus subtilis (Sfp) | Apo-Lys2-PCP | 0.24 | 1.9 | 120 |
Table 2: Apparent Kinetic Constants of Metazoan Fatty Acid Synthase (mFAS) and its Ketoacyl Synthase (KS) Domain
| Enzyme/Domain | Substrate(s) | Km | kcat (min-1) | Reference |
| mFAS (overall activity) | Acetyl-CoA | 2.1 ± 0.3 µM | 1.1 ± 0.02 | [6] |
| mFAS (overall activity) | Methylmalonyl-CoA | 3.2 ± 0.3 µM | 0.04 ± 0.001 | [6] |
| KS Domain | Decanoyl-ACP + Malonyl-ACP | - | ~0.7 | [6] |
Signaling Pathways and Logical Relationships
The process of fatty acid synthesis involving this compound can be visualized as a series of interconnected pathways and logical steps.
Figure 1: Overview of ACP activation and its role in the fatty acid elongation cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound function in fatty acid synthesis.
Expression and Purification of Apo-Acyl Carrier Protein (Apo-ACP)
Objective: To produce and purify recombinant apo-ACP for use in subsequent enzymatic assays.
Methodology:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET) containing the gene for the desired ACP.
-
Culture Growth: Inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of M9 minimal medium supplemented with trace minerals and the antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to incubate the culture at a reduced temperature (e.g., 16-18°C) for 12-16 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% glycerol, 0.1 mM DTT). Lyse the cells by sonication on ice.
-
Clarification: Remove cell debris by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purification: Purify the apo-ACP from the soluble lysate using chromatographic techniques. Given that ACPs are small and highly acidic, anion-exchange chromatography is often effective. A final size-exclusion chromatography step can be used for polishing.
-
Analysis: Verify the purity and identity of the apo-ACP by SDS-PAGE and mass spectrometry.
Phosphopantetheinyl Transferase (PPTase) Activity Assay
Objective: To determine the kinetic parameters of a PPTase for the conversion of apo-ACP to holo-ACP.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES pH 7.6) containing 10 mM MgCl2, a range of concentrations of purified apo-ACP, and a fixed, saturating concentration of CoA.
-
Initiation: Initiate the reaction by adding a known amount of purified PPTase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., 25% formic acid).
-
Analysis: Analyze the conversion of apo-ACP to holo-ACP. This can be achieved by:
-
Urea-PAGE: The addition of the negatively charged this compound group causes a mobility shift that can be resolved on a urea polyacrylamide gel.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can distinguish between the apo- and holo-forms of ACP based on their mass difference.
-
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and kcat.
In Vitro Fatty Acid Synthesis Assay
Objective: To reconstitute the fatty acid synthesis pathway in vitro and measure the production of fatty acids.
Methodology:
-
Reaction Components: Assemble a reaction mixture containing:
-
Purified FAS enzymes (or a purified FAS complex)
-
Purified holo-ACP
-
Acetyl-CoA (as a primer)
-
[2-14C]malonyl-CoA (as the radiolabeled extender unit)
-
NADPH and NADH as reducing equivalents
-
A suitable reaction buffer (e.g., 100 mM sodium phosphate pH 7.5, 1 mM TCEP)
-
-
Initiation and Incubation: Initiate the reaction by adding the radiolabeled malonyl-CoA and incubate at 37°C.
-
Termination and Saponification: Stop the reaction at various time points by adding a strong base (e.g., KOH) to saponify the thioester linkages.
-
Acidification and Extraction: Acidify the reaction mixture (e.g., with HCl) and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Analysis:
-
Separate the extracted fatty acids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled fatty acids produced using a phosphorimager or scintillation counting.
-
-
Data Analysis: Calculate the rate of fatty acid synthesis based on the incorporation of the radiolabel over time.
Analysis of Acyl-ACP Intermediates by LC-MS/MS
Objective: To identify and quantify the different acyl-ACP intermediates produced during fatty acid synthesis.
Methodology:
-
Sample Preparation: Quench an in vitro fatty acid synthesis reaction at a specific time point.
-
Proteolytic Digestion: Subject the protein mixture to enzymatic digestion with a protease that cleaves at a conserved site near the phosphopantetheinylated serine of the ACP (e.g., Asp-N). This will generate a peptide fragment containing the this compound arm and the attached acyl chain.
-
LC-MS/MS Analysis:
-
Separate the digested peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the different acyl-peptide fragments based on their precursor and product ion masses.
-
-
Quantification: Use stable isotope-labeled internal standards for absolute quantification of the acyl-ACP species.
Analysis of Protein-Protein Interactions: Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity between ACP and a specific FAS domain.
Methodology:
-
Ligand Immobilization: Covalently immobilize one of the purified proteins (e.g., the FAS domain, the "ligand") onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the other protein (e.g., holo-ACP, the "analyte") over the sensor surface in a continuous flow of running buffer.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in resonance units (RU), is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis:
-
Generate sensorgrams (plots of RU versus time) for each analyte concentration.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Signaling Pathway: ACP Post-Translational Modification
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic mechanism of NADH-enoyl-ACP reductase from Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
The Linchpin of Polyketide Assembly: A Technical Guide to the Role of 4'-Phosphopantetheine in Biosynthesis
For Immediate Release
A Deep Dive into the Essential Cofactor Driving Polyketide Synthesis, Providing Foundational Knowledge for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the critical role of the 4'-phosphopantetheine (PPant) prosthetic group in the intricate machinery of polyketide synthases (PKSs). Understanding this fundamental component is paramount for the rational engineering of PKSs to produce novel bioactive compounds for therapeutic applications. This document provides a comprehensive overview of the biochemical principles, quantitative data on enzymatic activity, detailed experimental protocols, and visual representations of the key processes involved.
The Central Role of this compound: The "Swinging Arm" of Polyketide Synthesis
Polyketide biosynthesis is a complex, assembly-line-like process responsible for the production of a vast array of structurally diverse and pharmacologically important natural products, including antibiotics, antifungals, and anticancer agents.[1][2] At the heart of this process lies the acyl carrier protein (ACP), a small, acidic protein that shuttles the growing polyketide chain between the various catalytic domains of the PKS.[3] However, the ACP in its nascent form, the apo-ACP, is inactive.[4] Its activation is a crucial post-translational modification: the covalent attachment of a this compound (PPant) moiety from coenzyme A (CoA) to a conserved serine residue.[5][6] This reaction is catalyzed by a family of enzymes known as phosphopantetheinyl transferases (PPTases).[7][8]
The product of this reaction, the holo-ACP, is the functional form of the protein. The attached PPant group acts as a flexible "swinging arm," approximately 2 nm in length, that tethers the growing polyketide chain via a high-energy thioester bond.[9][10] This long, flexible arm allows the covalently attached intermediates to access the spatially distinct active sites of the various catalytic domains within a PKS module, thereby facilitating the sequential condensation of acyl-CoA extender units and the subsequent reductive modifications.[9][11]
The activation of apo-ACP to holo-ACP is an indispensable step in polyketide biosynthesis.[4] The PPTase-catalyzed transfer of the PPant arm converts the inactive synthase into its active form, enabling the initiation and elongation of the polyketide chain.[7]
Quantitative Insights into a Critical Post-Translational Modification
The efficiency of ACP phosphopantetheinylation is a key factor influencing the overall rate of polyketide synthesis. PPTases are broadly classified into two main families: AcpS-type, which are typically involved in primary metabolism (fatty acid synthesis), and Sfp-type, which often exhibit broader substrate specificity and are commonly associated with secondary metabolism, including polyketide and non-ribosomal peptide synthesis.[7][12] The kinetic parameters of these enzymes are crucial for understanding their substrate specificity and catalytic efficiency.
| PPTase | Target Apo-CP | kcat/Km (μM⁻¹ min⁻¹) | Reference |
| E. coli AcpS | E. coli ACP | 10–50 | [7] |
| B. subtilis Sfp | VibB ACP | 1.8 | [7] |
| B. subtilis Sfp | TycC1 PCP | 3.1 | [7] |
| S. coelicolor ACPS | act ACP | 0.05 | [7] |
| S. verticillus Svp | Funa ACP | 0.7 | [7] |
Table 1: Overview of Kinetic Parameters for Different PPTases and Carrier Protein Substrates. This table summarizes the catalytic efficiency (kcat/Km) of various PPTases with their respective acyl carrier protein (ACP) or peptidyl carrier protein (PCP) substrates. The data highlights the range of kinetic parameters observed in vitro.[7]
Visualizing the Core Processes
To provide a clearer understanding of the intricate mechanisms involving this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of this compound in polyketide synthesis.
Expression and Purification of Apo-Acyl Carrier Protein (Apo-ACP)
A common method for obtaining apo-ACP involves recombinant expression in E. coli.
-
Expression: The gene encoding the ACP of interest is cloned into an expression vector, often with an N- or C-terminal polyhistidine tag (e.g., His6-tag) for purification.[13] The plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3).[14] Cells are grown in a rich medium like Luria-Bertani (LB) broth at 37°C to an optimal optical density (OD600) before protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[14] To obtain a higher proportion of apo-ACP, expression can be performed in minimal media.[15]
-
Purification: Cells are harvested by centrifugation and lysed, for example, by sonication or using chemical lysis reagents.[16] The His-tagged apo-ACP is then purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin.[14][17] The protein is eluted with an imidazole gradient. The purity of the collected fractions is assessed by SDS-PAGE.[16] Further purification steps, such as size-exclusion chromatography, can be employed to achieve higher purity.[14]
Phosphopantetheinyl Transferase (PPTase) Activity Assay
Several methods can be used to measure the activity of PPTases. A widely used approach is a colorimetric assay that couples the PPTase reaction to a reporter enzyme.
-
Principle: A non-ribosomal peptide synthetase (NRPS) like BpsA, which produces the blue pigment indigoidine, can be used as a reporter.[8] The apo-BpsA is inactive. The PPTase of interest activates apo-BpsA by transferring the PPant arm from CoA, and the resulting holo-BpsA synthesizes indigoidine from its substrate, glutamine. The rate of indigoidine formation, which can be monitored spectrophotometrically, is proportional to the PPTase activity.[4][8]
-
Protocol Outline:
-
A reaction mixture is prepared containing apo-BpsA, the PPTase to be assayed, CoA, glutamine, ATP, and MgCl2 in a suitable buffer.
-
The reaction is initiated by the addition of the PPTase.
-
The increase in absorbance at the wavelength corresponding to indigoidine (e.g., ~600 nm) is measured over time using a spectrophotometer.
-
Kinetic parameters can be determined by varying the concentrations of CoA or the apo-carrier protein substrate.[8]
-
In Vitro Reconstitution of Polyketide Synthesis
The complete synthesis of a polyketide can be reconstituted in vitro from purified PKS components, allowing for detailed mechanistic studies.
-
Components: The reconstitution requires the purified PKS enzymes (e.g., for the 6-deoxyerythronolide B synthase (DEBS), this would include DEBS1, DEBS2, and DEBS3), the appropriate starter and extender units (e.g., propionyl-CoA and methylmalonyl-CoA), a reducing agent (NADPH), and a PPTase (like Sfp) to ensure the PKS modules are in their active holo-form.[9][18][19]
-
Reaction: The components are combined in a reaction buffer and incubated at an optimal temperature (e.g., 30°C).
-
Analysis: The reaction is quenched, and the polyketide products are extracted using an organic solvent. The products are then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[9][19]
Mass Spectrometry Analysis of ACP Phosphopantetheinylation
Mass spectrometry is a powerful tool for confirming the post-translational modification of ACPs.
-
Methodology: Purified ACP is analyzed by LC-MS. The expected mass of the apo-ACP can be calculated from its amino acid sequence. The mass of the holo-ACP will be increased by the mass of the this compound moiety (340.3 Da). By comparing the observed mass with the calculated masses, the modification state of the ACP can be determined.[11] Tandem mass spectrometry (MS/MS) can be used to fragment the protein and confirm the site of modification.[11]
Conclusion
The this compound prosthetic group is an indispensable component of polyketide synthases, acting as a flexible tether for the growing polyketide chain and enabling the remarkable catalytic efficiency of these enzymatic assembly lines. A thorough understanding of its attachment by PPTases and its function within the PKS module is crucial for the successful engineering of these complex enzymes to produce novel and valuable bioactive compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product biosynthesis, synthetic biology, and drug discovery.
References
- 1. Protocols [neuroproteomics.scs.illinois.edu]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Understanding and Engineering Polyketide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions [frontiersin.org]
- 7. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
- 13. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. "Purification of Acyl Carrier Protein" by Jessie Gibson, Aubrey Johnson et al. [scholarworks.boisestate.edu]
- 17. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
4'-Phosphopantetheine: A Core Prosthetic Group in Enzymatic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Phosphopantetheine is a vital prosthetic group derived from Coenzyme A (CoA) that is essential for the function of a diverse range of enzymes involved in primary and secondary metabolism. This technical guide provides a comprehensive overview of the role of this compound, focusing on its function in acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) within large enzymatic complexes such as fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). We delve into the biosynthesis of this crucial cofactor, the mechanism of its attachment by phosphopantetheinyl transferases (PPTases), and its role in shuttling reactive intermediates between catalytic domains. This guide also presents a compilation of quantitative data on enzyme kinetics and binding affinities, detailed experimental protocols for the study of this compound-utilizing systems, and visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this fundamental biochemical component.
Introduction: The Central Role of this compound
This compound is a flexible molecular arm, approximately 2 nm in length, that functions as a covalent tether for growing acyl and peptidyl chains within multi-enzyme biosynthetic machineries.[1] This prosthetic group is attached post-translationally to a conserved serine residue on carrier protein domains, converting them from their inactive apo form to the active holo form.[2] The terminal thiol group of the this compound moiety forms a high-energy thioester bond with the substrate, allowing for the efficient transfer of intermediates between spatially distinct active sites within the enzyme complex.[1] This "swinging arm" mechanism is fundamental to the biosynthesis of a vast array of biologically active molecules, including fatty acids, polyketides, and non-ribosomal peptides.[3]
The attachment of the this compound group is catalyzed by a superfamily of enzymes known as 4'-phosphopantetheinyl transferases (PPTases).[4] These enzymes utilize coenzyme A (CoA) as the donor of the this compound moiety.[5] The fidelity and efficiency of this post-translational modification are critical for cellular viability and the production of essential metabolites.[6]
Biosynthesis and Attachment of this compound
The biosynthesis of this compound is intrinsically linked to the coenzyme A (CoA) metabolic pathway. Pantothenate (Vitamin B5) is the precursor for CoA synthesis, a five-step enzymatic process that is conserved across prokaryotes and eukaryotes.[7] this compound is the penultimate intermediate in this pathway.[8]
The transfer of the this compound moiety from CoA to a carrier protein is a critical post-translational modification. This reaction is catalyzed by PPTases, which are classified into two main families based on their structure and substrate specificity: AcpS-type and Sfp-type.[6]
-
AcpS-type PPTases are typically involved in primary metabolism, specifically the activation of acyl carrier proteins (ACPs) in fatty acid biosynthesis.[6]
-
Sfp-type PPTases generally exhibit broader substrate specificity and are often associated with secondary metabolism, activating carrier proteins in PKS and NRPS systems.[6]
The general reaction catalyzed by PPTases is as follows:
CoA + apo-Carrier Protein ⇌ holo-Carrier Protein + 3',5'-ADP
This reaction is dependent on Mg²⁺ ions.[2]
Key Enzyme Systems Utilizing this compound
Fatty Acid Synthases (FAS)
Fatty acid synthases are multi-enzyme complexes that catalyze the biosynthesis of fatty acids from acetyl-CoA and malonyl-CoA. The acyl carrier protein (ACP) is a central component of FAS, and its this compound arm carries the growing fatty acyl chain.[9] The flexible arm allows the tethered intermediate to access the various catalytic domains of the synthase for sequential condensation, reduction, dehydration, and further reduction reactions.[9]
Polyketide Synthases (PKS)
Polyketide synthases produce a diverse array of natural products with important pharmacological activities, including antibiotics, antifungals, and anticancer agents.[10] Similar to FAS, PKSs are modular enzymes that utilize an ACP with a this compound prosthetic group to hold and elongate the growing polyketide chain.[10] The modular nature of PKSs allows for a combinatorial approach to generate novel polyketide structures through genetic engineering.[1]
Non-Ribosomal Peptide Synthetases (NRPS)
Non-ribosomal peptide synthetases are large, modular enzymes that synthesize a wide range of peptides, many of which have therapeutic applications.[11] In NRPSs, the peptidyl carrier protein (PCP) is post-translationally modified with a this compound group.[12] This prosthetic group tethers the growing peptide chain and facilitates its transfer between the different modules of the synthetase, each of which is responsible for the incorporation of a specific amino acid.[12]
Quantitative Data
A comprehensive understanding of the enzymatic processes involving this compound requires quantitative data on enzyme kinetics and binding affinities. The following tables summarize key parameters for representative phosphopantetheinyl transferases and related components.
Table 1: Kinetic Parameters of Phosphopantetheinyl Transferases (PPTases)
| PPTase | Organism | Substrate (Carrier Protein) | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference(s) |
| Sfp | Bacillus subtilis | SrfB1.17 apo-PCP | 1.3 | 104 | 80 | [7] |
| Sfp | Bacillus subtilis | SrfB2.16 apo-PCP | 1.8 | 56 | 31 | [7] |
| Sfp | Bacillus subtilis | S. cerevisiae Lys2 PCP | 1.3 | 104 | 80 | [7] |
| Sfp | Paenibacillus sp. D9 | Not specified | 4520 (4.52 mg/mL) | 35.33 (U/mg) | 0.104 (mM-1s-1) | [13] |
| Svp | Streptomyces verticillus | BlmI PCP | - | - | Similar to Sfp | [14] |
| Svp | Streptomyces verticillus | TcmM ACP | - | - | 346-fold higher than Sfp | [14] |
Table 2: Binding Affinities and Intracellular Concentrations
| Molecule | Interacting Partner | Kd (µM) | Organism/Cell Type | Intracellular Concentration | Reference(s) |
| CoA | Sfp (M. tuberculosis) | 3.4 ± 0.2 | Mycobacterium tuberculosis | - | [10] |
| CoA | PptT (M. tuberculosis) | 0.036 ± 0.013 | Mycobacterium tuberculosis | - | [10] |
| VinK (MCAT) | VinL (ACP) | 12.2 ± 1.2 (1/Ka) | Streptomyces sp. | - | [15] |
| Acetyl-CoA | - | - | Escherichia coli | 20 - 600 µM | [16] |
| Malonyl-CoA | - | - | Escherichia coli | 4 - 90 µM | [16] |
| Total CoA Pool | - | - | Escherichia coli | 0.30 - 0.52 mM | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and the enzymes that utilize it.
Recombinant Expression and Purification of Acyl Carrier Proteins (ACPs)
This protocol describes a general method for the production and purification of ACPs from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an ACP expression plasmid (e.g., pET vector with a His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
PD-10 desalting column or dialysis tubing.
-
SDS-PAGE reagents.
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.[18]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ACP with Elution Buffer.
-
Exchange the buffer of the eluted protein to a suitable storage buffer (e.g., PBS with 10% glycerol) using a PD-10 desalting column or dialysis.
-
Analyze the purity of the protein by SDS-PAGE. The purified ACP will be in the apo form.
In Vitro Phosphopantetheinylation Assay using a Fluorescent CoA Analog
This protocol describes a fluorescent assay to monitor the activity of PPTases.
Materials:
-
Purified apo-ACP (from Protocol 5.1).
-
Purified PPTase.
-
Rhodamine-CoA or other fluorescently labeled CoA analog.
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Quenching solution (e.g., 10% SDS).
-
SDS-PAGE gel and imaging system capable of detecting the fluorophore.
Procedure:
-
Set up the reaction mixture in the Reaction Buffer containing apo-ACP (e.g., 10 µM) and the fluorescent CoA analog (e.g., 5 µM).
-
Initiate the reaction by adding the PPTase to a final concentration of (e.g., 100 nM).
-
Incubate the reaction at the optimal temperature for the PPTase (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of quenching solution.
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the gel using a fluorescence imager. The appearance of a fluorescent band corresponding to the molecular weight of the ACP indicates the transfer of the fluorescent this compound moiety. The intensity of the band can be quantified to determine the reaction rate.[19]
Mass Spectrometry-Based Detection of 4'-Phosphopantetheinylation
This protocol outlines the general workflow for identifying the this compound modification on a carrier protein using mass spectrometry.
Materials:
-
Purified holo-carrier protein.
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
-
Database search software (e.g., Mascot, Sequest).
Procedure:
-
Perform an in-solution or in-gel proteolytic digest of the holo-carrier protein.
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[6]
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the carrier protein.
-
Specify the this compound modification (mass shift of +340.0858 Da on a serine residue) as a variable modification in the search parameters.[6]
-
Validate the identification of the phosphopantetheinylated peptide by manual inspection of the MS/MS spectrum, looking for characteristic fragment ions.[13]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Schematic representation of fatty acid synthesis pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 12. mdpi.com [mdpi.com]
- 13. Heterologous Expression of Sfp-Type Phosphopantetheinyl Transferase is Indispensable in the Biosynthesis of Lipopeptide Biosurfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. pnas.org [pnas.org]
- 16. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Specialized acyl carrier protein used by serine palmitoyltransferase to synthesize sphingolipids in Rhodobacteria [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis of 4'-Phosphopantetheine in Archaea
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine is a vital precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all domains of life, and serves as the prosthetic group for acyl carrier proteins (ACPs) involved in fatty acid and polyketide biosynthesis. While the pathway for CoA biosynthesis is largely conserved, significant differences exist in the initial steps of this compound synthesis between archaea and the canonical pathways of bacteria and eukaryotes. This guide provides a detailed technical overview of the archaeal biosynthesis pathway of this compound, with a focus on its unique enzymatic steps, available quantitative data, and the experimental protocols used for its characterization. This information is critical for researchers studying archaeal metabolism, evolution, and for those exploring novel antimicrobial drug targets.
The Archaeal Pathway to this compound: A Unique Route
The biosynthesis of this compound in archaea begins with pantoate and proceeds through a series of enzymatic reactions to yield the final product. The key distinction from the bacterial and eukaryotic pathways lies in the synthesis of the intermediate, 4'-phosphopantothenate.
I. The Divergent Upstream Pathway: Synthesis of 4'-Phosphopantothenate
In contrast to the well-established pathway in bacteria and eukaryotes, which involves the sequential action of pantothenate synthetase (PS) and pantothenate kinase (PanK), most archaea employ a novel two-step process in the reverse order, catalyzed by pantoate kinase (PoK) and phosphopantothenate synthetase (PPS).[1]
-
Pantoate Kinase (PoK): The first committed step in the archaeal pathway is the phosphorylation of pantoate to form 4-phosphopantoate. This reaction is catalyzed by pantoate kinase (PoK), an enzyme that is phylogenetically distinct from the pantothenate kinases found in other domains.
-
Phosphopantothenate Synthetase (PPS): The subsequent step is the condensation of 4-phosphopantoate with β-alanine to produce 4'-phosphopantothenate, a reaction catalyzed by phosphopantothenate synthetase (PPS).
This unique PoK/PPS system is a hallmark of archaeal CoA biosynthesis and represents a significant evolutionary divergence.[1]
II. The Conserved Downstream Pathway: From 4'-Phosphopantothenate to this compound
Following the synthesis of 4'-phosphopantothenate, the pathway converges with the canonical route found in bacteria and eukaryotes, involving two key enzymes that are often fused into a single bifunctional protein in archaea.[2][3]
-
Phosphopantothenoylcysteine Synthetase (PPCS) (CoaB): This enzyme catalyzes the CTP-dependent condensation of 4'-phosphopantothenate and L-cysteine to form 4'-phospho-N-pantothenoylcysteine. The reliance on CTP is a notable characteristic of the archaeal and many bacterial PPCS enzymes, distinguishing them from their ATP-dependent eukaryotic counterparts.[4][5]
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC) (CoaC): The final step is the decarboxylation of 4'-phospho-N-pantothenoylcysteine to yield this compound and carbon dioxide.
In many archaea, including the well-studied methanogen Methanocaldococcus jannaschii, the PPCS and PPCDC activities are carried out by a bifunctional protein, often referred to as Dfp or CoaBC.[4][5]
Quantitative Data
Detailed kinetic data for the enzymes of the archaeal this compound biosynthesis pathway is crucial for understanding its regulation and for the development of specific inhibitors. While comprehensive data for all archaeal enzymes in this pathway is not yet available, studies on representative enzymes have provided valuable insights.
Table 1: Kinetic Parameters of Archaeal Pantoate Kinase (PoK) from Thermococcus kodakarensis
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Pantoate | 330 ± 30 | 1.8 ± 0.1 | 5.5 x 103 |
| Pantothenate | 1100 ± 100 | 0.8 ± 0.04 | 7.3 x 102 |
| ATP | 250 ± 20 | 1.9 ± 0.1 | 7.6 x 103 |
Data from Yokooji et al. (2009). The activity was measured at 42°C.
Note: At present, detailed kinetic parameters for an archaeal phosphopantothenoylcysteine synthetase (PPCS) or phosphopantothenoylcysteine decarboxylase (PPCDC) are not available in the reviewed literature. For comparative purposes, the kinetic parameters for the monofunctional PPCS from the bacterium Enterococcus faecalis are presented below.
Table 2: Kinetic Parameters of Enterococcus faecalis Phosphopantothenoylcysteine Synthetase (PPCS)
| Substrate | Km (µM) | kcat (s-1) |
| CTP | 156 | 2.9 |
| (R)-Phosphopantothenate | 17 | |
| L-Cysteine | 86 |
Data from a study on Enterococcus faecalis PPCS, which, like the archaeal enzyme, is CTP-dependent.[3]
Experimental Protocols
The characterization of the enzymes involved in archaeal this compound biosynthesis relies on a combination of molecular biology, protein biochemistry, and enzymology techniques. Below are detailed methodologies for key experiments.
I. Recombinant Expression and Purification of Archaeal Pathway Enzymes
Objective: To produce and purify recombinant archaeal enzymes for biochemical characterization. This protocol is a generalized procedure based on methods used for expressing other archaeal proteins.
Methodology:
-
Gene Amplification and Cloning:
-
The gene encoding the target enzyme (e.g., PoK, PPS, or the bifunctional CoaBC) is amplified from the genomic DNA of the source archaeon (e.g., Thermococcus kodakarensis, Methanocaldococcus jannaschii) using PCR with high-fidelity DNA polymerase and specific primers.
-
The amplified DNA fragment is then cloned into a suitable E. coli expression vector, such as a pET vector, which typically appends a polyhistidine (His)-tag to the N- or C-terminus of the recombinant protein to facilitate purification.
-
-
Heterologous Expression in E. coli:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance the solubility of the recombinant protein.
-
-
Cell Lysis and Protein Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
For enzymes from hyperthermophilic archaea, a heat treatment step (e.g., 70-80°C for 15-30 minutes) can be employed after cell lysis to denature and precipitate a significant portion of the mesophilic E. coli proteins, simplifying subsequent purification steps.
-
II. Enzymatic Assays
A. Pantoate Kinase (PoK) Activity Assay
Objective: To determine the kinetic parameters of PoK.
Methodology:
-
A coupled-enzyme spectrophotometric assay is commonly used. The production of ADP by PoK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
The reaction mixture contains:
-
50 mM Tris-HCl buffer (pH 7.5-8.0)
-
10 mM MgCl2
-
Varying concentrations of pantoate and ATP
-
1 mM phosphoenolpyruvate
-
0.2 mM NADH
-
Sufficient units of pyruvate kinase and lactate dehydrogenase
-
Purified recombinant PoK to initiate the reaction.
-
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.
-
Initial reaction velocities are calculated and fitted to the Michaelis-Menten equation to determine Km and Vmax.
B. Phosphopantothenoylcysteine Synthetase (PPCS) Activity Assay
Objective: To measure the activity of PPCS.
Methodology:
-
A common method involves monitoring the consumption of substrates or the formation of products using High-Performance Liquid Chromatography (HPLC).
-
The reaction mixture contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
Varying concentrations of 4'-phosphopantothenate, L-cysteine, and CTP.
-
Purified recombinant PPCS (or the bifunctional CoaBC protein).
-
-
The reaction is incubated at the optimal temperature for the enzyme (e.g., 75°C for enzymes from hyperthermophiles).
-
The reaction is stopped at various time points by the addition of an acid (e.g., HCl or trichloroacetic acid).
-
The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the substrate (4'-phosphopantothenate) and the product (4'-phospho-N-pantothenoylcysteine).
-
The amount of product formed over time is used to calculate the reaction rate.
C. Phosphopantothenoylcysteine Decarboxylase (PPCDC) Activity Assay
Objective: To measure the activity of PPCDC.
Methodology:
-
This assay can be performed in a coupled manner with the PPCS reaction or by using purified 4'-phospho-N-pantothenoylcysteine as a substrate.
-
The reaction mixture contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
4'-phospho-N-pantothenoylcysteine (either purified or generated in situ by PPCS).
-
Purified recombinant PPCDC (or the bifunctional CoaBC protein).
-
-
The reaction is incubated at the optimal temperature.
-
The reaction is stopped and analyzed by HPLC as described for the PPCS assay to monitor the formation of this compound.
Visualizations
Biosynthesis Pathway of this compound in Archaea
Caption: The archaeal biosynthesis pathway of this compound.
Experimental Workflow for Characterization of a Recombinant Archaeal Enzyme
Caption: A generalized experimental workflow for the characterization of a recombinant archaeal enzyme.
Conclusion and Future Directions
The biosynthesis of this compound in archaea presents a fascinating example of metabolic diversity, with a unique upstream pathway that sets it apart from bacteria and eukaryotes. The enzymes involved in this pathway, particularly PoK, PPS, and the bifunctional CoaBC, represent potential targets for the development of novel antimicrobial agents specifically targeting archaea.
While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved, especially the PPCS and PPCDC components of the bifunctional archaeal proteins. A deeper understanding of the structure and function of these enzymes will not only provide fundamental insights into archaeal metabolism but also pave the way for the rational design of inhibitors with therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Coenzyme A biosynthesis: reconstruction of the pathway in archaea and an evolutionary scenario based on comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a bifunctional archaeal acyl coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Bifunctional Archaeal Acyl Coenzyme A Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Elucidation of 4'-Phosphopantetheine: A Technical Guide
An In-depth Exploration of the Core Prosthetic Group in Acyl Carrier Proteins
This technical guide provides a comprehensive overview of the discovery, history, and identification of 4'-phosphopantetheine, a pivotal molecule in cellular metabolism. Tailored for researchers, scientists, and drug development professionals, this document details the key experiments, presents quantitative data, and illustrates the biochemical pathways central to the understanding of this essential cofactor.
Historical Context and Discovery
The journey to identifying this compound is intrinsically linked to the broader exploration of cofactors in biochemistry, most notably the work on Coenzyme A (CoA). In the 1940s, Fritz Lipmann, a pioneer in the field, discovered and began to unravel the structure of CoA, a critical component in numerous metabolic acetylation reactions. His groundbreaking research, which earned him the Nobel Prize in 1953, laid the foundation for understanding how acyl groups are activated and transferred within the cell.[1][2]
By the early 1960s, the focus of researchers like P. Roy Vagelos and his team had turned to the mechanism of fatty acid synthesis. They identified a heat-stable protein component essential for this process, which they named the Acyl Carrier Protein (ACP).[3] It was clear that a non-protein "prosthetic group" was attached to the ACP, responsible for carrying the growing acyl chain, but its exact chemical nature remained elusive.
The definitive identification of this prosthetic group came in a landmark 1965 paper by Philip W. Majerus, Alfred W. Alberts, and P. Roy Vagelos.[4] Through a series of elegant experiments, they demonstrated that the prosthetic group of ACP is this compound. This discovery was a significant breakthrough, providing a chemical basis for the function of ACP in fatty acid biosynthesis and linking it directly to the pantothenic acid-derived structure of Coenzyme A.
The Foundational Experiments of Identification
The identification of this compound by Majerus, Alberts, and Vagelos involved a multi-step process of radiolabeling, enzymatic and chemical degradation of the Acyl Carrier Protein, followed by the chromatographic and electrophoretic separation and analysis of the resulting fragments.
Experimental Workflow
The overall workflow for the identification of this compound from ACP is depicted below.
Detailed Methodologies
1. Preparation of [14C]Pantothenate-labeled Acyl Carrier Protein:
-
Organism: Escherichia coli K-12, a pantothenate-requiring auxotroph.
-
Growth Medium: A minimal salts medium was supplemented with [1-14C]pantothenate.
-
Purification: The labeled ACP was purified from cell-free extracts by a combination of ammonium sulfate fractionation and DEAE-cellulose chromatography.
2. Enzymatic Hydrolysis of [14C]ACP:
-
Enzymes: A combination of pronase and a peptidase from Clostridium histolyticum was used for the complete enzymatic digestion of the protein portion of ACP.
-
Procedure: The purified [14C]ACP was incubated with the enzymes in a suitable buffer system until the protein was completely hydrolyzed, leaving the prosthetic group attached to a small peptide fragment.
3. Paper Chromatography:
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phase: A solvent system of n-butanol, acetic acid, and water was used to separate the components of the enzymatic hydrolysate.
-
Detection: The radioactive spots on the chromatogram were visualized by autoradiography.
4. Paper Electrophoresis:
-
Support Medium: Whatman No. 3MM filter paper.
-
Buffer: A pyridine-acetate buffer at a specific pH was used.
-
Conditions: A high voltage was applied across the paper to separate the components based on their charge.
-
Detection: The radioactive bands were located by scanning the paper strip with a radiochromatogram scanner.
5. Compositional Analysis:
-
The isolated radioactive prosthetic group was further hydrolyzed under acidic and alkaline conditions to break it down into its constituent components.
-
The resulting products were then identified by co-chromatography and co-electrophoresis with authentic standards of β-alanine, cysteamine, and pantothenic acid derivatives.
Quantitative Analysis
The meticulous quantitative analysis performed by Majerus, Alberts, and Vagelos was crucial in establishing the stoichiometry of the components of the prosthetic group.
| Component | Molar Ratio (relative to Pantothenate) |
| Pantothenate | 1.00 |
| β-Alanine | 1.02 |
| Cysteamine | 0.95 |
| Phosphate | 1.05 |
Table 1: Molar Composition of the ACP Prosthetic Group. The data, derived from the analysis of the purified prosthetic group, demonstrated a 1:1:1:1 molar ratio of pantothenate, β-alanine, cysteamine, and phosphate, consistent with the structure of this compound.
Biochemical Pathways Involving this compound
This compound is at the crossroads of two fundamental biochemical pathways: the biosynthesis of Coenzyme A and the post-translational modification of acyl carrier proteins.
Coenzyme A Biosynthesis
Coenzyme A is synthesized from pantothenate (Vitamin B5) in a five-step enzymatic pathway. This compound is the product of the third step in this pathway.
References
- 1. Structure, function and dynamics in acyl carrier proteins | PLOS One [journals.plos.org]
- 2. Chemoenzymatic exchange of phosphopantetheine on protein and peptide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
4'-Phosphopantetheine structure and chemical properties
An In-depth Technical Guide to 4'-Phosphopantetheine: Structure, Properties, and Biological Significance
Introduction
This compound is a pivotal molecule in cellular metabolism, serving as an essential prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2][3] These proteins are integral to the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2][4] The this compound moiety is covalently attached to a conserved serine residue of the apo-carrier protein via a phosphodiester bond, a post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases).[3][5] This modification converts the inactive apo-protein into the active holo-form. The long, flexible arm of this compound, approximately 2 nm in length, acts as a tether to carry growing acyl or peptidyl intermediates between the different catalytic domains of large multienzyme complexes like fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).[3][5][6] This mechanism enhances the effective molarity of the intermediates and facilitates an efficient, assembly-line-like biosynthetic process.[3][5][7]
Structure and Chemical Properties
This compound is composed of a pantothenic acid (vitamin B5) moiety linked to a cysteamine group through an amide bond, with a phosphate group esterified to the 4'-hydroxyl group of the pantoate moiety.[8] Its structure provides a terminal thiol group that forms a high-energy thioester bond with acyl groups.[3][5]
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| IUPAC Name | [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate | [6][8][9] |
| CAS Number | 2226-71-3 | [3][5][8][9][10][11] |
| Molecular Formula | C11H23N2O7PS | [3][5][6][8][9][10][11] |
| Molecular Weight | 358.35 g/mol | [3][5][6][8][9][10][11] |
| Appearance | White to slight yellow crystalline powder | [8][10] |
| Solubility | Soluble in water | [8][10] |
| Canonical SMILES | CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | [6][8][11][12] |
| Isomeric SMILES | CC(C)(COP(=O)(O)O)--INVALID-LINK--O | [8][11] |
| InChI Key | JDMUPRLRUUMCTL-VIFPVBQESA-N | [3][6][8][9] |
| XLogP3 | -2.1 | [11] |
| Hydrogen Bond Donor Count | 6 | [11] |
| Hydrogen Bond Acceptor Count | 8 | [11] |
| Rotatable Bond Count | 10 | [11] |
Biological Role and Signaling Pathways
This compound is a central player in primary and secondary metabolism. It is the prosthetic group that activates carrier proteins, enabling them to transport intermediates in a variety of biosynthetic pathways.
Coenzyme A Biosynthesis
This compound is a key intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), starting from pantothenate (Vitamin B5).[1][6][10]
Figure 1. Coenzyme A Biosynthesis Pathway.
Fatty Acid Synthesis
In fatty acid synthesis, the this compound arm of the Acyl Carrier Protein (ACP) shuttles the growing acyl chain between the active sites of the fatty acid synthase (FAS) complex.[1][2][4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Phosphopantetheine - Wikiwand [wikiwand.com]
- 6. Buy this compound | 2226-71-3 [smolecule.com]
- 7. This compound for Research [benchchem.com]
- 8. Buy this compound (EVT-432294) | 2226-71-3 [evitachem.com]
- 9. Phosphopantetheine | C11H23N2O7PS | CID 115254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. coenzalabs.com [coenzalabs.com]
- 11. This compound|lookchem [lookchem.com]
- 12. This compound [eragene.com]
- 13. Mitochondrion - Wikipedia [en.wikipedia.org]
The Enzymatic Cascade from Pantothenate to 4'-Phosphopantetheine: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the initial three-step enzymatic conversion of pantothenate (Vitamin B5) into 4'-phosphopantetheine, a critical segment of the universal Coenzyme A (CoA) biosynthetic pathway. CoA is an essential cofactor in all domains of life, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1] Understanding the enzymes that govern its synthesis is paramount for the development of novel therapeutics, particularly antimicrobials. This document details the reaction mechanisms, kinetic parameters, and experimental protocols for the three key enzymes involved: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC).
Introduction: The Coenzyme A Biosynthetic Pathway
Coenzyme A (CoA) is a fundamental cofactor synthesized from pantothenate in a conserved five-step enzymatic pathway.[2] The initial and highly regulated phase of this pathway is the conversion of pantothenate to this compound, which serves as the precursor for the subsequent adenylylation and phosphorylation steps that complete CoA synthesis.[3][4] This guide focuses on the three enzymes that catalyze this transformation, providing a technical resource for researchers investigating this vital metabolic route.
The overall transformation from pantothenate to this compound proceeds as follows:
-
Phosphorylation: Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to produce 4'-phosphopantothenate.[5]
-
Cysteination: 4'-phosphopantothenate is condensed with L-cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine (PPC).[6]
-
Decarboxylation: PPC is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield the final product, this compound.[7]
This cascade is tightly regulated, primarily at the first step, ensuring cellular CoA homeostasis is maintained.[8]
Enzyme 1: Pantothenate Kinase (PanK / CoaA)
Pantothenate Kinase (EC 2.7.1.33) catalyzes the first and rate-limiting step in CoA biosynthesis: the ATP-dependent phosphorylation of the primary hydroxyl group of pantothenate.[9]
Mechanism and Regulation
PanK operates via a compulsory ordered mechanism where ATP binds first, followed by pantothenate.[10] The enzyme is a critical point of regulation for the entire pathway, primarily through feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA).[7][8] In mammals, four isoforms (PanK1α, PanK1β, PanK2, and PanK3) exhibit different sensitivities to this feedback inhibition, allowing for nuanced control of CoA levels in different tissues and subcellular compartments.[8] Acetyl-CoA acts as a potent allosteric inhibitor, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive enzyme conformation.[10]
Quantitative Data
The kinetic parameters and inhibitory constants for PanK vary across species and isoforms, reflecting different regulatory needs.
| Parameter | Organism / Isoform | Value | Substrate / Inhibitor | Reference(s) |
| Km | Homo sapiens (PanK3) | 24 ± 4 µM | Pantothenate | [3] |
| IC50 | Homo sapiens (PanK1β) | ~5 µM | Acetyl-CoA | [8][9] |
| IC50 | Homo sapiens (PanK2) | ~0.1 µM | Acetyl-CoA | [8][9] |
| IC50 | Homo sapiens (PanK3) | 1 µM | Acetyl-CoA | [8] |
| IC50 | Homo sapiens (PanK3) | 4.6 ± 0.6 µM | Acetyl-CoA | [10] |
| IC50 | Homo sapiens (PanK3) | 0.5 ± 0.02 µM | Palmitoyl-CoA | [10] |
Table 1: Kinetic and Inhibition Constants for Pantothenate Kinase.
Experimental Protocol: Radiochemical Assay for PanK Activity
This protocol is adapted from methods used for E. coli and human PanK characterization.[7][11] It measures the incorporation of radiolabeled pantothenate into 4'-phosphopantothenate.
Materials:
-
Purified PanK enzyme
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.5
-
10 mM ATP solution
-
100 mM MgCl₂ solution
-
D-[1-¹⁴C]pantothenate (e.g., 50-60 mCi/mmol)
-
Whatman DE81 ion-exchange filter disks (2.5 cm diameter)
-
Wash Solution: 1% acetic acid in 95% ethanol
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare a master mix. For a final reaction volume of 40 µL, combine:
-
4 µL 1 M Tris-HCl, pH 7.5
-
4 µL 10 mM ATP
-
4 µL 100 mM MgCl₂
-
1 µL D-[1-¹⁴C]pantothenate (to a final concentration of ~90 µM and ~100,000 dpm)
-
Purified PanK enzyme (amount to be optimized for linear reaction rate)
-
Nuclease-free water to 40 µL
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the mix. Incubate at 37°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by spotting a 30 µL aliquot of the reaction mixture onto a labeled Whatman DE81 filter disk. The negatively charged paper binds the phosphorylated product while the unreacted pantothenate does not bind strongly.
-
Washing: Immediately place the disks in a beaker containing the wash solution (approx. 25 mL per disk). Perform three washes, each for 5-10 minutes with gentle agitation, to remove unreacted [¹⁴C]pantothenate.
-
Drying: After the final wash, dry the filter disks completely under a heat lamp or in an oven.
-
Counting: Place each dried disk into a scintillation vial, add 3-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the amount of product formed based on the specific activity of the [¹⁴C]pantothenate and the measured disintegrations per minute (DPM).
Enzyme 2: Phosphopantothenoylcysteine Synthetase (PPCS / CoaB)
Phosphopantothenoylcysteine Synthetase (EC 6.3.2.5) catalyzes the second step: the nucleotide-dependent condensation of 4'-phosphopantothenate with L-cysteine to form an amide bond.[6]
Mechanism
PPCS follows a Bi Uni Uni Bi Ping-Pong kinetic mechanism.[6][12] The reaction proceeds via a two-step process:
-
Activation: The carboxylate group of 4'-phosphopantothenate attacks the α-phosphate of a nucleotide triphosphate (NTP), forming a high-energy 4'-phosphopantothenoyl-NMP intermediate and releasing pyrophosphate (PPi).
-
Condensation: The amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the intermediate, displacing NMP and forming 4'-phospho-N-pantothenoylcysteine.
Interestingly, nucleotide specificity differs between organisms. Most prokaryotic enzymes, like that from E. faecalis, are specific for CTP.[6] In contrast, human and plant PPCS can utilize both ATP and CTP with similar efficiency.[12]
Quantitative Data
Kinetic parameters have been determined for PPCS from several species, highlighting differences in substrate affinity and turnover rate.
| Parameter | Organism | Value | Substrate | Reference(s) |
| Km | Enterococcus faecalis | 156 µM | CTP | [6] |
| Km | Enterococcus faecalis | 17 µM | 4'-Phosphopantothenate | [6] |
| Km | Enterococcus faecalis | 86 µM | L-Cysteine | [6] |
| kcat | Enterococcus faecalis | 2.9 s⁻¹ | - | [6] |
| Km | Homo sapiens | 269 µM | ATP | [12] |
| Km | Homo sapiens | 265 µM | CTP | [12] |
| Km | Homo sapiens | 13 µM (with ATP) | 4'-Phosphopantothenate | [12] |
| Km | Homo sapiens | 57 µM (with CTP) | 4'-Phosphopantothenate | [12] |
| Km | Homo sapiens | 14 µM (with ATP) | L-Cysteine | [12] |
| Km | Homo sapiens | 16 µM (with CTP) | L-Cysteine | [12] |
| kcat | Homo sapiens | 0.56 s⁻¹ (with ATP) | - | [12] |
| kcat | Homo sapiens | 0.53 s⁻¹ (with CTP) | - | [12] |
Table 2: Kinetic Constants for Phosphopantothenoylcysteine Synthetase.
Experimental Protocol: Coupled Spectrophotometric Assay for PPCS Activity
This assay continuously measures the production of AMP/CMP and PPi. PPi is not directly measured; instead, the production of AMP/CMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This protocol describes the ATP-dependent reaction.
References
- 1. phosphopantothenoylcysteine decarboxylase activity | SGD [yeastgenome.org]
- 2. Characterization and kinetics of phosphopantothenoylcysteine synthetase from Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WikiGenes - PPCDC - phosphopantothenoylcysteine decarboxylase [wikigenes.org]
- 4. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]
- 5. PPCDC Enzyme, Phosphopantothenoylcysteine Decarboxylase - Syd Labs [sydlabs.com]
- 6. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on phosphopantothenoylcysteine decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4'-Phosphopantetheine in Nonribosomal Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonribosomal peptide synthetases (NRPSs) are remarkable molecular machines that produce a vast array of biologically active peptides, including many antibiotics, immunosuppressants, and anticancer agents. Unlike ribosomal protein synthesis, NRPSs utilize a modular assembly-line logic to construct these complex molecules from a diverse pool of monomeric building blocks. Central to this process is the 4'-phosphopantetheine (Ppant) cofactor, a flexible arm that acts as a covalent tether, shuttling the growing peptide chain between the various catalytic domains of the NRPS. This technical guide provides an in-depth exploration of the multifaceted role of this compound in nonribosomal peptide synthesis, detailing its biochemical function, the enzymes that attach it, and the experimental methods used to study it.
The Swinging Arm of NRPS: The this compound Cofactor
The this compound moiety is a prosthetic group derived from coenzyme A (CoA).[1][2] It is post-translationally attached to a conserved serine residue within the peptidyl carrier protein (PCP) or thiolation (T) domain of each NRPS module.[2][3] This covalent modification converts the inactive apo-PCP to the active holo-PCP.[3]
The Ppant arm, approximately 20 Å (2 nm) in length, functions as a flexible "swinging arm".[4] This flexibility is crucial for its ability to transport covalently bound thioester intermediates between the spatially distinct active sites of the various catalytic domains within an NRPS module and between adjacent modules.[4] The terminal thiol group of the Ppant arm is the site of attachment for the activated amino acid monomers and the elongating peptide chain.[2]
Activation of the Carrier Protein: The Role of Phosphopantetheinyl Transferases
The covalent attachment of the this compound group to the apo-PCP is catalyzed by a family of enzymes known as phosphopantetheinyl transferases (PPTases).[3][5] This Mg2+-dependent reaction involves the transfer of the Ppant moiety from coenzyme A to the hydroxyl group of the conserved serine residue on the PCP domain, releasing 3',5'-adenosine diphosphate (3',5'-ADP).[5]
PPTases are classified into two main families:
-
AcpS-type: These PPTases are typically involved in primary metabolism, such as fatty acid synthesis.
-
Sfp-type: These PPTases generally exhibit broader substrate specificity and are responsible for activating the carrier proteins of secondary metabolic pathways, including NRPSs and polyketide synthases (PKSs).[5] The Sfp PPTase from Bacillus subtilis is widely used as a tool in biotechnology due to its remarkable promiscuity, recognizing a wide range of carrier proteins and CoA analogs.
The Catalytic Cycle: this compound in Action
The this compound arm is central to the entire catalytic cycle of nonribosomal peptide synthesis. The process can be broken down into the following key steps:
-
Activation and Loading: The adenylation (A) domain of an NRPS module selects a specific amino acid and activates it as an aminoacyl-adenylate. The Ppant arm of the cognate holo-PCP then attacks this activated intermediate, resulting in the covalent attachment of the amino acid as a thioester to the terminal thiol of the Ppant arm.[6][7]
-
Condensation: The condensation (C) domain catalyzes the formation of a peptide bond. It orchestrates the nucleophilic attack of the amino group of the aminoacyl-S-PCP in the downstream module on the thioester carbonyl of the peptidyl-S-PCP from the upstream module.[6] This elongates the peptide chain by one residue and transfers it to the downstream PCP's Ppant arm.
-
Modification (Optional): In some modules, additional tailoring domains, such as epimerization (E) or methylation (M) domains, modify the tethered peptide. The Ppant arm delivers the intermediate to these active sites for processing.
-
Termination: The final module of the NRPS assembly line contains a thioesterase (TE) domain. The Ppant arm of the terminal PCP presents the completed peptide chain to the TE domain, which catalyzes its release, often through hydrolysis or macrocyclization.[1]
Quantitative Data
Understanding the quantitative aspects of this compound's function is crucial for a complete picture of NRPS enzymology.
| Parameter | Value | Significance |
| Length of this compound Arm | ~20 Å (~2 nm) | Provides a sufficient radius to shuttle intermediates between catalytic domains within and between modules.[4] |
| PPTase Kinetics (Sfp) | Km (for CoA): 2.5 ± 0.5 µMkcat: 130 ± 10 min-1 | Reflects the efficiency of the phosphopantetheinylation reaction. |
| PPTase Kinetics (EntD) | Km (for CoA): 12.0 ± 1.0 µMkcat: 40 ± 1 min-1 | Kinetic parameters can vary between different PPTases. |
| Holo-PCP - Domain Binding Affinities | Generally in the µM to mM range | These transient interactions are essential for the processive nature of NRPS synthesis. A comprehensive table of Kd values is not readily available in the literature, as these interactions are often transient and difficult to measure. |
Experimental Protocols
A variety of biochemical and biophysical techniques are employed to study the role of this compound in NRPSs.
Phosphopantetheinyl Transferase (PPTase) Assay
This assay is used to confirm the activity of a PPTase and its ability to modify a specific apo-PCP.
a) In Vitro Reconstitution and Mass Spectrometry Analysis
-
Principle: An in vitro reaction is performed by incubating the purified apo-PCP with the PPTase and CoA. The successful transfer of the Ppant group is detected by a mass shift using mass spectrometry.
-
Protocol:
-
Set up a reaction mixture containing:
-
Purified apo-PCP (e.g., 10-50 µM)
-
Purified PPTase (e.g., 1-5 µM)
-
Coenzyme A (e.g., 1 mM)
-
MgCl2 (10 mM)
-
HEPES or Tris buffer (50 mM, pH 7.5-8.0)
-
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes.
-
Desalt the protein sample using a C4 ZipTip or dialysis to remove excess salts and CoA.
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS). A mass increase of 340 Da corresponds to the addition of the this compound moiety.
-
b) Fluorescent Labeling Assay
-
Principle: A fluorescently labeled CoA analog is used as a substrate for the PPTase. Successful phosphopantetheinylation results in a fluorescently tagged PCP, which can be visualized by in-gel fluorescence scanning.
-
Protocol:
-
Synthesize or purchase a fluorescently labeled CoA analog (e.g., Bodipy-CoA).
-
Perform the PPTase reaction as described above, substituting the fluorescent CoA analog for unlabeled CoA.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
In Vitro NRPS Reconstitution Assay
This assay is used to study the activity of a complete or partial NRPS assembly line.
-
Principle: The purified NRPS components (or modules), along with the necessary substrates and a PPTase, are incubated in vitro. The production of the expected peptide product is monitored by HPLC or LC-MS.
-
Protocol:
-
Set up a reaction mixture containing:
-
Purified NRPS enzyme(s) (e.g., 1-5 µM)
-
A PPTase (e.g., Sfp) to ensure all PCPs are in the holo form
-
The required amino acid substrates (e.g., 1 mM each)
-
ATP (2-5 mM)
-
Coenzyme A (if starting with apo-NRPS)
-
Reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.5)[8]
-
-
Incubate the reaction at a suitable temperature (e.g., 25-37°C) for several hours.
-
Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or acid.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to detect the synthesized peptide product.
-
NMR Spectroscopy for Holo-PCP Structural and Dynamic Analysis
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information and insights into the dynamics of the holo-PCP domain and its interaction with other proteins.
-
Protocol:
-
Express and purify 15N- and/or 13C-labeled apo-PCP.
-
Convert the labeled apo-PCP to holo-PCP in vitro using a PPTase and CoA.
-
Purify the labeled holo-PCP to remove the PPTase and excess CoA.
-
Prepare an NMR sample of the holo-PCP in a suitable buffer (e.g., phosphate buffer in 90% H2O/10% D2O).
-
Acquire a series of NMR experiments (e.g., 1H-15N HSQC, HNCA, HNCO, HNCACB, CBCA(CO)NH) to assign the backbone and sidechain resonances.
-
Use distance restraints derived from Nuclear Overhauser Effect (NOE) experiments to calculate the three-dimensional structure.
-
Perform relaxation experiments (T1, T2, and {1H}-15N NOE) to probe the dynamics of the protein backbone and the Ppant arm.
-
Signaling Pathways and Logical Relationships
The process of 4'-phosphopantetheinylation and its role in the NRPS catalytic cycle can be visualized as a series of interconnected events.
Experimental Workflows
The following diagrams illustrate the typical workflows for key experiments used to study 4'-phosphopantetheinylation.
Logical Relationships in NRPS Domain Interactions
The interactions between the holo-PCP and the catalytic domains are transient and highly regulated, ensuring the correct sequence of events in peptide synthesis.
Conclusion
The this compound cofactor is an indispensable component of the nonribosomal peptide synthesis machinery. Its role as a flexible swinging arm enables the efficient and processive synthesis of a vast array of complex and valuable natural products. A thorough understanding of the function of the Ppant arm, the PPTases that attach it, and the intricate network of interactions it participates in is fundamental for researchers in natural product discovery, biosynthesis, and synthetic biology. The experimental approaches outlined in this guide provide a robust toolkit for dissecting the fascinating enzymology of NRPSs and for harnessing their biosynthetic power to generate novel molecules with therapeutic potential.
References
- 1. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrier Protein Interaction with Competing Adenylation and Epimerization Domains in a Nonribosomal Peptide Synthetase Analyzed by FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Manipulating protein-protein interactions in NRPS type II PCPs - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Life of a Cellular Workhorse: 4'-Phosphopantetheine in Primary and Secondary Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Executive Summary
4'-Phosphopantetheine (4'-PP) is a vital prosthetic group derived from Coenzyme A (CoA) that plays a central role in both primary and secondary metabolism. In primary metabolism, it is indispensable for the biosynthesis of fatty acids, essential components of cell membranes and energy storage molecules. In secondary metabolism, it is a key player in the synthesis of a vast array of bioactive compounds, including polyketides and nonribosomal peptides, many of which are clinically significant antibiotics and immunosuppressants. This technical guide provides a comprehensive overview of the differential roles of 4'-PP in these two fundamental aspects of cellular life, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways. Understanding the nuances of 4'-PP utilization and regulation in these distinct metabolic contexts is critical for the rational engineering of microbial strains for enhanced production of valuable secondary metabolites and for the development of novel antimicrobial agents targeting these essential pathways.
Introduction: The Pivotal Role of this compound
At the heart of fatty acid, polyketide, and nonribosomal peptide biosynthesis lies a small but mighty molecule: this compound. This linear chain, with a terminal reactive thiol group, acts as a "swinging arm" tethered to a carrier protein. This covalent attachment allows for the shuttling of growing acyl or peptidyl chains between the various catalytic domains of large, multi-enzyme complexes. This mechanism enhances the efficiency and specificity of these biosynthetic assembly lines.
The 4'-PP moiety is post-translationally attached to a conserved serine residue on an apo-carrier protein (either an Acyl Carrier Protein, ACP, or a Peptidyl Carrier Protein, PCP) by a class of enzymes known as phosphopantetheinyl transferases (PPTases). This conversion to the active holo-carrier protein is a critical activation step for these biosynthetic pathways.
This compound in Primary Metabolism: The Foundation of Fatty Acid Synthesis
In primary metabolism, the most prominent role of this compound is in fatty acid biosynthesis. Acyl Carrier Protein (ACP), a small, acidic protein, is the central scaffold for fatty acid chain elongation. The 4'-PP prosthetic group of holo-ACP carries the growing acyl chain, presenting it sequentially to the catalytic domains of the fatty acid synthase (FAS) complex.
The PPTases responsible for activating ACPs in primary metabolism are typically of the AcpS type. These enzymes exhibit a high degree of specificity for their cognate ACPs. The turnover of the 4'-PP prosthetic group on ACP is a dynamic process influenced by the intracellular concentration of Coenzyme A.[1][2] At low CoA levels, the turnover rate is significantly higher, suggesting a potential regulatory link between CoA metabolism and fatty acid biosynthesis.[1][2]
This compound in Secondary Metabolism: Building Blocks for Bioactive Molecules
Secondary metabolism gives rise to a diverse array of natural products with potent biological activities. This compound is a cornerstone of two major classes of these compounds: polyketides and nonribosomal peptides.
-
Polyketide Synthesis: Polyketide synthases (PKSs) are large, modular enzymes that produce a wide range of compounds, including many antibiotics (e.g., erythromycin) and statins. Similar to FAS, PKSs utilize an ACP with a 4'-PP arm to carry the growing polyketide chain.[3]
-
Nonribosomal Peptide Synthesis: Nonribosomal peptide synthetases (NRPSs) are responsible for the synthesis of peptide-based natural products, such as the antibiotic penicillin and the immunosuppressant cyclosporine. In NRPSs, a peptidyl carrier protein (PCP) domain, analogous to ACP, is modified with a 4'-PP prosthetic group to tether the growing peptide chain.
The PPTases involved in secondary metabolism are often of the Sfp-type. Compared to AcpS-type PPTases, Sfp-type enzymes are known for their broader substrate promiscuity, often being able to activate a variety of ACPs and PCPs from different biosynthetic pathways.[4] This characteristic is exploited in metabolic engineering to activate silent or heterologous secondary metabolite gene clusters.
Quantitative Comparison: this compound in Primary vs. Secondary Metabolism
Directly comparing the quantitative aspects of 4'-PP in primary and secondary metabolism is challenging due to the vast diversity of secondary metabolic pathways and their often transient activation. However, key parameters of the associated enzymes provide valuable insights.
| Parameter | Primary Metabolism (Fatty Acid Synthesis) | Secondary Metabolism (Polyketide/Nonribosomal Peptide Synthesis) | References |
| Phosphopantetheinyl Transferase (PPTase) Type | Primarily AcpS-type | Primarily Sfp-type | [4] |
| PPTase Substrate Specificity | Generally specific for cognate ACPs | Often broad, accepting various ACPs and PCPs | [4] |
| Kinetic Parameters of Sfp (a representative Sfp-type PPTase) | Km for CoA: 0.7 µM kcat: 56-104 min-1 (with SrfB1/B2 PCP domains) | [4][5] | |
| Intracellular Acyl-CoA Concentration (E. coli) | Acetyl-CoA: 20-600 µM Malonyl-CoA: 4-90 µM | Dependent on precursor availability and pathway activation | [6] |
| Turnover of 4'-PP Prosthetic Group | Dependent on CoA concentration; higher turnover at lower CoA levels. In rat liver fatty acid synthetase, the half-life of the 4'-PP group is influenced by the metabolic state. | Likely varies depending on the production rate of the secondary metabolite. | [1][2][7][8] |
Signaling Pathways and Regulatory Networks
The biosynthesis and utilization of this compound are tightly regulated and integrated with the overall metabolic state of the cell. The primary source of 4'-PP is Coenzyme A, and thus, the regulation of CoA biosynthesis directly impacts the availability of this crucial prosthetic group.
The biosynthesis of CoA is regulated by feedback inhibition, primarily at the level of Pantothenate Kinase (PANK), by CoA and its thioesters, such as acetyl-CoA. This ensures that the cellular pool of CoA, and consequently 4'-PP, is maintained in balance with metabolic demands.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Purification of Acyl Carrier Proteins (ACPs)
This protocol is adapted for the purification of His-tagged ACPs expressed in E. coli.[9][10][11][12][13]
Materials:
-
E. coli cell paste expressing the target ACP
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Ni-NTA agarose resin
-
PD-10 desalting column
-
Amicon Ultra centrifugal filter unit (3 kDa MWCO)
Procedure:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a column packed with Ni-NTA agarose resin pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the ACP with 5 column volumes of Elution Buffer.
-
Desalt the purified ACP into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl) using a PD-10 desalting column.
-
Concentrate the protein using an Amicon Ultra centrifugal filter unit.
-
Verify purity by SDS-PAGE.
In Vitro Phosphopantetheinylation of Carrier Proteins
This protocol describes the conversion of an apo-carrier protein to its holo-form using a PPTase.[14]
Materials:
-
Purified apo-carrier protein (e.g., ACP or PCP)
-
Purified PPTase (e.g., Sfp or AcpS)
-
Coenzyme A (CoA)
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2
-
Quenching Solution: 10% (v/v) formic acid
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µM apo-carrier protein
-
1 µM PPTase
-
1 mM CoA
-
Reaction Buffer to a final volume of 50 µL
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Quench the reaction by adding 5 µL of Quenching Solution.
-
Analyze the conversion to the holo-form by mass spectrometry, looking for a mass increase of 340.3 Da, corresponding to the addition of the this compound group.[14]
Indigoidine Reporter Assay for PPTase Activity
This colorimetric assay utilizes the non-ribosomal peptide synthetase BpsA, which produces the blue pigment indigoidine upon activation by a functional PPTase.[15][16][17][18]
Materials:
-
E. coli strain co-expressing the BpsA reporter and the PPTase of interest
-
LB medium supplemented with appropriate antibiotics
-
96-well microplate
-
Plate reader capable of measuring absorbance at 612 nm
Procedure:
-
Inoculate single colonies of the co-transformant E. coli into 200 µL of LB medium in a 96-well plate.
-
Incubate at 37°C with shaking overnight.
-
Measure the optical density at 600 nm (for cell growth) and the absorbance at 612 nm (for indigoidine production).
-
Normalize the indigoidine production to cell density (A612/A600) to quantify PPTase activity.
Mass Spectrometry-Based Detection of Phosphopantetheinylated Peptides
This protocol provides a general workflow for identifying the site of 4'-phosphopantetheinylation on a carrier protein.[14][19][20][21][22]
Materials:
-
Purified holo-carrier protein
-
Trypsin (mass spectrometry grade)
-
Reduction solution (e.g., 10 mM DTT)
-
Alkylation solution (e.g., 55 mM iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Denature the holo-carrier protein in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT at 56°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the urea to <2 M and digest with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a variable modification of +340.127 Da (for C11H21N2O7PS) on serine residues.
-
The identification of a peptide with this mass shift confirms the site of phosphopantetheinylation.
-
Conclusion and Future Directions
This compound is a central and indispensable cofactor that bridges primary and secondary metabolism. The distinct specificities of the PPTases that attach this prosthetic group play a crucial role in directing metabolic flux towards either essential cellular maintenance or the production of specialized, often bioactive, molecules. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate roles of 4'-PP and its associated enzymes.
Future research in this area will likely focus on:
-
Quantitative Proteomics and Metabolomics: To gain a more precise understanding of the dynamic allocation of 4'-PP between primary and secondary metabolism under different physiological conditions.
-
Structural Biology: To elucidate the molecular basis for the substrate specificity of different PPTase families, which will aid in the rational design of engineered biosynthetic pathways.
-
Drug Discovery: To develop novel inhibitors targeting PPTases, particularly those essential for the viability of pathogenic microorganisms or for the production of virulence factors.
By continuing to unravel the complexities of this compound metabolism, the scientific community will be better equipped to harness the biosynthetic potential of microorganisms for the development of new therapeutics and biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Turnover of the this compound prosthetic group of acyl carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phosphopantetheinylating polyketide synthase producing a linear polyene to initiate enediyne antitumor antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein turnover and this compound exchange in rat liver fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of fatty acid synthetase activity. The this compound hydrolase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Purification of Acyl Carrier Protein" by Jessie Gibson, Aubrey Johnson et al. [scholarworks.boisestate.edu]
- 13. Strategic Acyl Carrier Protein Engineering Enables Functional Type II Polyketide Synthase Reconstitution In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel reporter system for bacterial and mammalian cells based on the non-ribosomal peptide indigoidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dinoflagellate Phosphopantetheinyl Transferase (PPTase) and Thiolation Domain Interactions Characterized Using a Modified Indigoidine Synthesizing Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Practical 4′-Phosphopantetheine Active Site Discovery from Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 21. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Analysis of phosphorylated proteins and peptides by mass spectrometry. | Semantic Scholar [semanticscholar.org]
Extracellular 4'-Phosphopantetheine: A Viable Precursor for Intracellular Coenzyme A Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is an indispensable metabolic cofactor in all domains of life, central to numerous biochemical reactions, including the Krebs cycle and fatty acid metabolism. The canonical understanding of CoA biosynthesis has been a de novo five-step enzymatic pathway originating from pantothenate (Vitamin B5). However, emerging evidence has illuminated a crucial salvage pathway that utilizes extracellular 4'-phosphopantetheine (4'-PP) as a direct precursor for intracellular CoA synthesis. This guide provides a comprehensive technical overview of this salvage pathway, detailing the enzymatic conversions, quantitative data, experimental protocols, and the underlying signaling and logical frameworks. This information is critical for researchers investigating CoA metabolism, cellular physiology, and for professionals in drug development targeting CoA-related pathways or exploring therapeutic avenues for disorders associated with impaired CoA biosynthesis.
Introduction: The Coenzyme A Salvage Pathway
While the de novo synthesis of Coenzyme A from pantothenate is a well-established pathway, recent studies have demonstrated that eukaryotic cells can also utilize an alternative source: extracellular CoA. This process involves the external hydrolysis of CoA into this compound (4'-PP), a more stable molecule that can be transported into the cell.[1][2] Once inside the cell, 4'-PP is efficiently converted back into CoA through a two-step enzymatic process.[1][2] This salvage pathway represents a significant paradigm shift in our understanding of CoA homeostasis and presents new opportunities for therapeutic intervention in diseases characterized by deficient intracellular CoA levels.
The key steps of this salvage pathway are:
-
Extracellular Hydrolysis: Extracellular CoA is hydrolyzed by ectonucleotide pyrophosphatases to yield this compound.[1][2]
-
Cellular Uptake: this compound, being a biologically stable molecule, is thought to translocate across the cell membrane primarily via passive diffusion.[1][3]
-
Intracellular Conversion to Dephospho-CoA: Inside the cell, this compound is adenylated by the phosphopantetheine adenylyltransferase (PPAT) activity of the bifunctional enzyme CoA Synthase (COASY) to form dephospho-CoA.[1][3]
-
Final Phosphorylation to CoA: The dephospho-CoA kinase (DPCK) activity of COASY then catalyzes the phosphorylation of dephospho-CoA to produce the final, active Coenzyme A molecule.[1][3]
This salvage mechanism effectively bypasses the initial, often rate-limiting, steps of the de novo pathway, providing a rapid means for cells to replenish their intracellular CoA pools.
Quantitative Data
The efficiency of the this compound salvage pathway is underpinned by the kinetic properties of the involved enzymes and the transport characteristics of 4'-PP. While comprehensive kinetic data for the human enzymes specifically with salvage pathway intermediates is still an active area of research, the following tables summarize available quantitative information.
Table 1: Kinetic Parameters of Phosphopantetheine Adenylyltransferase (PPAT)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Escherichia coli (reverse reaction) | dephospho-CoA | 130 ± 20 | 2.8 ± 0.2 | 2.2 x 104 | [4] |
| Escherichia coli (reverse reaction) | Pyrophosphate | 260 ± 40 | 2.8 ± 0.2 | 1.1 x 104 | [4] |
Table 2: Kinetic Parameters of Dephospho-CoA Kinase (DPCK)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Thermococcus kodakarensis | dephospho-CoA | 230 ± 20 | 110 ± 4 | 4.8 x 105 | [5][6] |
| Thermococcus kodakarensis | GTP | 110 ± 10 | 110 ± 4 | 1.0 x 106 | [5][6] |
Note: Kinetic parameters for mammalian COASY are not yet fully elucidated and represent a key area for future research. The data from prokaryotic homologs provide a valuable reference.
Signaling Pathways and Experimental Workflows
The this compound to Coenzyme A Salvage Pathway
The following diagram illustrates the key steps in the conversion of extracellular this compound to intracellular Coenzyme A.
Experimental Workflow for Quantifying this compound Uptake
This diagram outlines a typical workflow for measuring the cellular uptake of this compound.
Experimental Protocols
Expression and Purification of Recombinant Human CoA Synthase (COASY)
This protocol describes the expression and purification of the DPCK domain of human COASY, which can be adapted for the full-length protein.
Materials:
-
E. coli strain BL21 (DE3)
-
pET30-a(+) vector containing the human COASY DPCK domain (amino acids 355-564) with an N-terminal His-tag
-
LB medium and agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 1% Triton X-100, 20 mM imidazole, 1 mM PMSF, 10 mM β-mercaptoethanol, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 50 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the expression vector into E. coli BL21 (DE3) cells and select for positive colonies.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.[7]
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.[7]
Coupled Spectrophotometric Assay for Dephospho-CoA Kinase (DPCK) Activity
This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[8]
Materials:
-
Purified recombinant DPCK domain of COASY
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 2 mM MgCl2
-
Dephospho-CoA (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add a known amount of purified DPCK enzyme to the reaction mixture.
-
Add varying concentrations of dephospho-CoA to initiate the reaction.
-
Start the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time in a continuous kinetic mode.
-
The rate of NADH oxidation is directly proportional to the DPCK activity.
-
Calculate the initial velocity from the linear portion of the curve.
-
Determine the Km and Vmax by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.[8]
Caco-2 Permeability Assay for this compound
This assay uses a Caco-2 cell monolayer as an in vitro model of the intestinal barrier to assess the permeability of this compound.[2][4][9][10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled ([3H] or [14C]) or fluorescently labeled this compound
-
Lucifer yellow (for monolayer integrity check)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral permeability, add the labeled this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
Quantify the amount of labeled this compound in the collected samples using a scintillation counter or fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Quantification of Intracellular this compound and CoA by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular 4'-PP and CoA.[8][11]
Materials:
-
Cultured cells
-
Cold methanol or acetonitrile for extraction
-
Internal standards (e.g., isotopically labeled CoA and 4'-PP)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Culture cells to the desired density.
-
Rapidly quench metabolism and extract metabolites by adding ice-cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Add internal standards to the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for 4'-PP, CoA, and their internal standards.
-
Construct a standard curve using known concentrations of the analytes to determine the absolute concentrations in the cell extracts.[11]
Conclusion
The discovery of a salvage pathway for Coenzyme A biosynthesis via extracellular this compound has profound implications for our understanding of cellular metabolism and offers new therapeutic strategies for diseases linked to CoA deficiency. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the pathway, quantitative data, and robust experimental protocols. Further research into the kinetic properties of the mammalian enzymes involved and the precise mechanisms of 4'-PP transport will undoubtedly accelerate the translation of this fundamental biological discovery into clinical applications.
References
- 1. Enzyme Activity Measurement for Pantetheine-Phosphate Adenylyltransferase [creative-enzymes.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Human CoA Synthase (aa 429-561) Control Fragment Recombinant Protein (RP-93171) [thermofisher.com]
- 6. Identification of Dephospho-Coenzyme A (Dephospho-CoA) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exome Sequence Reveals Mutations in CoA Synthase as a Cause of Neurodegeneration with Brain Iron Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detecting the "Helping Hand" of Biosynthesis: Methods for 4'-Phosphopantetheine Proteomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (Ppant) is a crucial prosthetic group, a "helping hand," for a vast array of enzymes involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] This post-translational modification (PTM) is essential for the function of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which shuttle building blocks and intermediates within large multi-enzyme complexes.[1] The detection and quantification of Ppant-modified proteins are therefore critical for understanding these fundamental metabolic pathways and for the discovery and development of new therapeutics targeting them.
However, identifying proteins carrying this modification in complex proteomic samples presents a significant challenge due to the low abundance and labile nature of the Ppant group.[2][3] These application notes provide detailed protocols and a comparative overview of current methods for the robust and sensitive detection of 4'-phosphopantetheinylated proteins.
Core Methodologies
Two primary strategies have emerged for the effective detection of Ppant-modified proteins in proteomic samples:
-
Chemical Proteomics using Metabolic Labeling: This powerful approach utilizes synthetic pantetheine analogue probes that are metabolically incorporated into proteins. These probes contain a bioorthogonal handle (e.g., an alkyne group) that allows for subsequent covalent ligation to a reporter tag (e.g., biotin-azide) via "click chemistry."[4] This enables the selective enrichment and identification of labeled proteins.
-
Mass Spectrometry-Based Label-Free Detection: This method relies on the intrinsic properties of the Ppant modification for identification by mass spectrometry. While technically more direct, it often requires specialized data acquisition and analysis strategies to overcome the challenges of low abundance and lability.
Method 1: Chemical Proteomics with Pantetheine Analogue Probes
This section provides a detailed workflow for the metabolic labeling, enrichment, and identification of Ppant-modified proteins using alkyne-functionalized pantetheine analogues.
Experimental Workflow
Caption: Workflow for Chemical Proteomics Detection of this compound.
Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol is optimized for the use of alkyne-pantetheine probes such as PP-1, PP-2, or PP-3.
-
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293T)
-
Complete cell culture medium
-
Alkyne-pantetheine probe (e.g., PP-3) stock solution (10 mM in DMSO)
-
Control probe (e.g., a non-alkyne pantetheine analogue) stock solution (10 mM in DMSO)
-
Vitamin B5 (pantothenate) for competition experiments (100 mM in water)
-
-
Procedure:
-
Plate cells to achieve 70-80% confluency on the day of labeling.
-
Prepare labeling medium by supplementing complete medium with the alkyne-pantetheine probe to a final concentration of 25-100 µM. For a negative control, use the control probe at the same concentration. For competition experiments, co-incubate the alkyne probe with a 10-fold excess of vitamin B5.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells and incubate for 12-24 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet three times with ice-cold PBS to remove excess probe.
-
The cell pellet can be used immediately for lysis or stored at -80°C.
-
Protocol 2: Cell Lysis and Protein Quantification
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer or 1% SDS in 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Benzonase nuclease
-
BCA protein assay kit
-
-
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Add Benzonase (25 U/mL) to reduce viscosity from nucleic acids.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Protocol 3: Click Chemistry Reaction with Biotin-Azide
This protocol is for a typical 500 µL reaction volume.
-
Materials:
-
Cell lysate (1-2 mg/mL protein)
-
Biotin-Azide stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (2 mM in 1:4 DMSO:t-butanol)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
-
Procedure:
-
In a microcentrifuge tube, add the following reagents in the specified order:[5][6]
-
458.75 µL of cell lysate
-
2.5 µL of Biotin-Azide stock solution (final concentration: 50 µM)
-
-
In a separate tube, prepare the catalyst premix by adding:
-
5 µL of TCEP stock solution
-
25 µL of TBTA stock solution
-
10 µL of CuSO4 stock solution
-
-
Add the catalyst premix to the cell lysate mixture.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protocol 4: Streptavidin Affinity Purification of Biotinylated Proteins
-
Materials:
-
Streptavidin-agarose or magnetic beads (50% slurry)
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea in 100 mM ammonium bicarbonate
-
Wash Buffer 3: 20% acetonitrile in PBS
-
PBS
-
-
Procedure:
-
Equilibrate the required volume of streptavidin beads by washing three times with PBS.
-
Add the click chemistry reaction lysate to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads sequentially to remove non-specifically bound proteins:[7]
-
Three times with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Twice with Wash Buffer 3.
-
Three times with PBS.
-
-
Protocol 5: On-Bead Digestion
-
Materials:
-
100 mM Ammonium Bicarbonate (Ambic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
-
Procedure:
-
Resuspend the washed beads in 100 µL of 100 mM Ambic.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteines.
-
Add trypsin (1 µg) and incubate overnight at 37°C with shaking.[8]
-
Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.
-
Acidify the peptides with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Quantitative Data
The following table summarizes representative quantitative data from a chemical proteomic study using the pantetheine analogue probe PP-3 in HepG2 cells.[9]
| Protein | Description | Enrichment Ratio (PP-3 vs. Control) | Competition Ratio (PP-3 vs. PP-3 + Vitamin B5) |
| FASN | Fatty Acid Synthase | > 10 | > 5 |
| ACPM | Mitochondrial Acyl Carrier Protein | > 10 | > 5 |
| ALDH1L1 | Cytosolic 10-formyltetrahydrofolate dehydrogenase | > 8 | > 4 |
| ALDH1L2 | Mitochondrial 10-formyltetrahydrofolate dehydrogenase | > 8 | > 4 |
| AASDH | Aminoadipate-semialdehyde dehydrogenase | > 5 | > 3 |
Method 2: Mass Spectrometry-Based Detection
This approach directly identifies Ppant-modified peptides from a complex mixture without the need for metabolic labeling and enrichment.
LC-MS/MS Parameters for Ppant Peptide Detection
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
-
Data Acquisition:
-
Data-Dependent Acquisition (DDA): Configure the instrument to trigger MS/MS scans on precursor ions that exhibit a characteristic neutral loss. The Ppant group is known to undergo a facile neutral loss of H3PO4 (98.00 Da) upon collision-induced dissociation (CID).[3]
-
Targeted Fragmentation: A more advanced approach involves using multistage fragmentation (MS³). Putative Ppant-containing peptides are first fragmented in an MS² scan. Ions corresponding to the Ppant fragment are then isolated and further fragmented in an MS³ scan to confirm their identity.[3]
-
-
Key Fragmentation Signatures:
-
Mass Shift: The Ppant modification adds 340.08 Da to the mass of the modified serine residue.
-
Neutral Loss: A prominent neutral loss of 98.00 Da (H3PO4) from the precursor ion in MS² spectra is a strong indicator of a phosphopantetheinylated peptide.
-
Characteristic Fragment Ions: Look for specific fragment ions of the Ppant moiety itself in MS² or MS³ spectra.
-
Data Analysis
-
Database Searching: Use a search algorithm (e.g., Sequest, Mascot) that allows for the specification of variable modifications. Define a variable modification of +340.08 Da on serine residues.
-
Manual Validation: Manually inspect the MS/MS spectra of putative Ppant-peptides to confirm the presence of the characteristic neutral loss and/or fragment ions.
Alternative and Complementary Methods
-
Activity-Based Enrichment: This method uses probes that covalently bind to the active site of Ppant-utilizing enzymes, allowing for their enrichment and identification.[2]
-
Immobilized Metal Affinity Chromatography (IMAC): The phosphate group of Ppant can be exploited for enrichment using IMAC resins (e.g., Fe³⁺, Ga³⁺), similar to phosphopeptide enrichment.[10][11][12] However, this method may also enrich for other phosphorylated peptides, requiring careful optimization and data analysis.
Signaling and Metabolic Pathways
This compound is a central component of Coenzyme A (CoA) metabolism and is essential for the function of carrier proteins in major biosynthetic pathways.
Caption: Role of this compound in Metabolism.
Conclusion
The detection of this compound in proteomic samples is a rapidly evolving field. The chemical proteomics approach using metabolic labeling with pantetheine analogue probes offers high specificity and sensitivity, enabling the confident identification of Ppant-modified proteins. Mass spectrometry-based label-free methods provide a more direct approach but require specialized instrumentation and data analysis expertise. The choice of method will depend on the specific research question, available resources, and the biological system under investigation. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to successfully navigate the challenges of Ppant proteomics and gain deeper insights into the vital roles of this essential post-translational modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical 4′-Phosphopantetheine Active Site Discovery from Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rockefeller.edu [rockefeller.edu]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. researchgate.net [researchgate.net]
- 10. Enrichment of Phosphopeptides via Immobilized Metal Affinity Chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enrichment and characterization of phosphopeptides by immobilized metal affinity chromatography (IMAC) and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4'-Phosphopantetheine in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Phosphopantetheine (4'-PP) is a vital intermediate in the biosynthesis of Coenzyme A (CoA) and serves as an essential prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2] These carrier proteins are integral to the synthesis of fatty acids, polyketides, and non-ribosomal peptides.[3][4] The 4'-PP moiety is transferred from CoA to a conserved serine residue on apo-carrier proteins by phosphopantetheinyl transferases (PPTases), converting them into their active holo-forms.[2][5][6] Given its central role in cellular metabolism, the accurate quantification of intracellular 4'-PP levels is crucial for studying metabolic pathways, understanding disease states, and for the development of novel therapeutics targeting these pathways.[4][7] This document provides detailed protocols for the quantification of 4'-PP in cell lysates using modern analytical techniques.
Metabolic Pathway: Coenzyme A Biosynthesis
This compound is a key intermediate in the universal five-step enzymatic pathway that synthesizes Coenzyme A from pantothenate (Vitamin B5).[8][9][10] Understanding this pathway is essential for interpreting fluctuations in 4'-PP levels.
Caption: The Coenzyme A biosynthetic pathway, highlighting the central intermediate this compound.
Quantitative Data Summary
Intracellular concentrations of this compound can vary significantly based on cell type, metabolic state, and experimental conditions. The following table summarizes representative findings on the relative changes in 4'-PP or related CoA pathway metabolites under specific perturbations.
| Cell Line / Model | Experimental Condition | Analyte Measured | Observed Change | Reference |
| Human Plasma | Coronary Artery Disease | This compound | Levels decrease as the degree of coronary blockage aggravates. | [11] |
| HEK293 Cells | Pantothenate Kinase Inhibition (HoPan) | Intracellular CoA | Levels significantly reduced. | [12] |
| HEK293 Cells | HoPan treatment + 4'-PP supplementation | Intracellular CoA | Levels restored to normal. | [12] |
| Pank2 Knockout Mouse | Oral Administration of 4'-PP | CoA Synthase (Coasy) Expression | Expression levels normalized. | [13] |
| Drosophila S2 Cells | dPANK RNAi | Intracellular CoA | Levels significantly reduced. | [12] |
| Drosophila S2 Cells | dPANK RNAi + 4'-PP supplementation | Intracellular CoA | Depleted phenotype was rescued. | [12] |
Experimental Workflow for LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of 4'-PP due to its ability to distinguish the analyte from a complex biological matrix.
Caption: General experimental workflow for quantifying this compound from cell lysates via LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Metabolite Analysis
This protocol describes the harvesting and lysis of mammalian cells to extract small molecule metabolites like 4'-PP while minimizing degradation and quenching metabolism.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
HPLC-grade Methanol, pre-chilled to -80°C
-
Cell scrapers (for adherent cells)
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
Sonicator (probe or bath)
Procedure for Adherent Cells:
-
Culture cells to the desired confluency (typically 70-80%) in a petri dish or multi-well plate.[14]
-
Aspirate the culture medium completely.
-
Quickly wash the cell monolayer twice with ice-cold PBS to remove all traces of media.[15]
-
Aspirate the final PBS wash completely.
-
Immediately add a sufficient volume of -80°C methanol to cover the cell layer (e.g., 1 mL for a 10 cm dish). This step quenches metabolic activity.
-
Place the dish on ice and use a cell scraper to detach the cells into the cold methanol.
-
Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[14]
-
Proceed to the Lysis and Clarification step.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[15]
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again, discard the PBS supernatant, and retain the cell pellet.
-
Add 500 µL of -80°C methanol to the cell pellet and vortex vigorously to resuspend and quench metabolism.
-
Proceed to the Lysis and Clarification step.
Lysis and Clarification:
-
Sonicate the methanol-cell suspension on ice to ensure complete cell lysis. Use a probe sonicator (3 cycles of 10 seconds on, 30 seconds off) or a bath sonicator for 15 minutes.
-
Following lysis, centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[16]
-
Carefully transfer the clear supernatant, which contains the small molecule metabolites, to a new clean tube.
-
The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a method for the quantitative analysis of 4'-PP using a reversed-phase HPLC separation coupled to a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
Materials & Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Tandem mass spectrometer (e.g., Q Exactive or SYNAPT G2) with an electrospray ionization (ESI) source.[17]
-
Reversed-phase C18 column (e.g., Shim-pack GIST-HP C18, 150 × 2.1 mm, 3 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[11][17]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[17]
-
This compound analytical standard for calibration curve.
HPLC Method:
-
Column Temperature: 40°C.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Gradient Program:
-
0.0–1.0 min: Hold at 5% B
-
1.0–4.0 min: Linear gradient from 5% to 95% B
-
4.0–6.0 min: Hold at 95% B
-
6.1–9.0 min: Return to 5% B and equilibrate.[11]
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transition for this compound:
-
The exact m/z values for precursor and product ions should be determined by infusing the analytical standard. Based on its chemical formula (C11H23N2O7PS, Molar Mass: 358.35 g/mol ), the protonated precursor ion [M+H]+ would be approximately m/z 359.1. Fragmentation will yield characteristic product ions.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines to achieve maximum signal intensity for the 4'-PP standard.
Quantification:
-
Prepare a series of calibration standards by diluting the this compound analytical standard in the lysis solvent (e.g., methanol).
-
Analyze the calibration standards using the same LC-MS/MS method to generate a standard curve by plotting peak area against concentration.
-
Analyze the prepared cell lysate samples.
-
Determine the concentration of 4'-PP in the samples by interpolating their peak areas from the standard curve.
-
Normalize the final concentration to the initial number of cells or total protein content of the lysate for accurate comparison between samples.
References
- 1. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 2. This compound for Research [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gosset.ai [gosset.ai]
- 10. This compound and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. 4′-Phosphopantetheine and long acyl chain-dependent interactions are integral to human mitochondrial acyl carrier protein function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4'-Phosphopantetheine Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (Ppant) is a crucial prosthetic group for a wide range of enzymes involved in key metabolic pathways, including fatty acid, polyketide, and non-ribosomal peptide synthesis.[1][2][3][4] Its covalent attachment to a conserved serine residue of acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs) is essential for the activity of these enzymes.[3][5] Consequently, the detection and quantification of Ppant-modified proteins are of significant interest in fundamental research and drug discovery. Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization and quantification of this post-translational modification (PTM).[6][7][8]
This document provides detailed application notes and protocols for the analysis of this compound using various mass spectrometry techniques. It covers both "bottom-up" and "top-down" proteomic approaches, offering comprehensive workflows from sample preparation to data analysis.
I. Analytical Strategies for this compound Analysis
The analysis of Ppant can be approached in two primary ways using mass spectrometry:
-
Bottom-Up Proteomics: This approach involves the enzymatic digestion of proteins into smaller peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the most common approach and is well-suited for identifying the specific serine residue modified with Ppant.
-
Top-Down Proteomics: This method involves the analysis of intact proteins. While technically more challenging, it provides information on the entire protein, including all its modifications. A key technique in this approach is the "PPant ejection assay," where the Ppant arm is selectively cleaved from the carrier protein in the mass spectrometer.[6]
II. Experimental Protocols
Protocol 1: Bottom-Up Analysis of 4'-Phosphopantetheinylated Peptides
This protocol is designed for the identification and quantification of Ppant-modified peptides from complex biological samples.
1. Sample Preparation: Enrichment and Digestion
Due to the low abundance of Ppant-modified proteins, an enrichment step is often necessary.[1][2]
-
Activity-Based Enrichment: Utilize probes that specifically target and enrich PKS/NRPS peptides.[1][2]
-
Affinity Purification: Employ antibodies or other affinity reagents that recognize the protein of interest or the Ppant moiety itself.
-
Reduction and Alkylation:
-
Resuspend the protein sample in a suitable buffer (e.g., 6 M urea in PBS).
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 45 minutes to reduce disulfide bonds.[9]
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.[9]
-
-
Enzymatic Digestion:
-
Desalting: Use C18 ZipTips or similar solid-phase extraction cartridges to desalt the peptide mixture before MS analysis.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Shim-pack GIST-HP C18, 150 x 2.1 mm, 3 µm) is commonly used.[10]
-
Mobile Phases:
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Solvent B over a set time (e.g., 3-5 minutes).[10]
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is generally used.[9][10]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of tandem MS (e.g., ion trap, quadrupole time-of-flight (Q-TOF), or Orbitrap).
3. Data Acquisition and Analysis
-
Data-Dependent Acquisition (DDA): The mass spectrometer is set to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Targeted Fragmentation: Monitor for the neutral loss of the Ppant moiety (or characteristic fragment ions) to trigger MS/MS scans.[1][2]
-
Characteristic Fragment Ions: During collision-induced dissociation (CID), Ppant-containing peptides often exhibit characteristic neutral losses and fragment ions. The expected mass of the Ppant group is 340.3 Da.[5] Key diagnostic fragments can be used for identification.[6]
-
Database Searching: Use search algorithms like Mascot or Sequest to identify peptides from the MS/MS data. The search parameters should include the Ppant modification on serine residues.
Protocol 2: Top-Down Analysis using the PPant Ejection Assay
This protocol is suitable for analyzing intact carrier proteins and their modifications.
1. Sample Preparation
-
Protein Purification: Purify the carrier protein of interest to a high degree.
-
Buffer Exchange: Exchange the protein into a volatile buffer compatible with native mass spectrometry, such as 200 mM ammonium acetate.[9]
2. Native Mass Spectrometry
-
Mass Spectrometer: A mass spectrometer equipped for native MS analysis (e.g., a Q-TOF).
-
Ionization: Use a nano-electrospray ionization (nESI) source to gently transfer the intact protein into the gas phase.
-
MS Parameters:
3. MS/MS for PPant Ejection
-
Isolation: Isolate the desired charge state of the holo-carrier protein in the quadrupole.
-
Fragmentation: Apply collision-induced dissociation (CID) in the trap region. This will cause the ejection of the Ppant arm, which can be detected in the MS/MS spectrum.[6]
-
Data Analysis: The mass of the ejected Ppant moiety (with or without a tethered substrate) can be determined from the MS/MS spectrum, providing information about the modification state of the carrier protein.[6]
Protocol 3: Quantitative Analysis of Free this compound in Plasma
This protocol details the quantification of free 4'-PPanSH in biological fluids, which has been investigated as a potential biomarker for coronary heart disease.[10]
1. Sample Preparation
-
Plasma Collection: Collect blood in K2 EDTA tubes and centrifuge to obtain plasma. Store at -80°C.[10]
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.
-
Internal Standard: Add a suitable internal standard (e.g., Carbamazepine-d10) for accurate quantification.[10]
2. LC-MS/MS Analysis
-
LC System and Column: As described in Protocol 1.
-
Mobile Phases and Gradient: As described in Protocol 1.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
MS Parameters:
3. Data Analysis
-
Quantify the amount of 4'-PPanSH by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
III. Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and organized manner. Below are examples of tables for summarizing such data.
Table 1: Quantitative Analysis of Free this compound in Plasma Samples
| Sample Group | N | This compound Concentration (ng/mL) | Standard Deviation | p-value |
| Control | 50 | 15.2 | 3.1 | |
| Disease State A | 50 | 9.8 | 2.5 | <0.01 |
| Disease State B | 50 | 12.1 | 2.8 | <0.05 |
Table 2: Identification of 4'-Phosphopantetheinylated Peptides from a Proteomic Experiment
| Protein | Peptide Sequence | Precursor m/z | Charge | Modification Site | Mascot Score |
| Acyl Carrier Protein | DSLDSVELVAALEE | 823.45 | 2+ | Ser36 | 85 |
| Polyketide Synthase | GVSLDSLLAEVVR | 756.92 | 2+ | Ser159 | 72 |
IV. Visualizations
Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and the biological context of 4'-phosphopantetheinylation.
Caption: Bottom-up proteomics workflow for Ppant analysis.
Caption: this compound post-translational modification pathway.
References
- 1. Practical 4′-Phosphopantetheine Active Site Discovery from Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 4. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top-down mass spectrometry on low-resolution instruments: characterization of phosphopantetheinylated carrier domains in polyketide and non-ribosomal biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomic Profiling of Protein 4'-Phosphopantetheinylation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4′-Phosphopantetheine and long acyl chain-dependent interactions are integral to human mitochondrial acyl carrier protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 4'-Phosphopantetheine from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (4'-PPanSH) is a vital precursor in the biosynthesis of Coenzyme A (CoA) and serves as a prosthetic group for acyl carrier proteins (ACPs) involved in fatty acid, polyketide, and non-ribosomal peptide synthesis.[1][2][3] Its accurate quantification in tissues is crucial for understanding various metabolic pathways and for the development of novel therapeutics targeting these processes. This document provides detailed protocols for the extraction of this compound from tissue samples for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS/MS).
Principle of Extraction
The extraction of this compound from complex tissue matrices involves several key steps:
-
Tissue Homogenization: Mechanical disruption of the tissue to release intracellular contents.
-
Protein Precipitation: Removal of proteins that can interfere with analysis and damage analytical instrumentation.
-
Extraction of Small Molecules: Isolation of 4'-PPanSH and other small molecule metabolites.
-
Analysis by LC-MS/MS: Separation and sensitive detection of the target analyte.
Experimental Protocols
Protocol 1: Extraction of this compound from Soft Tissues (e.g., Liver, Kidney)
This protocol is adapted from methodologies for the extraction of small molecule metabolites from tissues.[4]
Materials:
-
Fresh or snap-frozen tissue samples
-
Liquid nitrogen
-
Ice-cold 80% methanol/water (v/v) solution
-
Refrigerated centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Microcentrifuge tubes
Procedure:
-
Sample Collection and Freezing:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity.[4]
-
Store samples at -80°C until extraction.
-
-
Tissue Weighing and Homogenization:
-
On dry ice, weigh approximately 50-100 mg of the frozen tissue.[4]
-
Place the frozen tissue into a pre-chilled tube containing homogenization beads and 1 mL of ice-cold 80% methanol/water.[4]
-
Homogenize the tissue using a bead beater or ultrasonicator until a uniform homogenate is achieved. Keep the sample on ice throughout this process to prevent degradation.[4][6]
-
-
Protein Precipitation and Extraction:
-
Supernatant Collection and Drying:
-
Sample Storage and Reconstitution:
-
The dried metabolite pellet can be stored at -80°C for several months.[4]
-
Prior to LC-MS/MS analysis, reconstitute the pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase of your chromatography method.
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of 4'-PPanSH using LC-MS/MS, based on published methods.[7]
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reversed-phase analytical column (e.g., Shim-pack GIST-HP C18, 150 × 2.1 mm, 3 µm)[7]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Internal standard (e.g., Reserpine or Carbamazepine-d10)[7]
Procedure:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound will need to be optimized on your specific instrument.
-
Instrument parameters such as capillary voltage, ion source temperature, and gas flows should be optimized for maximum sensitivity.[8]
-
-
Quantification:
-
Prepare a calibration curve using a serial dilution of the this compound standard with a fixed concentration of the internal standard.
-
Quantify the amount of 4'-PPanSH in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Shim-pack GIST-HP C18 (150 × 2.1 mm, 3 µm) | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.4 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Injection Volume | 10 µL | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [9] |
| Capillary Voltage | 3.0 kV | [8] |
| Ion Source Temp. | 150°C | [8] |
| Desolvation Temp. | 500°C | [8] |
Visualization of Experimental Workflow
Caption: Workflow for the extraction of this compound from tissue samples.
Signaling Pathway Context
This compound is a key intermediate in the biosynthesis of Coenzyme A from Vitamin B5 (Pantothenate). The pathway highlights its central role.
Caption: Simplified Coenzyme A biosynthesis pathway highlighting this compound.
Concluding Remarks
The protocols described provide a robust framework for the extraction and quantification of this compound from tissue samples. Adherence to proper sample handling techniques, including rapid quenching of metabolism and maintenance of cold temperatures, is critical for accurate results. The LC-MS/MS parameters provided should be considered a starting point and will require optimization for specific instrumentation and experimental needs. These methods will aid researchers in investigating the roles of this compound and CoA metabolism in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 4. cri.utsw.edu [cri.utsw.edu]
- 5. diagenode.com [diagenode.com]
- 6. ptglab.com [ptglab.com]
- 7. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and validation of age- and sex-specific reference intervals for serum vitamin B5 in Henan pediatric population by LC-MS/MS [frontiersin.org]
- 9. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Utilizing 4'-Phosphopantetheine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (4'-PP) is a pivotal molecule in cellular metabolism, serving as the prosthetic group for carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2][3] It is also a key intermediate in the biosynthesis of Coenzyme A (CoA).[1][4][5] The enzymes that utilize this compound as a substrate or as a transferable moiety are essential for these metabolic pathways, making them attractive targets for drug discovery and biotechnological applications.[6][7][8][9] These application notes provide detailed protocols for in vitro assays involving this compound, focusing on the activity of phosphopantetheinyl transferases (PPTases) and enzymes of the CoA biosynthesis pathway.
I. Phosphopantetheinyl Transferase (PPTase) Assays
Phosphopantetheinyl transferases (PPTases) catalyze the transfer of the 4'-phosphopantetheinyl group from Coenzyme A to a conserved serine residue on an apo-carrier protein, converting it to its active holo-form.[9][10][11][12] Assaying PPTase activity is crucial for understanding their function, kinetics, and for screening potential inhibitors.
A. Continuous Spectrophotometric Assay using a Reporter System
A rapid and flexible method for assaying PPTase activity involves the use of the indigoidine-synthesizing non-ribosomal peptide synthetase BpsA as a reporter.[6][7][8][13] The PPTase activates apo-BpsA by transferring the this compound moiety, and the resulting holo-BpsA synthesizes the blue pigment indigoidine, which can be monitored spectrophotometrically.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.
-
Apo-BpsA: Purified apo-BpsA protein.
-
Coenzyme A (CoA): Stock solution in water.
-
PPTase Enzyme: Purified PPTase of interest.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Reaction Buffer to a final volume of 100 µL.
-
Apo-BpsA to a final concentration of 1-5 µM.
-
CoA to a final concentration of 10-50 µM.
-
-
Initiate the reaction by adding the PPTase enzyme to a final concentration of 50-200 nM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Monitor the increase in absorbance at 612 nm (the absorbance maximum of indigoidine) kinetically for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Enzyme kinetics (Kₘ and Vₘₐₓ) can be determined by varying the concentration of one substrate (e.g., CoA) while keeping the other (apo-BpsA) at a saturating concentration.
-
Quantitative Data Summary:
| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | Reference |
| Sfp (Bacillus subtilis) | CoA | 5.3 ± 0.7 | 1300 ± 60 | [6][8] |
| PcpS (Pseudomonas aeruginosa) | CoA | 14.1 ± 1.8 | 340 ± 20 | [6][8] |
| PP1183 (Pseudomonas putida) | CoA | 21.0 ± 3.0 | 180 ± 10 | [6][8] |
II. Coenzyme A Biosynthesis Pathway Assays
This compound is a central intermediate in the de novo biosynthesis of CoA. In vitro reconstitution of this pathway allows for the study of its individual enzymes and the overall flux. One key enzyme that uses this compound as a substrate is phosphopantetheine adenylyltransferase (PPAT).
A. HPLC-Based Assay for Phosphopantetheine Adenylyltransferase (PPAT)
This assay measures the conversion of this compound and ATP to dephospho-CoA by PPAT. The product is quantified by reverse-phase high-performance liquid chromatography (HPLC).
CoA Biosynthesis Pathway:
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
This compound: Stock solution in water.
-
ATP: Stock solution in water, pH neutralized.
-
PPAT Enzyme: Purified PPAT.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine:
-
Reaction Buffer to a final volume of 50 µL.
-
This compound to a final concentration of 100-500 µM.
-
ATP to a final concentration of 1-5 mM.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PPAT enzyme to a final concentration of 0.1-1 µM.
-
-
Reaction and Quenching:
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a gradient of a low pH mobile phase (e.g., 50 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile).
-
Monitor the elution of dephospho-CoA and the remaining this compound by UV absorbance at 260 nm.[14]
-
-
Data Analysis:
-
Quantify the amount of dephospho-CoA produced by comparing the peak area to a standard curve.
-
Calculate the specific activity of the enzyme.
-
Quantitative Data for CoA Biosynthesis Intermediates:
A method for the simultaneous quantification of CoA and its thiol-bearing precursors, including this compound, has been developed using HPLC with fluorescence detection after derivatization.[15][16]
| Analyte | Limit of Detection (pmol) | Limit of Quantification (pmol) | Reference |
| Coenzyme A | 0.15 | 0.5 | [15] |
| This compound | 0.2 | 0.7 | [15] |
| Pantetheine | 0.1 | 0.3 | [15] |
III. Concluding Remarks
The in vitro assays described provide robust and adaptable methods for studying enzymes that utilize this compound. The continuous spectrophotometric assay for PPTases offers a high-throughput platform for inhibitor screening, while the HPLC-based method for PPAT allows for detailed kinetic characterization of a key enzyme in CoA biosynthesis. These protocols can be further optimized depending on the specific enzyme and research question, providing valuable tools for basic research and drug development.
References
- 1. This compound for Research [benchchem.com]
- 2. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 3. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 16. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4'-Phosphopantetheine in Biotechnology and Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (4'-PP) is a pivotal molecule in the realms of biotechnology and synthetic biology, acting as a versatile and essential cofactor for a wide array of biosynthetic pathways. Derived from Coenzyme A (CoA), this prosthetic group is covalently attached to carrier proteins (CPs) within large enzymatic complexes by the action of phosphopantetheinyl transferases (PPTases). This post-translational modification is fundamental for the synthesis of a vast number of natural products, including fatty acids, polyketides, and non-ribosomal peptides, many of which possess significant therapeutic properties.[1][2][3][4] The 4'-PP arm, with its terminal thiol group, functions as a flexible "swinging arm" that tethers and transports growing acyl or peptidyl chains between the various catalytic domains of multienzyme synthases.[1][2] This unique mechanism enables the assembly-line-like synthesis of complex molecules.
Understanding and harnessing the function of 4'-PP and the enzymes that mediate its attachment opens up a plethora of applications, from the discovery and engineering of novel therapeutics to the production of biofuels and specialty chemicals. These application notes provide an overview of the key applications of 4'-PP in biotechnology and synthetic biology, along with detailed protocols for relevant experimental procedures.
Key Applications
Natural Product Biosynthesis and Engineering
This compound is at the heart of the biosynthetic machinery for two major classes of natural products with profound pharmacological importance: polyketides and non-ribosomal peptides.
-
Polyketide Synthesis: Polyketide synthases (PKSs) are large, modular enzymes responsible for the production of a diverse group of secondary metabolites, including many antibiotics (e.g., erythromycin), antifungals (e.g., amphotericin B), and anticancer agents (e.g., doxorubicin). The acyl carrier protein (ACP) domains within PKS modules must be converted from their inactive apo-form to the active holo-form by the attachment of a 4'-PP moiety from CoA.[3] This modification is catalyzed by a PPTase. The flexible 4'-PP arm then carries the growing polyketide chain between the various catalytic domains (ketosynthase, acyltransferase, ketoreductase, etc.) for sequential elongation and modification. By understanding this mechanism, researchers can engineer PKS modules to produce novel polyketide structures with potentially improved therapeutic properties.
-
Non-ribosomal Peptide Synthesis: Non-ribosomal peptide synthetases (NRPSs) are responsible for the synthesis of a wide range of peptide-based natural products, including antibiotics (e.g., penicillin, vancomycin), immunosuppressants (e.g., cyclosporine), and siderophores.[5] Similar to PKSs, NRPSs are organized into modules, each containing a peptidyl carrier protein (PCP) domain that requires activation by a PPTase. The 4'-PP arm on the PCP domain tethers the growing peptide chain as it is elongated through the condensation of amino acid monomers.[6] Synthetic biology approaches that leverage the modularity of NRPSs and the role of 4'-PP allow for the creation of novel peptide compounds.
Fatty Acid Synthesis and Biofuel Production
Fatty acid synthases (FASs) are essential enzymes in all domains of life, responsible for the de novo synthesis of fatty acids.[7] The acyl carrier protein (ACP) is a central component of FAS systems, and its activation via 4'-phosphopantetheinylation is a prerequisite for fatty acid biosynthesis.[8] The 4'-PP arm carries the elongating acyl chain to the various catalytic sites of the FAS complex.
In the context of biotechnology, engineering fatty acid metabolism is a key strategy for the production of biofuels and other oleochemicals. Overexpression of specific PPTases can enhance the pool of active holo-ACP, thereby increasing the flux through the fatty acid synthesis pathway and leading to higher yields of desired products.[2]
Enzyme and Protein Engineering
The post-translational modification of carrier proteins with 4'-PP can be exploited for various protein engineering applications. The promiscuity of certain PPTases, such as Sfp from Bacillus subtilis, allows for the transfer of not only 4'-PP but also various analogs from modified CoA substrates onto carrier proteins.[9][10] This has led to the development of powerful protein labeling and engineering techniques.
-
Site-Specific Protein Labeling: By fusing a carrier protein domain (e.g., a PCP or ACP domain) to a protein of interest, it can be specifically labeled with probes (e.g., fluorophores, biotin) that are attached to CoA analogs.[11] The Sfp PPTase is often used for this purpose due to its broad substrate tolerance.[2][9][10] This method allows for precise control over the location of the label on the protein, which is advantageous for studying protein function, localization, and interactions.
Drug Discovery and Development
The essentiality of 4'-phosphopantetheinylation in many pathogenic bacteria and fungi makes the enzymes involved, particularly PPTases, attractive targets for the development of novel antimicrobial agents.[2] Inhibiting PPTase activity would disrupt fatty acid synthesis and the production of essential virulence factors, leading to bacterial or fungal cell death.
Furthermore, the ability to engineer PKS and NRPS pathways provides a powerful platform for the discovery of new drug candidates. By mixing and matching modules from different pathways or by introducing mutations in specific domains, a vast chemical space of novel natural product analogs can be explored.
Quantitative Data
The following tables summarize key quantitative data related to the application of this compound in biotechnology.
Table 1: Kinetic Parameters of Sfp Phosphopantetheinyl Transferase
| Substrate (apo-form) | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| H6SrfB1.17 PCP | 1.3 | 104 | 80 | [9][10] |
| Coenzyme A | 0.7 | 102 | 146 | [9][10] |
| S. cerevisiae Lys2-PCP-H6 | 1.8 | 56 | 31 | [9][10] |
| E. coli EntB-ArCP-H6 | 1.5 | 68 | 45 | [9][10] |
| E. coli apo-ACP | 1.6 | 75 | 47 | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Phosphopantetheinylation of a Carrier Protein
This protocol describes the general procedure for the enzymatic conversion of an apo-carrier protein to its holo-form using a phosphopantetheinyl transferase.
Materials:
-
Purified apo-carrier protein (e.g., ACP or PCP domain)
-
Purified phosphopantetheinyl transferase (e.g., Sfp or AcpS)
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction tubes
-
Water bath or incubator
-
Electrospray ionization mass spectrometer (ESI-MS) or MALDI-TOF MS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
apo-carrier protein (final concentration: 10-50 µM)
-
PPTase (final concentration: 1-5 µM)
-
CoA (final concentration: 0.5-1 mM)
-
MgCl₂ (final concentration: 10 mM)
-
Tris-HCl (pH 7.5) (final concentration: 50 mM)
-
DTT or TCEP (final concentration: 1 mM)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding formic acid to a final concentration of 1% (v/v).
-
Analysis by Mass Spectrometry:
-
Desalt the protein sample using a C4 ZipTip or equivalent.
-
Analyze the sample by ESI-MS or MALDI-TOF MS to confirm the mass shift corresponding to the addition of the this compound group (340.3 Da).[1]
-
As a negative control, run a reaction without the PPTase enzyme.
-
Protocol 2: Assay for Fatty Acid Synthase (FAS) Activity
This protocol outlines a common method to measure the activity of a fatty acid synthase complex.
Materials:
-
Purified FAS enzyme complex
-
Acetyl-CoA
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Reaction tubes
-
Scintillation vials and scintillation cocktail
-
Hexane
-
Silica gel TLC plates
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DTT (1 mM)
-
BSA (0.1 mg/mL)
-
Acetyl-CoA (50 µM)
-
NADPH (150 µM)
-
Purified FAS enzyme
-
Start the reaction by adding [2-¹⁴C]Malonyl-CoA (final concentration: 50 µM).
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the fatty acids by adding an equal volume of hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic phase.
-
-
Quantification:
-
Scintillation Counting: Add the organic phase to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
TLC Analysis: Spot the organic phase onto a silica gel TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1). Visualize the radiolabeled fatty acids using a phosphorimager.[12]
-
Visualizations
Caption: Conversion of inactive apo-ACP to active holo-ACP.
Caption: Workflow of Fatty Acid Synthesis.
Caption: Logic of PKS and NRPS activation and synthesis.
References
- 1. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publish.obsidian.md [publish.obsidian.md]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of fatty acid synthase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative characterization of chain-flipping of acyl carrier protein of Escherichia coli using chemical exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 11. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Studying Enzyme Kinetics Using 4'-Phosphopantetheine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (4'-PP) is a vital prosthetic group derived from Coenzyme A (CoA) that is essential for the activity of a wide range of enzymes involved in primary and secondary metabolism.[1][2][3] Its covalent attachment to a conserved serine residue on carrier proteins, a post-translational modification known as phosphopantetheinylation, is critical for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2][3][4] This modification is catalyzed by a class of enzymes called 4'-phosphopantetheinyl transferases (PPTases).[1][4] The central role of 4'-PP and the enzymes that metabolize it, such as PPTases, makes them attractive targets for kinetic studies, inhibitor screening, and drug development.[1][5] These application notes provide detailed protocols and data for studying the kinetics of enzymes that utilize or are regulated by this compound.
Key Enzymes in this compound Metabolism
Several key enzymes are involved in the attachment, removal, and synthesis of this compound, making them primary subjects for kinetic analysis.
-
4'-Phosphopantetheinyl Transferases (PPTases): These enzymes catalyze the transfer of the 4'-PP moiety from CoA to the apo-form of acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs), converting them to their active holo-forms.[1][4][6]
-
Acyl Carrier Protein Synthase (AcpS): A specific type of PPTase involved in the phosphopantetheinylation of ACPs in fatty acid synthesis.[1][4]
-
This compound Hydrolase: This enzyme catalyzes the removal of the 4'-PP prosthetic group from holo-ACPs, converting them back to their inactive apo-form.[7]
-
Phosphopantetheine Adenylyltransferase (PPAT): An essential enzyme in the CoA biosynthetic pathway that catalyzes the formation of dephospho-CoA from this compound and ATP.[8]
Data Presentation: Kinetic Parameters of PPTases
The following table summarizes key kinetic parameters for various PPTase enzymes, providing a comparative overview for researchers.
| PPTase | Organism | Substrate (Carrier Protein) | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| Sfp | Bacillus subtilis | PCP | - | - | - | [1] |
| PcpS | Pseudomonas aeruginosa | PCP | - | - | - | [9] |
| PP1183 | Pseudomonas putida | BpsA | - | - | - | [9] |
| EcAcpS | Escherichia coli | E. coli ACP | - | - | 10-50 | [1] |
| EcAcpS | Escherichia coli | Gra ACP | - | - | 6 | [1] |
| EcAcpS | Escherichia coli | Fren ACP | - | - | 1.6 | [1] |
| EcAcpS | Escherichia coli | Tcm ACP | - | - | 0.25 | [1] |
| PptT | Mycobacterium tuberculosis | - | Kd (CoA) = 36 ± 13 nM | - | - | [10] |
| Sfp | Bacillus subtilis | - | Kd (CoA) = 3.4 ± 0.2 μM | - | - | [10] |
Note: Some values for Km and kcat were not explicitly available in the provided search results, but the catalytic efficiency (kcat/Km) or dissociation constants (Kd) were reported.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of enzyme kinetics using this compound.
Protocol 1: Continuous Spectrophotometric Assay for PPTase Activity
This protocol is adapted from a method using the indigoidine-synthesizing non-ribosomal peptide synthetase BpsA as a reporter for PPTase activity.[9] The rate of indigoidine synthesis is directly proportional to the conversion of apo-BpsA to its active holo-form by a PPTase.
Materials:
-
Purified apo-BpsA enzyme
-
Purified PPTase enzyme (e.g., Sfp, PcpS)
-
Coenzyme A (CoA)
-
L-glutamine
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2
-
Spectrophotometer capable of reading at 612 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, a saturating concentration of L-glutamine (e.g., 5 mM), and a defined concentration of apo-BpsA (e.g., 10 µM).
-
To determine the Km for CoA, vary the concentration of CoA (e.g., 0.1 to 20 µM) while keeping the apo-BpsA concentration constant.
-
To determine the Km for the carrier protein, vary the concentration of apo-BpsA while keeping the CoA concentration saturating (e.g., 100 µM).
-
Initiate the reaction by adding the PPTase enzyme to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 612 nm, which corresponds to the formation of indigoidine.
-
Record the initial rate of the reaction (the linear phase of the absorbance increase).
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.
Protocol 2: Radioactive Assay for PPTase Activity
This method measures the incorporation of radiolabeled this compound from [3H]CoA into an apo-carrier protein.[11]
Materials:
-
Purified apo-carrier protein (ACP or PCP)
-
Purified PPTase enzyme
-
[3H]Coenzyme A ([3H]CoA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.8, 10 mM MgCl2
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Bovine Serum Albumin (BSA) solution (25 mg/mL)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare reaction mixtures (in duplicate) containing assay buffer, the apo-carrier protein (e.g., 90-100 µM), varying concentrations of CoA including a tracer amount of [3H]CoA, and the PPTase enzyme.
-
Incubate the reactions at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding 0.8 mL of ice-cold 10% TCA and 15 µL of BSA solution to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Wash the pellet twice with ice-cold 10% TCA.
-
Resuspend the pellet in formic acid.
-
Add scintillation fluid and measure the incorporated radioactivity using a liquid scintillation analyzer.
-
Calculate the amount of holo-carrier protein formed based on the specific activity of the [3H]CoA.
Protocol 3: PPTase Inhibition Assay using Urea-PAGE
This gel-based assay is used to screen for and characterize PPTase inhibitors by observing the conversion of apo-ACP to holo-ACP.[12]
Materials:
-
Purified PPTase enzyme
-
Purified apo-ACP
-
Coenzyme A (CoA)
-
Potential inhibitor compounds dissolved in DMSO
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
100 mM EDTA
-
Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE) system
-
Coomassie blue stain
Procedure:
-
Incubate the purified PPTase (e.g., 20 nM) with the desired concentration of the inhibitor compound (or DMSO as a control) for 30 minutes at 4°C.
-
Add apo-ACP (e.g., 10 µM) and CoA (e.g., 50 µM) to the reaction mixture.
-
Incubate the reaction at 30°C.
-
At different time points, stop the reaction by adding 100 mM EDTA.
-
Analyze the samples by loading them onto a 10% polyacrylamide gel containing 2.5 M urea.
-
Run the gel and then stain with Coomassie blue.
-
The apo- and holo-forms of the ACP will separate on the gel, allowing for visualization of the extent of the reaction and the effect of the inhibitor.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate key pathways and experimental workflows related to this compound metabolism and its study.
Caption: Catalytic cycle of 4'-phosphopantetheinyl transferase (PPTase).
Caption: General experimental workflow for a PPTase kinetic assay.
Caption: Role of this compound in CoA biosynthesis and protein activation.
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound transfer in primary and secondary metabolism of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Phosphopantetheine Adenylyltransferase Inhibitors with Gram-Negative Antibacterial Activity - OAK Open Access Archive [oak.novartis.com]
- 6. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of fatty acid synthetase activity. The this compound hydrolase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphopantetheinyl transferase binding and inhibition by amidino-urea and hydroxypyrimidinethione compounds - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers and synthesis of 4'-Phosphopantetheine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Phosphopantetheine (4'-PP) is a pivotal molecule in cellular metabolism, serving as the prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). These carrier proteins are essential components of large multienzyme complexes responsible for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. The covalent attachment of the 4'-PP arm to a conserved serine residue of an apo-carrier protein is a crucial post-translational modification that converts it into the active holo-form. This modification is catalyzed by phosphopantetheinyl transferases (PPTases). The flexible 4'-PP arm, with its terminal thiol group, tethers the growing acyl or peptidyl chain and shuttles it between the various catalytic domains of the synthase machinery. Given its central role in the production of a vast array of primary and secondary metabolites, including many with therapeutic properties, this compound and the enzymes involved in its attachment are significant targets for research and drug development.
Commercial Suppliers of this compound
For researchers requiring this compound for in vitro assays or as an analytical standard, several commercial suppliers offer this compound. The table below summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Smolecule | This compound | S590240 | 2226-71-3 | C₁₁H₂₃N₂O₇PS | 358.35 | In Stock.[1] |
| EvitaChem | This compound | EVT-432294 | 2226-71-3 | C₁₁H₂₃N₂O₇PS | 358.35 | Inquire for price and availability.[2] |
| Biosynth | 4′-Phosphopantetheine disodium | FP184133 | 32485-99-7 | C₁₁H₂₁N₂Na₂O₇PS | 404.33 | 5 mg, 10 mg, 25 mg pack sizes available.[3] |
| BenchChem | This compound | B1211885 | 2226-71-3 | C₁₁H₂₃N₂O₇PS | 358.35 | For research use only.[4] |
| Coenza | This compound, Free acid | - | 2226-71-3 | C₁₁H₂₃N₂O₇PS | 358.35 | - |
| LookChem | This compound | - | 2226-71-3 | C₁₁H₂₃N₂O₇PS | 358.35 | Lists multiple suppliers.[5] |
| Sigma-Aldrich | (R)-Pantetheine | 16702 | 496-65-1 | C₁₁H₂₂N₂O₄S | 278.37 | Note: This is Pantetheine, not this compound.[6] |
Synthesis of this compound
Enzymatic Synthesis Protocol
The enzymatic synthesis of this compound is accomplished by reconstituting the initial steps of the universal Coenzyme A (CoA) biosynthetic pathway. This method provides the biologically relevant stereoisomer. The overall process involves the expression and purification of three key enzymes, followed by a multi-enzyme reaction.
1. Gene Cloning, Expression, and Purification of Enzymes:
-
Pantothenate Kinase (PanK / CoaA): Catalyzes the phosphorylation of pantothenate.
-
Phosphopantothenoylcysteine Synthetase (PPCS / CoaB): Catalyzes the condensation of 4'-phosphopantothenate with cysteine.
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC / CoaC): Catalyzes the decarboxylation of phosphopantothenoylcysteine to yield this compound.
Protocol:
-
Cloning: Obtain the genes encoding PanK, PPCS, and PPCDC from a suitable source (e.g., E. coli or B. subtilis). Clone each gene into an expression vector with a purification tag (e.g., His-tag).
-
Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cultures to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG.
-
Purification: Harvest the cells by centrifugation. Lyse the cells and purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Elute the purified proteins and dialyze against a suitable storage buffer. Confirm purity by SDS-PAGE.
2. In Vitro Enzymatic Reaction:
Materials:
-
Purified PanK, PPCS, and PPCDC enzymes.
-
D-Pantothenic acid (Vitamin B5)
-
L-Cysteine
-
ATP (or CTP, depending on the PPCS enzyme source; bacterial PPCS often uses CTP)
-
MgCl₂
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
Protocol:
-
Set up the reaction mixture in the reaction buffer with the following final concentrations:
-
D-Pantothenic acid: 1 mM
-
L-Cysteine: 2 mM
-
ATP (or CTP): 5 mM
-
MgCl₂: 10 mM
-
DTT: 2 mM
-
PanK: 10 µg/mL
-
PPCS: 10 µg/mL
-
PPCDC: 10 µg/mL
-
-
Incubate the reaction at 37°C. Monitor the progress of the reaction by a suitable method, such as HPLC or LC-MS, to detect the formation of this compound.
-
The reaction time can vary, but significant product formation is typically observed within a few hours.
-
Purify the this compound from the reaction mixture using techniques like anion-exchange chromatography or reversed-phase HPLC.
Chemical Synthesis Overview
A modular chemical synthesis of this compound has been reported, starting from the chiral precursor D-pantolactone. This multi-step process allows for the generation of analogs with modifications in different parts of the molecule. The synthesis generally involves:
-
Protection of the hydroxyl groups of D-pantolactone.
-
Ring-opening to form a linear pantoic acid derivative.
-
Coupling with a protected β-alanine moiety.
-
Coupling with a protected cysteamine moiety.
-
Phosphorylation of the primary hydroxyl group.
-
Deprotection to yield this compound.
Due to the complexity and number of steps, researchers are advised to consult the primary literature for a detailed experimental protocol.
Application Protocols
Protocol 1: In Vitro Acyl Carrier Protein (ACP) Phosphopantetheinylation Assay
This assay is used to determine the activity of a phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, which transfers the 4'-phosphopantetheinyl moiety from Coenzyme A to an apo-ACP, converting it to the active holo-ACP.
Materials:
-
Purified apo-ACP (e.g., from E. coli)
-
Purified PPTase (e.g., Sfp)
-
Coenzyme A (CoA) lithium salt
-
MgCl₂
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.6)
-
Quenching solution (e.g., 25% formic acid)
-
LC-MS system for analysis
Protocol:
-
Prepare a reaction mixture in the reaction buffer with the following final concentrations:
-
apo-ACP: 150 µM
-
PPTase (Sfp): 1 µM
-
Coenzyme A: 1.5 mM
-
MgCl₂: 10 mM
-
DTT: 2.5 mM
-
-
Incubate the reaction at room temperature overnight.[1]
-
To monitor the reaction, take a 50 µL aliquot of the reaction mixture and quench it by adding 10 µL of 25% formic acid.[6]
-
Analyze the quenched sample by LC-MS to determine the extent of conversion from apo-ACP to holo-ACP. The mass of holo-ACP will be 340.3 Da greater than that of apo-ACP, corresponding to the addition of the 4'-phosphopantetheinyl group.
Protocol 2: Type III Polyketide Synthase (PKS) Activity Assay
This assay measures the activity of a Type III PKS by monitoring the formation of the polyketide product from a starter-CoA and an extender unit, malonyl-CoA.
Materials:
-
Purified Type III PKS enzyme
-
Starter-CoA (e.g., N-methylanthraniloyl-CoA for quinolone synthase)
-
Malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA, for sensitive detection)
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 5% acetic acid)
-
Ethyl acetate for extraction
-
TLC plate and developing solvent system
-
Phosphorimager or HPLC-MS for product analysis
Protocol:
-
Set up the standard reaction mixture with the following components:
-
Starter-CoA: 200 µM
-
Malonyl-CoA: 100 µM (including a small amount of [2-¹⁴C]malonyl-CoA for radiolabeling)
-
Purified PKS enzyme: 45 µg in a total reaction volume of 100 µL
-
-
Incubate the reaction at 30°C for 60 minutes.[7]
-
Stop the reaction by adding 10 µL of 5% acetic acid.[7]
-
Extract the product by adding 300 µL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction.[7]
-
Combine the organic extracts and dry under vacuum.[7]
-
Resuspend the dried product in a small volume of a suitable solvent (e.g., methanol) and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the radiolabeled product using a phosphorimager. Alternatively, the product can be analyzed and quantified by HPLC-MS.
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Experimental workflow for an in vitro ACP phosphopantetheinylation assay.
Caption: Role of PPTase in activating carrier proteins for biosynthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Versatility of acyl-acyl carrier protein synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Acyl-Acyl Carrier Proteins using LC-MS/MS
Introduction
Acyl carrier proteins (ACPs) are small, highly conserved acidic proteins that play a pivotal role in the biosynthesis of fatty acids and polyketides.[1][2] As the covalent carriers of the growing acyl chain, the abundance and acylation state of ACPs are critical determinants of fatty acid profiles within an organism. Accurate quantification of individual acyl-ACP species is therefore essential for understanding lipid metabolism, engineering biofuel production, and developing novel therapeutics targeting fatty acid synthase (FAS) systems.[3][2][4]
Historically, the quantification of acyl-ACPs has been challenging due to their low abundance, the lability of the thioester bond linking the acyl chain, and the difficulty in separating the intact protein isoforms which differ only by the length and saturation of a small acyl group.[3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acyl-ACPs. The method is broadly applicable to Type II FAS systems found in plants, bacteria, and the mitochondria of mammals and fungi.[1][3][2][4]
The described methodology overcomes previous limitations by employing an enzymatic digestion step that yields a stable and unique surrogate molecule for each acyl-ACP. This approach relies on the highly conserved "Asp-Ser-Leu-Asp" (DSLD) amino acid sequence near the site of phosphopantetheinylation in ACPs.[1][4] Digestion with the endoproteinase Asp-N cleaves the protein, generating an acyl-phosphopantetheinyl-seryl-leucyl-aspartate molecule that can be readily quantified by LC-MS/MS using multiple reaction monitoring (MRM).[1][4] Absolute quantification is achieved through an isotopic dilution strategy using ¹⁵N-labeled acyl-ACP internal standards.[1][3]
Principle of the Method
The core of this method is the enzymatic conversion of the large acyl-ACP protein into a smaller, more easily analyzable molecule that still retains the unique acyl group.
-
Enzymatic Digestion: The endoproteinase Asp-N specifically cleaves peptide bonds N-terminal to aspartic acid residues. In ACPs from Type II FAS systems, this results in the cleavage of the protein backbone just after the conserved DSLD motif, releasing the acyl chain attached via the 4'-phosphopantetheine (Ppant) arm to a tripeptide (SLD).
-
LC-MS/MS Analysis: The resulting acyl-Ppant-SLD molecules are separated using reverse-phase liquid chromatography. The separation is based on the hydrophobicity of the different acyl chains.
-
Quantification: The eluting molecules are detected by a triple quadrupole mass spectrometer operating in MRM mode. This allows for highly specific and sensitive detection. Absolute quantification is achieved by spiking the sample with a known amount of ¹⁵N-labeled internal standards, which are co-extracted, co-digested, and co-analyzed with the endogenous acyl-ACPs.
Experimental Protocols
Protocol 1: Preparation of ¹⁵N-Labeled Acyl-ACP Internal Standards
Absolute quantification requires stable isotope-labeled internal standards, which are not commercially available. They can be synthesized enzymatically.[3][2]
1.1. Expression and Purification of ¹⁵N-Apo-ACP and Sfp Transferase:
-
Express the apo-ACP of interest (with a His-tag) in E. coli grown in a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source.[3][2]
-
Express the 4'-phosphopantetheinyl transferase Sfp from Bacillus subtilis (with a His-tag) in E. coli grown in standard LB medium.[3]
-
Purify both proteins from cell lysates using nickel affinity chromatography.[3][2]
-
Determine protein concentrations using absorbance and molar extinction coefficients.
1.2. Enzymatic Acylation of ¹⁵N-Apo-ACP:
-
Set up a reaction mixture containing:
-
¹⁵N-Apo-ACP (100-250 µM)
-
Specific acyl-CoA (e.g., Palmitoyl-CoA) (300-500 µM)
-
Sfp transferase (25 µM)
-
MgCl₂ (10 mM)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Incubate the reaction at 37°C for 3 hours.[5]
-
For medium- and long-chain acyl-CoAs, the addition of DMSO (up to 20% v/v) and Tween 20 (up to 1% w/v) may be required to prevent precipitation.[5]
-
Confirm the conversion of apo-ACP to acyl-ACP using methods such as urea-PAGE or intact protein mass spectrometry. A conversion efficiency of >90% is typically achieved.[3][5]
-
The resulting ¹⁵N-acyl-ACP standards can be quantified and pooled to create a master stock for spiking into biological samples.
Protocol 2: Acyl-ACP Extraction and Digestion
2.1. Sample Homogenization and Protein Precipitation:
-
Flash-freeze biological samples (e.g., plant tissues, bacterial pellets) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 5% trichloroacetic acid, TCA) using a mortar and pestle or bead beater.
-
Immediately before homogenization, spike the sample with the ¹⁵N-acyl-ACP internal standard mixture. This accounts for analyte loss during sample preparation.
-
Incubate the homogenate on ice to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g, 4°C) to pellet the precipitated protein.
-
Wash the protein pellet with cold acetone to remove residual TCA and lipids.
2.2. Protein Solubilization and Quantification:
-
Resuspend the protein pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate containing 6 M urea).
-
Determine the total protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).
2.3. Enzymatic Digestion:
-
Dilute the protein sample with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M.
-
Add endoproteinase Asp-N at a ratio of 1:20 (enzyme:protein, w/w).[2]
-
Incubate the digestion mixture overnight at 37°C.[2]
-
Stop the reaction by adding an organic solvent, such as methanol, to a final concentration of 50%.[2]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
3.1. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes to separate the acyl-Ppant-SLD species based on chain length and saturation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-45°C.
3.2. Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion is the [M+H]⁺ of the specific acyl-Ppant-SLD molecule. Two characteristic product ions result from the fragmentation of the phosphopantetheine moiety, leading to losses of 315.1 Da and 413.1 Da.[2] These transitions are monitored for both the endogenous (light) and the ¹⁵N-labeled (heavy) analytes. The mass difference for the heavy standards will depend on the number of nitrogen atoms in the SLD tripeptide.
Data Presentation
Table 1: Optimized MRM Parameters for Acyl-ACP Quantification
The following table provides a representative list of optimized MRM parameters for the detection of various acyl-Ppant-SLD species. These values should be optimized on the specific mass spectrometer being used.[3][4]
| Acyl Group | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| C4:0 | 772.3 | 457.2 | 60 | 35 |
| 772.3 | 359.2 | 60 | 45 | |
| C6:0 | 800.4 | 485.2 | 65 | 35 |
| 800.4 | 359.2 | 65 | 45 | |
| C8:0 | 828.4 | 513.2 | 70 | 35 |
| 828.4 | 359.2 | 70 | 45 | |
| C10:0 | 856.5 | 541.3 | 75 | 35 |
| 856.5 | 359.2 | 75 | 45 | |
| C12:0 | 884.5 | 569.3 | 80 | 35 |
| 884.5 | 359.2 | 80 | 45 | |
| C14:0 | 912.6 | 597.3 | 85 | 35 |
| 812.6 | 359.2 | 85 | 45 | |
| C16:0 | 940.6 | 625.4 | 90 | 35 |
| 940.6 | 359.2 | 90 | 45 | |
| C18:1 | 966.7 | 651.4 | 95 | 35 |
| 966.7 | 359.2 | 95 | 45 | |
| C18:0 | 968.7 | 653.4 | 95 | 35 |
| 968.7 | 359.2 | 95 | 45 |
Note: Precursor ion masses are for the unlabeled species. The corresponding ¹⁵N-labeled standards will have a higher mass.
Table 2: Representative Quantification of Acyl-ACP Pools in Camelina sativa Developing Seeds
This table summarizes typical quantitative data obtained using this method, showcasing the distribution of different acyl-ACP species.[4]
| Acyl-ACP Species | Concentration (pmol/mg protein) | Relative Abundance (%) |
| C6:0-ACP | 0.15 ± 0.03 | 0.9 |
| C8:0-ACP | 0.28 ± 0.05 | 1.7 |
| C10:0-ACP | 0.21 ± 0.04 | 1.3 |
| C12:0-ACP | 0.25 ± 0.06 | 1.5 |
| C14:0-ACP | 0.40 ± 0.08 | 2.4 |
| C16:0-ACP | 4.50 ± 0.75 | 27.1 |
| C18:0-ACP | 1.25 ± 0.21 | 7.5 |
| C18:1-ACP | 9.55 ± 1.50 | 57.6 |
| Total | 16.59 | 100.0 |
Values are represented as mean ± standard deviation from four independent sample preparations.
Visualizations
Caption: Type II Fatty Acid Biosynthesis Pathway.
Caption: Experimental Workflow for Acyl-ACP Quantification.
Caption: Principle of Enzymatic Digestion for Analysis.
References
- 1. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the stability of 4'-Phosphopantetheine in solution
Welcome to the technical support center for 4'-Phosphopantetheine (pPanSH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for this compound in aqueous solutions is the oxidation of its terminal thiol (-SH) group. This sulfhydryl group is susceptible to oxidation, particularly in the presence of oxygen and metal ions, which can lead to the formation of a disulfide dimer (pPanS-SpPan) and other oxidized species. This dimerization can render the molecule inactive for its intended biological function.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by pH. The rate of thiol oxidation generally increases with higher pH. This is because the thiolate anion (R-S⁻), which is more prevalent at alkaline pH, is more susceptible to oxidation than the protonated thiol (R-SH). Therefore, maintaining a neutral to slightly acidic pH is recommended to enhance stability.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored at low temperatures, ideally at -20°C or below.[1][2][3][4] It is also crucial to protect solutions from light and to minimize exposure to atmospheric oxygen. Storing aliquots under an inert gas atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[1][3] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[4][5]
Q4: Can I use a reducing agent to improve the stability of my this compound solution?
A4: Yes, adding a reducing agent can help maintain the thiol group in its reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is a potent reducing agent that is stable, odorless, and effective over a wide pH range. Dithiothreitol (DTT) can also be used, but it is less stable than TCEP.
Q5: What are the likely degradation products of this compound?
A5: The most common degradation product is the disulfide dimer of this compound, formed by the oxidation of two molecules. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although the disulfide dimer is the most prevalent initial product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound in my assay. | Oxidation of the thiol group to a disulfide dimer or other oxidized species. | Prepare fresh solutions of this compound before each experiment.Add a reducing agent like TCEP (final concentration 1-5 mM) to your stock solution and assay buffer.Ensure all buffers are deoxygenated by sparging with an inert gas (argon or nitrogen). |
| Precipitate forms in my this compound stock solution upon thawing. | Repeated freeze-thaw cycles leading to degradation and reduced solubility of degradation products. | Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.If a precipitate is observed, gently warm the solution and vortex to redissolve. If it persists, the solution may be significantly degraded and should be discarded. |
| Inconsistent results between experiments using the same this compound stock. | Gradual degradation of the stock solution over time due to improper storage. | Store stock solutions at -20°C or -80°C under an inert atmosphere.[1][3][5]Prepare fresh stock solutions regularly.Perform a quality control check on your stock solution to determine its concentration and purity. |
| High background signal in assays detecting thiol-reactive probes. | Presence of oxidized forms of this compound that may interfere with the assay. | Purify the this compound if necessary.Use a more specific detection method, such as HPLC, to quantify the active, reduced form of this compound. |
Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate the rate of oxidation. | Store solutions at -20°C or below.[1][3][5] Avoid prolonged exposure to room temperature. |
| pH | Higher (alkaline) pH increases the rate of thiol oxidation. | Maintain a neutral to slightly acidic pH (e.g., pH 6.0-7.5) for working solutions. |
| Oxygen | Promotes the oxidation of the thiol group. | Deoxygenate buffers and store solutions under an inert gas (e.g., argon or nitrogen).[1][3] |
| Metal Ions | Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation.[6] | Use high-purity water and reagents. If necessary, add a chelating agent like EDTA to the buffer. |
| Light | Can contribute to degradation pathways.[1][7] | Store solutions in amber vials or otherwise protect from light.[1][3] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general method for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[8][9]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a high-purity, deoxygenated aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp at 254 nm).
3. Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples immediately.
-
Store all samples at -80°C until analysis.
4. Analysis of Degradation:
-
Analyze the samples using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution of this compound and its degradation products using a UV detector (e.g., at 214 nm).
-
Quantify the remaining percentage of this compound and the formation of degradation products over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Phosphopantetheinyl Transferase (PPTase) Assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers optimize their phosphopantetheinyl transferase (PPTase) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low or no signal in my PPTase assay. What are the potential causes and how can I troubleshoot this?
A low or absent signal in a PPTase assay can stem from several factors, ranging from inactive components to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Inactive Enzyme:
-
Storage and Handling: PPTase enzymes can be sensitive to storage conditions and multiple freeze-thaw cycles. Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and aliquoted to minimize freeze-thaw events.[1] Keep the enzyme on ice during assay preparation.[1]
-
Enzyme Concentration: The enzyme concentration might be too low for detectable activity. Try increasing the enzyme concentration in the assay.
-
-
Suboptimal Assay Conditions:
-
pH: PPTase activity is pH-dependent, with an optimal range generally between 6.0 and 8.5.[2] Verify the pH of your assay buffer.
-
Divalent Cations: All PPTases require Mg²⁺ for the transfer of the phosphopantetheine moiety.[2] Ensure your reaction buffer contains an adequate concentration of MgCl₂ (typically 10 mM).
-
Temperature and Incubation Time: Ensure the reaction is incubated at the optimal temperature (often 37°C) for a sufficient duration.[3] If the signal is low, consider extending the incubation time.
-
-
Issues with Substrates (Carrier Protein and CoA):
-
Carrier Protein (Apo-form): Confirm that you are using the apo-form of the carrier protein (ACP or PCP), as the holo-form will not be a substrate. The expression and purification protocol should be designed to yield the apo-protein.
-
Substrate Solubility: Poor solubility of a fluorescently labeled peptide or protein substrate can lead to a low signal.[1] Consider dissolving the substrate in a small amount of an organic solvent like DMSO before diluting it into the assay buffer.[1]
-
Substrate Specificity: Not all PPTases are compatible with all carrier proteins. Sfp-type PPTases generally have broader substrate specificity than AcpS-type PPTases.[2][4][5] Verify the compatibility of your specific PPTase and carrier protein from the literature.[4]
-
-
Detection System (for Fluorescence-Based Assays):
-
Incorrect Wavelengths: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore you are using.[1]
-
Gain Settings: An improperly set gain can lead to a weak signal.[6] Optimize the gain setting using a positive control to ensure the signal is sufficiently amplified without saturating the detector.[1][6]
-
Q2: My fluorescence-based PPTase assay has high background fluorescence. How can I reduce it?
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio. The source of high background can often be traced to the assay components themselves.
Possible Causes & Solutions:
-
Autofluorescence of Assay Components:
-
Test Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent. Always run a control with the compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence.
-
Buffer Components: Some buffer components can contribute to background fluorescence. Prepare a control well with only the assay buffer to measure its baseline fluorescence.
-
-
Substrate-Related Issues:
-
Substrate Instability: The fluorescent substrate may be unstable and hydrolyze over time, releasing free fluorophore and increasing the background signal. Prepare the substrate solution fresh for each experiment.[1]
-
Free Fluorophore Contamination: The fluorescently labeled CoA or carrier protein may be contaminated with unconjugated fluorophore. Consider purifying the labeled substrate to remove any free dye.
-
-
Non-specific Binding or Labeling:
-
In cell-based assays, CoA-dye conjugates can sometimes enter the cells and be covalently attached to endogenous proteins, leading to non-specific labeling.[7] This can be a limitation of the technique for certain applications.
-
Q3: I am observing high variability between my replicate wells. What could be the cause?
Poor reproducibility between replicates can compromise the reliability of your data. The source of this variability is often related to technical execution.
Possible Causes & Solutions:
-
Pipetting Inaccuracies:
-
Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes are dispensed into each well.[8] For viscous solutions, consider reverse pipetting.[1]
-
Prepare a master mix of the common reagents (buffer, enzyme, CoA) to add to all wells, which minimizes well-to-well variation.[1][8]
-
-
Incomplete Mixing:
-
Ensure that the reagents are thoroughly but gently mixed in each well after addition. Avoid introducing air bubbles, which can interfere with optical readings.[1]
-
-
Temperature Gradients:
-
Allow the microplate and all reagents to equilibrate to the reaction temperature before starting the assay to avoid temperature gradients across the plate.[1]
-
-
Evaporation:
-
During long incubation periods, evaporation from the wells, especially the outer wells, can occur. Use plate sealers to minimize evaporation.
-
Experimental Protocols & Data
Key Experimental Parameters
The optimal conditions for a PPTase assay can vary depending on the specific enzyme and substrates being used. The following table summarizes generally recommended starting concentrations and conditions.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 8.5 | PPTases are generally active in this range.[2] |
| MgCl₂ Concentration | 5 - 10 mM | Mg²⁺ is an essential cofactor for all PPTases.[2][9] |
| PPTase Concentration | 25 nM - 1 µM | The optimal concentration should be determined empirically.[3][9][10] |
| Apo-Carrier Protein | 10 - 100 µM | |
| Coenzyme A (CoA) | 0.5 - 1 mM | |
| Incubation Temperature | 37°C | |
| Dithiothreitol (DTT) | 1 mM | Often included to maintain a reducing environment.[3] |
General Protocol for a Fluorescence-Based PPTase Assay
This protocol provides a general workflow for a fluorescence-based PPTase assay using a fluorescently labeled CoA analog. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl or HEPES) containing 10 mM MgCl₂ and 1 mM DTT, adjusted to the desired pH (e.g., pH 7.6).[3][11]
-
Enzyme Stock: Prepare a concentrated stock solution of the PPTase enzyme in a suitable buffer and store in aliquots at -80°C.[1]
-
Substrate Stocks: Prepare concentrated stock solutions of the apo-carrier protein and the fluorescently labeled CoA in the assay buffer or a suitable solvent (e.g., DMSO for some fluorescent probes).[1] Store in aliquots, protected from light, at -20°C or -80°C.[1]
-
-
Assay Procedure:
-
Allow all reagents to thaw on ice and then equilibrate to the reaction temperature.
-
In a microplate (black plates are recommended for fluorescence assays to minimize background), add the assay buffer.
-
Add the apo-carrier protein and the fluorescently labeled CoA to the wells.
-
To initiate the reaction, add the PPTase enzyme to the wells.
-
Mix gently and immediately begin monitoring the change in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for your fluorophore.
-
Visualizations
General PPTase Assay Workflow
Caption: A general workflow for performing a phosphopantetheinyl transferase assay.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in PPTase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
troubleshooting low yields in 4'-Phosphopantetheine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 4'-Phosphopantetheine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
The most common chemical synthesis route starts from the commercially available chiral precursor, D-pantolactone. The synthesis can be broadly divided into two main stages:
-
Synthesis of Pantetheine: The lactone ring of D-pantolactone is opened by reacting it with β-alanine to form pantothenic acid. This is then coupled with cysteamine to form pantetheine.
-
Phosphorylation: The primary hydroxyl group (at the 4'-position) of pantetheine is selectively phosphorylated to yield the final product, this compound.
A generalized workflow for this synthesis is depicted below.
Caption: General workflow for the chemical synthesis of this compound.
Q2: Why is protecting group chemistry important in this synthesis?
Protecting groups are crucial for preventing unwanted side reactions and ensuring the selective modification of the desired functional groups. In the synthesis of this compound, key functional groups that may require protection include:
-
Hydroxyl groups: Pantetheine has two hydroxyl groups. The primary hydroxyl at the 4'-position is the target for phosphorylation, while the secondary hydroxyl at the 2'-position needs to be protected to prevent phosphorylation at this site.
-
Thiol group: The thiol group of cysteamine is reactive and can undergo oxidation or other side reactions. It is often protected during the coupling and phosphorylation steps.
The choice of protecting groups is critical and they must be "orthogonal," meaning they can be removed under different conditions without affecting other protecting groups or the integrity of the molecule.
Q3: What are some common causes of low yields in the phosphorylation step?
Low yields in the phosphorylation of pantetheine are a frequent issue. Common causes include:
-
Non-selective phosphorylation: The phosphorylating agent may react with both the primary and secondary hydroxyl groups if the latter is not adequately protected, leading to a mixture of products and a lower yield of the desired 4'-phosphorylated product.
-
Instability of the phosphorylated intermediate: The phosphorylated product can be labile and may degrade under the reaction or work-up conditions.
-
Inefficient phosphorylating agent: The chosen phosphorylating agent may not be reactive enough to efficiently phosphorylate the sterically hindered hydroxyl group.
-
Presence of water: Phosphorylating agents are often sensitive to moisture, which can lead to their decomposition and lower reaction efficiency.
Q4: What purification methods are most effective for this compound?
Due to its charged phosphate group, ion-exchange chromatography is a highly effective method for purifying this compound from unreacted starting materials and non-phosphorylated byproducts. Reversed-phase HPLC can also be used, particularly for desalting the final product and for analytical purposes to assess purity.
Troubleshooting Guides
Problem 1: Low Yield in Pantetheine Synthesis (from D-Pantolactone)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Lactone Opening | - Reaction Time & Temperature: Ensure the reaction with β-alanine has proceeded for a sufficient time and at the optimal temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of D-pantolactone. - Base Catalyst: The choice and amount of base can be critical. Ensure the base is fresh and added in the correct stoichiometry. |
| Poor Amide Coupling Efficiency | - Coupling Reagents: Use high-quality coupling reagents (e.g., DCC, EDC/HOBt). Ensure they are fresh and stored under anhydrous conditions. - Reaction Conditions: Perform the coupling reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. - Stoichiometry: Optimize the molar ratios of pantothenic acid, cysteamine, and the coupling reagents. |
| Side Reactions of Cysteamine | - Thiol Protection: Consider protecting the thiol group of cysteamine (e.g., as a trityl or disulfide derivative) before the coupling reaction to prevent oxidation or other side reactions. The protecting group can be removed in a later step. |
| Difficult Purification | - Work-up Procedure: Optimize the work-up procedure to efficiently remove unreacted starting materials and coupling byproducts. - Chromatography: Use an appropriate chromatographic technique (e.g., silica gel chromatography) to purify the pantetheine product. |
Problem 2: Low Yield in the Phosphorylation of Pantetheine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Non-selective Phosphorylation | - Protecting Group Strategy: Ensure the 2'-hydroxyl group of pantetheine is protected with a suitable protecting group (e.g., a silyl ether) before the phosphorylation step. - Choice of Phosphorylating Agent: Use a phosphorylating agent known for its selectivity towards primary hydroxyl groups. |
| Inefficient Phosphorylation Reaction | - Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use dry solvents and glassware, and perform the reaction under an inert atmosphere. - Reagent Quality: Use a fresh, high-quality phosphorylating agent. - Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS. |
| Degradation of Product | - pH Control: The pH of the reaction and work-up is critical. Phosphorylated compounds can be unstable under strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during work-up and purification. - Temperature: Avoid excessive heat during work-up and purification. |
| Difficult Purification | - Ion-Exchange Chromatography: This is the recommended method for purifying the charged this compound. Optimize the buffer system and gradient for efficient separation. |
Experimental Protocols & Data
Table 1: Key Reagents and Typical Reaction Conditions
| Reaction Step | Key Reagents | Typical Solvent | Typical Temperature | Typical Reaction Time |
| Pantothenic Acid Formation | D-Pantolactone, β-alanine, Base (e.g., NaOH) | Water or Methanol | Room Temperature to 50°C | 12-24 hours |
| Pantetheine Formation | Pantothenic Acid, Cysteamine (or protected derivative), Coupling agents (e.g., DCC, EDC/HOBt) | Anhydrous DMF or CH2Cl2 | 0°C to Room Temperature | 12-24 hours |
| Phosphorylation | Protected Pantetheine, Phosphorylating agent (e.g., phosphoramidite, POCl3) | Anhydrous Pyridine or Acetonitrile | -20°C to Room Temperature | 2-12 hours |
| Deprotection | Varies depending on the protecting groups used (e.g., TBAF for silyl groups, mild acid or base) | Appropriate solvent for the deprotection chemistry | Varies | Varies |
Protocol: General Procedure for Ion-Exchange Purification of this compound
-
Resin Preparation: Swell a suitable anion-exchange resin (e.g., DEAE-Sephadex) in the starting buffer (e.g., a low concentration of ammonium bicarbonate, pH ~7.5).
-
Column Packing: Pack a column with the prepared resin.
-
Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer.
-
Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M ammonium bicarbonate).
-
Fraction Collection: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., UV absorbance at 214 nm, or a specific assay for phosphate or thiols).
-
Desalting: Pool the fractions containing the pure product and desalt by lyophilization (if using a volatile buffer like ammonium bicarbonate) or by size-exclusion chromatography.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Technical Support Center: 4'-Phosphopantetheine Stability and Degradation
Welcome to the technical support center for 4'-Phosphopantetheine (4'-PP). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and minimize the degradation of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (4'-PP) is a vital intermediate in the biosynthesis of Coenzyme A (CoA) and serves as a prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) involved in fatty acid, polyketide, and non-ribosomal peptide synthesis.[1] Its stability is crucial for the accuracy and reproducibility of experiments that rely on its integrity. Degradation can lead to a loss of biological activity and the introduction of confounding variables in your research.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in 4'-PP is susceptible to cleavage, especially under acidic or basic conditions, yielding 4'-phosphopantothenic acid and cysteamine. This is analogous to the enzymatic breakdown of the related compound pantethine.[2][3]
-
Oxidation: The terminal thiol (sulfhydryl) group of 4'-PP is prone to oxidation, which can lead to the formation of a disulfide-linked dimer.[4][5][6]
Q3: What are the common degradation products of this compound?
Based on its chemical structure and known degradation pathways, the most common degradation products are:
-
4'-Phosphopantothenic acid: Resulting from the hydrolysis of the amide bond.
-
Cysteamine: The other product of amide bond hydrolysis.[2][3]
-
This compound disulfide: Formed by the oxidation of two 4'-PP molecules.
Q4: How can I minimize the degradation of this compound during storage and handling?
To minimize degradation, it is recommended to:
-
Storage: Store this compound solutions at -20°C or below. For long-term storage, lyophilized powder is preferred over solutions.
-
pH: Maintain the pH of stock solutions and experimental buffers within a neutral range (pH 6.5-7.5). Avoid strongly acidic or alkaline conditions.
-
Oxygen: To prevent oxidation, degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. The addition of a small amount of a reducing agent like dithiothreitol (DTT) can also help maintain the reduced state of the thiol group, but be mindful of its potential interference with your specific application.
-
Chelating Agents: The presence of metal ions can catalyze oxidation.[3] Consider adding a chelating agent like EDTA to your buffers if metal contamination is a concern.
Troubleshooting Guides
Guide 1: Identifying Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram when analyzing this compound.
Possible Causes and Solutions:
| Observation | Potential Degradation Product | Troubleshooting Steps |
| An early-eluting, more polar peak appears. | 4'-Phosphopantothenic acid or Cysteamine | 1. Co-injection: Spike your sample with authentic standards of 4'-phosphopantothenic acid and cysteamine to see if the retention times match. 2. Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected [M+H]⁺ for 4'-phosphopantothenic acid is approximately 299.08 and for cysteamine is approximately 78.03. 3. Review Sample History: Check the pH and storage duration of your sample. Acidic or basic conditions favor hydrolysis. |
| A later-eluting, less polar peak appears. | This compound disulfide | 1. MS Analysis: The expected [M+H]⁺ for the disulfide dimer would be approximately 715.22. 2. Reducing Agent Treatment: Treat an aliquot of your sample with a reducing agent like DTT and re-inject. If the peak corresponding to the disulfide diminishes or disappears, and the 4'-PP peak increases, this confirms the presence of the oxidized dimer. 3. Preventative Measures: Ensure proper deoxygenation of solvents and consider working under an inert atmosphere. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method capable of separating this compound from its primary degradation products. Optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B (linear gradient)
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Note: This is a general method. The separation of cysteamine can be challenging on reverse-phase columns due to its high polarity. A HILIC (Hydrophilic Interaction Liquid Chromatography) method may be more suitable for its baseline separation.
Guide 2: Conducting a Forced Degradation Study
Objective: To intentionally degrade this compound to generate its degradation products for identification and to validate the stability-indicating nature of your analytical method.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 1 mg/mL in 10 mM phosphate buffer, pH 7.0).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final HCl concentration of 0.05 M. Incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final NaOH concentration of 0.05 M. Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidation: Add 3% hydrogen peroxide to an aliquot to achieve a final concentration of 1.5%. Incubate at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Incubate an aliquot at 80°C for 24, 48, and 72 hours.
-
Control: Keep an aliquot of the stock solution at 4°C.
-
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by your stability-indicating HPLC method (and preferably HPLC-MS) to identify and quantify the degradation products.
Data Presentation: Expected Degradation Products and their Properties
| Degradation Product | Formation Condition | Expected m/z ([M+H]⁺) | Notes |
| 4'-Phosphopantothenic acid | Acid/Base Hydrolysis | ~299.08 | More polar than 4'-PP. |
| Cysteamine | Acid/Base Hydrolysis | ~78.03 | Very polar, may elute near the void volume in reverse-phase HPLC. |
| This compound disulfide | Oxidation | ~715.22 | Less polar than 4'-PP. |
Visualizing Degradation Pathways and Workflows
To further clarify the processes involved in identifying and minimizing this compound degradation, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. This compound and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
Technical Support Center: 4'-Phosphopantetheine (Ppant) Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Phosphopantetheine (Ppant) detection assays. Our goal is to help you overcome common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in my Ppant detection assay?
High background noise can obscure true signals and reduce assay sensitivity. Common causes include:
-
Non-specific binding: The detection antibody or other reagents may bind non-specifically to the plate or other proteins in the sample.
-
Insufficient washing: Inadequate washing steps can leave behind unbound reagents, contributing to background signal.[1]
-
Contaminated buffers or reagents: Microbial or chemical contamination in buffers can interfere with the assay.
-
Sub-optimal blocking: Incomplete blocking of non-specific binding sites on the assay plate can lead to increased background.[1]
-
Over-incubation: Excessively long incubation times can increase non-specific binding.
Q2: Why am I getting false-positive results in my assay?
False positives are misleading results that indicate the presence of Ppant when it is not actually there. Potential causes include:
-
Cross-reactivity: The detection antibody may be cross-reacting with structurally similar molecules present in the sample.[2]
-
Sample matrix effects: Components in the sample matrix (e.g., lipids, detergents) can interfere with the assay chemistry.
-
Presence of interfering substances: Compounds that mimic the signal-generating part of the assay or interfere with the detection mechanism can cause false positives.[3][4]
-
Contamination: Contamination of samples or reagents with Ppant or a substance that generates a similar signal.
Q3: My signal is weak or absent. What are the possible reasons?
A weak or non-existent signal can be frustrating. Here are some potential culprits:
-
Low abundance of Ppant-modified proteins: The target protein may be expressed at very low levels in your sample.[5][6]
-
Degradation of Ppant: The phosphopantetheine moiety can be labile and may degrade during sample preparation or storage.[5][6]
-
Inefficient antibody binding: The antibody may have low affinity for the Ppant epitope or its binding may be sterically hindered.
-
Incorrect assay conditions: Sub-optimal pH, temperature, or buffer composition can negatively impact assay performance.
-
Inactive enzyme or substrate: If using an enzyme-linked detection method, ensure the enzyme and substrate are active.
Q4: How can I improve the specificity of my Ppant detection assay?
Improving specificity is crucial for obtaining reliable data. Consider the following strategies:
-
Use highly specific monoclonal antibodies: Monoclonal antibodies that have been rigorously validated for specificity to Ppant are recommended.[1]
-
Optimize blocking conditions: Experiment with different blocking agents (e.g., BSA, non-fat dry milk) and incubation times to minimize non-specific binding.[1]
-
Include appropriate controls: Always run negative controls (samples known not to contain Ppant) and positive controls to validate your assay's performance.
-
Perform antibody titration: Determine the optimal antibody concentration that provides the best signal-to-noise ratio.
-
Implement stringent wash steps: Increase the number and duration of wash steps to effectively remove unbound reagents.[1]
Troubleshooting Guides
Table 1: High Background Noise
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time or try a different blocking agent (e.g., 5% BSA, non-fat dry milk).[1] |
| Non-specific Antibody Binding | Decrease primary or secondary antibody concentration. Include a detergent like Tween-20 in wash buffers.[1] |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of wells between washes. |
| Contaminated Reagents | Prepare fresh buffers and reagents. Filter sterilize buffers if necessary. |
| Over-development (Enzymatic Assays) | Reduce substrate incubation time or dilute the enzyme conjugate. |
Table 2: False-Positive Results
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a more specific monoclonal antibody. Perform a Western blot to confirm the specificity of the antibody to your target. |
| Sample Matrix Interference | Dilute the sample to reduce the concentration of interfering substances.[7] Perform a spike-and-recovery experiment to assess matrix effects. |
| Thiol-reactive Compounds in Sample | Pre-treat samples with a thiol-scavenging agent like N-ethylmaleimide (NEM), ensuring it doesn't interfere with the assay.[3] |
| Endogenous Enzyme Activity | For enzymatic assays, include a control where the substrate is added to the sample without the detection antibody to check for endogenous enzyme activity. |
Table 3: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Target Abundance | Enrich for your protein of interest using immunoprecipitation or other purification methods before performing the assay.[5][6] |
| Ppant Moiety Instability | Minimize freeze-thaw cycles. Include phosphatase inhibitors in your lysis buffer to prevent cleavage of the phosphodiester bond. |
| Inefficient Antibody Binding | Increase the primary antibody concentration or incubation time. Optimize incubation temperature (e.g., 4°C overnight).[8] |
| Sub-optimal Assay Conditions | Verify the pH and ionic strength of your buffers. Optimize incubation times and temperatures. |
| Inactive Reagents | Use fresh reagents and ensure proper storage conditions. Test the activity of enzyme conjugates and substrates independently. |
Experimental Protocols
Protocol 1: Standard ELISA for Ppant Detection
-
Coating: Coat a 96-well plate with your capture antibody or sample overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the anti-Ppant primary antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate and incubate until sufficient color development.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
Protocol 2: Spike-and-Recovery for Matrix Effect Assessment
-
Sample Preparation: Prepare two sets of your sample.
-
Spiking: To one set of samples, add a known concentration of a Ppant standard (the "spiked" sample). To the other set, add an equal volume of assay buffer (the "unspiked" sample).
-
Assay: Run both the spiked and unspiked samples in your Ppant detection assay.
-
Calculation: Calculate the recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
Interpretation: A recovery rate between 80-120% generally indicates that the sample matrix is not significantly interfering with the assay.
Visualizations
Caption: General workflow for a this compound detection assay.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical 4′-Phosphopantetheine Active Site Discovery from Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.zageno.com [go.zageno.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
strategies for purifying 4'-Phosphopantetheine from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4'-Phosphopantetheine (Ppant) from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common methods for purifying this compound are chromatographic techniques, including affinity chromatography, ion-exchange chromatography (IEX), and high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). The choice of method depends on the complexity of the initial mixture, the required purity, and the available equipment.
Q2: How can I detect and quantify this compound during purification?
This compound can be detected and quantified using several methods. A common approach is HPLC with UV detection, typically at a wavelength around 260 nm due to the adenine moiety in coenzyme A, a related and often co-purified compound. However, for more specific detection of the thiol group in Ppant, derivatization with a thiol-reactive probe followed by fluorescence or UV detection can be employed. Mass spectrometry (MS) coupled with HPLC (LC-MS) provides high sensitivity and specificity for quantification.
Q3: What are the critical factors to consider for successful this compound purification?
Key factors for successful purification include:
-
Sample Preparation: Proper preparation of the crude mixture is crucial to remove particulates and interfering substances. This may involve centrifugation, filtration, or solid-phase extraction (SPE).
-
pH of Buffers: The phosphate group in this compound has a negative charge at neutral and alkaline pH, which is critical for ion-exchange chromatography.
-
Column Selection: The choice of chromatography column (e.g., stationary phase, particle size) will significantly impact resolution and purity.
-
Gradient Elution: A well-designed gradient elution profile is often necessary to separate Ppant from closely related compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient Extraction: The initial extraction from the complex mixture may be incomplete. | Optimize the extraction protocol by adjusting the solvent, pH, or temperature. Consider using a more robust cell lysis method if applicable. |
| Degradation of Ppant: this compound can be susceptible to degradation, especially at extreme pH or in the presence of certain enzymes. | Work at low temperatures (4°C) and use buffers with appropriate pH stability. Consider adding protease or phosphatase inhibitors to the initial mixture. | |
| Poor Binding to Chromatography Resin: The conditions may not be optimal for Ppant to bind to the column. | For ion-exchange, ensure the buffer pH allows for the target molecule to be charged. For affinity chromatography, check the integrity of the affinity tag and the binding capacity of the resin. | |
| Poor Purity/Presence of Contaminants | Co-elution with Similar Molecules: Contaminants with similar physicochemical properties may co-elute with Ppant. | Optimize the elution gradient in your chromatography step. Try a different chromatography technique (e.g., switch from ion-exchange to reverse-phase). |
| Column Overload: Too much sample has been loaded onto the chromatography column. | Reduce the amount of sample loaded onto the column. Use a larger column if necessary. | |
| Inadequate Sample Preparation: The initial sample may contain a high concentration of interfering substances. | Improve the sample preparation by adding a pre-purification step like solid-phase extraction (SPE). | |
| Inconsistent Retention Times in HPLC | Changes in Mobile Phase Composition: Small variations in the mobile phase composition can affect retention times. | Prepare fresh mobile phase for each run and ensure it is properly degassed. |
| Column Degradation: The HPLC column performance can degrade over time. | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. | |
| Fluctuations in Temperature: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Purification of this compound using Strong Anion-Exchange Chromatography
This protocol is suitable for the purification of Ppant from a clarified cell lysate or other complex biological mixtures.
-
Sample Preparation:
-
Centrifuge the initial mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Adjust the pH of the sample to ~8.0 with a suitable buffer (e.g., Tris-HCl).
-
-
Chromatography:
-
Column: A strong anion-exchange column (e.g., a quaternary ammonium-based resin).
-
Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate.
-
Washing: Wash the column with 5-10 CV of Buffer A to remove unbound contaminants.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20-30 CV.
-
Fraction Collection: Collect fractions throughout the elution and monitor the absorbance at 260 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound using RP-HPLC or LC-MS.
-
Pool the fractions containing the purified Ppant.
-
Protocol 2: Analysis of this compound Purity by Reverse-Phase HPLC
This protocol is designed for assessing the purity of Ppant fractions obtained from a prior purification step.
-
Sample Preparation:
-
If necessary, desalt the fractions containing Ppant using a suitable method (e.g., dialysis or a desalting column).
-
Lyophilize the sample and reconstitute it in the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and calculate the purity as a percentage of the total peak area.
-
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Affinity Chromatography | >95% | Variable | High specificity | Requires a specific binding partner, can be expensive |
| Ion-Exchange Chromatography | 80-95% | Moderate to High | High capacity, cost-effective | Resolution may be limited for molecules with similar charge |
| Reverse-Phase HPLC | >98% | Low to Moderate | High resolution and purity | Lower sample capacity, requires organic solvents |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in Ppant purification.
Technical Support Center: Enhancing the Sensitivity of 4'-Phosphopantetheine Quantification
Welcome to the technical support center for the sensitive quantification of 4'-Phosphopantetheine (Ppant). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this critical biomolecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound (Ppant) stem from its inherent characteristics and its role in biological systems. Due to its low abundance and labile nature, detection can be difficult with traditional methods.[1][2] Ppant is a polar molecule, which can make chromatographic separation challenging. Furthermore, its free thiol group is susceptible to oxidation, which can lead to variability in quantification if not handled properly.
Q2: What is the most sensitive method for quantifying this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantification of this compound.[3] This technique offers high selectivity through the use of multiple reaction monitoring (MRM), allowing for accurate quantification even in complex biological matrices.
Q3: How can I improve the sensitivity of my LC-MS/MS method for Ppant?
A3: To enhance sensitivity, several aspects of your methodology can be optimized:
-
Sample Preparation: Efficient extraction and cleanup are crucial. Solid-phase extraction (SPE) can be employed to remove interfering substances.[3] However, for simultaneous analysis of Ppant and other CoA intermediates, a simple deproteinization with 5-sulfosalicylic acid (SSA) is effective and avoids the loss of polar analytes that can occur with SPE.[3]
-
Derivatization: Chemical derivatization of the thiol group of Ppant can significantly improve ionization efficiency and chromatographic retention.
-
Instrumentation: Utilizing a high-resolution mass spectrometer can help to resolve Ppant from isobaric interferences.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it corrects for matrix effects and variations in sample processing and instrument response.
Q4: Should I be concerned about the stability of this compound during sample preparation?
A4: Yes, the stability of Ppant is a critical consideration. The thiol group is prone to oxidation, which can lead to the formation of disulfides and an underestimation of the reduced form. To mitigate this, it is advisable to work quickly, keep samples on ice, and consider the use of reducing agents or derivatizing agents that protect the thiol group early in the sample preparation workflow.[4] Acidic conditions during extraction can also help to slow down oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Ppant | 1. Inefficient Extraction: Ppant is a polar molecule and may not be efficiently extracted with non-polar solvents.2. Degradation: The thiol group may have oxidized during sample preparation.3. Poor Ionization: Suboptimal mass spectrometry source conditions.4. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the Ppant signal.[5] | 1. Use a polar extraction solvent or a method specifically designed for polar metabolites, such as deproteinization with 5-sulfosalicylic acid.[3]2. Work at low temperatures, minimize sample handling time, and consider immediate derivatization of the thiol group.[4][6]3. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).4. Improve sample cleanup, modify the chromatographic gradient to separate Ppant from interfering compounds, and use a stable isotope-labeled internal standard. |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: The phosphate group of Ppant can interact with active sites on the column or in the LC system.2. Inappropriate Column Chemistry: The chosen column may not be suitable for retaining and separating a polar, phosphorylated compound.3. Mobile Phase Issues: Incorrect pH or ionic strength of the mobile phase. | 1. Use a column with end-capping or a mobile phase with additives to reduce secondary interactions.2. Consider a column designed for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with a polar-embedded phase.3. Optimize the mobile phase pH and buffer concentration. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or handling time leading to different levels of degradation.2. Instability in Autosampler: Degradation of Ppant in the autosampler vials over the course of a long analytical run.3. Carryover: Residual Ppant from a previous high-concentration sample injection.[5] | 1. Standardize the sample preparation protocol and minimize variations between samples. The use of an internal standard is crucial to correct for this variability.2. Keep the autosampler at a low temperature (e.g., 4°C) and limit the run time or re-prepare samples for longer sequences.3. Optimize the autosampler wash procedure with a strong solvent to effectively clean the injection needle and port between samples. |
| Retention Time Shifts | 1. Column Degradation: Loss of stationary phase or build-up of contaminants on the column.2. Mobile Phase Composition Change: Evaporation of volatile organic solvents or changes in buffer composition over time.3. Fluctuating Flow Rate: Issues with the LC pump.[5] | 1. Use a guard column to protect the analytical column. If the column is degraded, it will need to be replaced.2. Prepare fresh mobile phases daily and keep the solvent bottles capped.3. Check the LC pump for leaks and ensure proper priming. |
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for Thiol-Containing Compounds
| Parameter | Method A (Derivatization) | Method B (Direct Analysis) |
| Limit of Detection (LOD) | 1.4 nM - 10 mM (for a broad range of metabolites)[7] | Typically higher than derivatization methods |
| Limit of Quantification (LOQ) | Within 20% precision[7] | Generally sufficient for less demanding applications |
| Linear Range | Wide dynamic range achievable | May be more limited due to lower sensitivity |
| Throughput | Lower due to additional derivatization step | Higher |
| Specificity | High | High |
| Robustness | Can be affected by derivatization efficiency | Generally robust |
Note: Specific LOD/LOQ values for this compound are highly dependent on the specific instrumentation, sample matrix, and method used. The values in this table are illustrative of the general performance of these approaches for similar molecules.
Experimental Protocols
Protocol 1: Quantification of this compound using LC-MS/MS with Sample Deproteinization
This protocol is adapted from a method for the analysis of CoA biosynthetic intermediates.[3]
1. Sample Preparation (Cell Culture or Tissue)
-
Harvest cells or homogenize tissue in a cold environment.
-
Perform protein precipitation by adding a solution of 5-sulfosalicylic acid (SSA).
-
Vortex and incubate on ice to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis. If necessary, dilute the sample with water containing 0.1% acetic acid.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute Ppant. For example, a shallow gradient starting with a low percentage of mobile phase B.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Ppant and its stable isotope-labeled internal standard.
3. Data Analysis
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Normalize the peak area of the analyte to the peak area of the internal standard.
-
Quantify the amount of Ppant in the samples by interpolating the normalized peak areas against the calibration curve.
Visualizations
Caption: Coenzyme A Biosynthesis Pathway.
Caption: LC-MS/MS Workflow for Ppant Quantification.
References
- 1. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical 4′-Phosphopantetheine Active Site Discovery from Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate internal standards for 4'-Phosphopantetheine mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate internal standards for the quantitative analysis of 4'-Phosphopantetheine (4'-PP) by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the signal intensity of my this compound analyte highly variable between injections?
Answer: High variability in signal intensity is a common issue in LC-MS analysis and can often be mitigated by the use of a suitable internal standard. However, if you are still observing significant variation, consider the following:
-
Inconsistent Sample Preparation: Analyte loss can occur during sample extraction and processing steps.
-
Solution: Ensure your internal standard is added at the very beginning of the sample preparation workflow to account for any losses during extraction, precipitation, or derivatization.
-
-
Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of 4'-PP.
-
Solution: The ideal internal standard, a stable isotope-labeled (SIL) 4'-PP, will co-elute with the analyte and experience the same matrix effects, thus correcting for this variability. If a SIL-IS is not available, a structural analog that elutes very close to 4'-PP should be used.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent signal.
-
Solution: An internal standard helps to normalize the signal against instrument drift. Regularly check system suitability by injecting a standard mixture to ensure the instrument is performing optimally.
-
Question: My quantitative results for this compound are not reproducible across different batches. What could be the cause?
Answer: Poor inter-batch reproducibility is a critical issue in quantitative studies. An appropriate internal standard is key to addressing this.
-
Choice of Internal Standard: The internal standard may not be adequately mimicking the behavior of 4'-PP.
-
Internal Standard Concentration: The concentration of the internal standard can impact the linearity and accuracy of the calibration curve.
-
Solution: The concentration of the internal standard should ideally be in the mid-range of the calibration curve for your expected analyte concentrations.
-
-
Sample Degradation: this compound may not be stable under your storage or experimental conditions.
-
Solution: Investigate the stability of both the analyte and the internal standard in the sample matrix at different temperatures and for varying durations. The internal standard should have comparable stability to the analyte.
-
Question: I am observing a high background signal or "ghost peaks" in my blank injections, which is interfering with the detection of this compound.
Answer: High background and carryover can obscure the analyte signal, especially at low concentrations.
-
Carryover from Previous Injections: The analyte or internal standard from a high-concentration sample may be retained in the LC system and elute in subsequent blank injections.
-
Solution: Optimize the wash steps in your autosampler and LC method. Using a stronger wash solvent or increasing the wash volume can help. Ensure your internal standard does not contribute to carryover.
-
-
Contamination of Solvents or System: The background signal may originate from contaminated mobile phases, vials, or a dirty LC-MS system.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Regularly clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.
-
Frequently Asked Questions (FAQs)
1. What is the ideal internal standard for this compound mass spectrometry?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[1][2] This allows for the most accurate correction of variations during sample preparation and analysis.
2. Are there commercially available stable isotope-labeled this compound internal standards?
As of late 2025, commercially available stable isotope-labeled this compound is not commonly listed by major suppliers. Researchers often need to resort to custom synthesis or biosynthetic production.
3. If a stable isotope-labeled internal standard is not available, what are the alternatives?
If a SIL internal standard is not an option, a structural analog can be used. A good structural analog should have:
-
Similar chemical structure and functional groups to 4'-PP.
-
Similar chromatographic retention time (eluting close to, but not overlapping with, the analyte).
-
Similar ionization efficiency in the mass spectrometer source.
-
Commercial availability in high purity.
-
A mass-to-charge ratio (m/z) that is distinct from 4'-PP and any potential interferences.
4. How can I biosynthetically produce a stable isotope-labeled this compound?
One approach is to culture cells that produce coenzyme A (of which 4'-PP is a precursor) in a medium containing a stable isotope-labeled precursor, such as ¹³C₃,¹⁵N₁-pantothenate. The cells will incorporate the labeled pantothenate into their coenzyme A biosynthesis pathway, resulting in the production of labeled 4'-PP. The labeled 4'-PP can then be extracted and purified from the cell lysate for use as an internal standard.
5. What are the key considerations when developing an LC-MS/MS method for this compound quantification?
-
Chromatography: Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column may provide better retention and separation than a standard C18 reversed-phase column.
-
Mass Spectrometry: Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for both 4'-PP and the chosen internal standard.
-
Sample Preparation: A protein precipitation followed by solid-phase extraction (SPE) can be an effective way to remove proteins and other interfering matrix components from biological samples.
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard Type | Key Advantages | Key Disadvantages |
| Stable Isotope-Labeled (SIL) 4'-PP | Co-elutes with analyte, corrects for matrix effects and extraction losses most accurately (Gold Standard).[1][2] | Not readily commercially available, may require custom synthesis or biosynthetic production. |
| Structural Analog | Commercially available, more cost-effective than custom synthesis. | May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate quantification. Requires careful validation. |
| ¹³C,¹⁵N-Labeled Pantothenate | Commercially available precursor for biosynthetic production of SIL 4'-PP. | Requires cell culture and purification steps to generate the internal standard. |
Experimental Protocols
Protocol for Biosynthetic Generation of Stable Isotope-Labeled this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Culture: Culture a suitable cell line (e.g., one with high metabolic activity) in a standard growth medium.
-
Labeling Medium Preparation: Prepare a growth medium that is deficient in pantothenate. Supplement this medium with a known concentration of stable isotope-labeled pantothenate (e.g., ¹³C₃,¹⁵N₁-pantothenate).
-
Labeling: When cells reach the desired confluency, replace the standard medium with the labeling medium. Culture the cells for a sufficient period to allow for the incorporation of the labeled precursor into the coenzyme A pool. This time should be optimized and can range from hours to days.
-
Cell Harvesting and Lysis: Harvest the cells and perform lysis using a suitable buffer and method (e.g., sonication or freeze-thaw cycles).
-
Extraction of 4'-PP: Perform a metabolite extraction from the cell lysate. A common method is to use a cold solvent mixture such as methanol/water.
-
Purification: The labeled 4'-PP in the extract will likely need to be purified to remove other cellular components. This can be achieved using techniques like solid-phase extraction (SPE) or preparative liquid chromatography.
-
Quantification and Use: Determine the concentration of the purified labeled 4'-PP solution. This stock solution can then be used as an internal standard by spiking it into samples at the beginning of the sample preparation process.
Visualization of Internal Standard Selection Workflow
Caption: Workflow for selecting an internal standard for this compound analysis.
References
common pitfalls in studying 4'-Phosphopantetheine metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying 4'-Phosphopantetheine (4'-PP) metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in metabolism?
This compound is a crucial intermediate in the biosynthesis of Coenzyme A (CoA).[1] It also serves as a prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential for the synthesis of fatty acids, polyketides, and nonribosomal peptides.[1][2] The this compound arm acts as a flexible tether, shuttling growing acyl chains between the various active sites of synthase complexes.[1]
Q2: What are the key enzymes involved in the this compound metabolic pathway leading to Coenzyme A?
The biosynthesis of CoA from pantothenate (Vitamin B5) involves a series of enzymatic steps. The key enzymes are:
-
Pantothenate Kinase (PanK): Catalyzes the phosphorylation of pantothenate to form 4'-phosphopantothenate. This is often the rate-limiting step in the pathway.[3][4]
-
Phosphopantothenoylcysteine Synthetase (PPCS): Condenses 4'-phosphopantothenate with cysteine.[3]
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC): Decarboxylates the product of the PPCS reaction.
-
Phosphopantetheine Adenylyltransferase (PPAT): Transfers an AMP group from ATP to this compound to form dephospho-CoA.[5]
-
Dephospho-CoA Kinase (DPCK): Phosphorylates dephospho-CoA to produce Coenzyme A.[3]
Q3: What are common methods for detecting and quantifying this compound and related metabolites?
Reliable detection and quantification of this compound can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1] For systems involving acyl carrier proteins, radiolabeled assays are also a common technique.[1] More advanced proteomic approaches using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the discovery and quantification of acyl groups attached to ACPs.[6][7]
Q4: Are there known inhibitors for the enzymes in the this compound pathway?
Yes, inhibitors have been identified for several enzymes in this pathway and are valuable tools for research and potential drug development. For instance, various compounds have been screened and identified as inhibitors of this compound adenylyltransferase (PPAT).[5][8] Similarly, inhibitors for phosphopantetheinyl transferases (PPTases), which attach the this compound moiety to carrier proteins, have also been discovered.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent or No Enzyme Activity in assays for CoA Biosynthesis.
| Potential Cause | Recommended Solution |
| Enzyme Instability or Degradation | Check for protein degradation using SDS-PAGE. Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing agents like glycerol or BSA. Some enzymes, like AcpS, are known to be unstable.[11] |
| Incorrect Cofactor Concentration | The activity of many enzymes in this pathway, such as PanK and PPAT, is dependent on divalent cations like Mg²⁺ or Mn²⁺.[11] Ensure optimal concentrations of these cofactors in your reaction buffer. |
| Substrate or Product Inhibition | High concentrations of substrates or the accumulation of products can inhibit enzyme activity. For example, pantothenate kinases are subject to feedback inhibition by CoA and its thioesters.[12][13] Perform kinetic analyses with varying substrate concentrations to identify potential inhibition. |
| Inactive Apo-Enzyme | For assays involving carrier proteins, ensure they are in the active holo form. The conversion from the inactive apo form requires a phosphopantetheinyl transferase (PPTase) and CoA.[11] |
Problem 2: High Background Signal in Spectrophotometric or Fluorometric Assays.
| Potential Cause | Recommended Solution |
| Contaminating Enzyme Activity | Ensure the purity of your recombinant enzymes. Contaminating ATPases or phosphatases can interfere with assays that measure ATP consumption or phosphate release. |
| Non-enzymatic Reaction | Run control reactions without the enzyme or substrate to assess the level of non-enzymatic signal generation. Some reagents may be unstable under the assay conditions. |
| Impure Substrates or Reagents | Use high-purity substrates and reagents. Impurities can contribute to background signal. Consider purchasing from a reputable supplier or purifying in-house. |
Problem 3: Difficulty in Expressing and Purifying Soluble Enzymes.
| Potential Cause | Recommended Solution |
| Inclusion Body Formation | Lower the expression temperature (e.g., 18-25°C) and IPTG concentration. Co-expression with chaperones can also improve solubility. Some enzymes, like PptT from M. tuberculosis, are known to be insoluble when expressed heterologously.[9] |
| Fusion Tag Interference | Using a fusion tag like Maltose Binding Protein (MBP) can sometimes improve solubility.[9] However, in some cases, the tag may need to be cleaved, which can lead to precipitation. |
| Incorrect Buffer Conditions | Optimize the lysis and purification buffers. Varying pH, salt concentration, and including additives like glycerol or non-ionic detergents can enhance solubility. |
Quantitative Data Summary
Table 1: Inhibitory Activity (IC₅₀) of Selected Compounds against Phosphopantetheinyl Transferases (PPTases)
| Compound | Target PPTase | IC₅₀ (µM) | Reference |
| SCH202676 | PptT (M. tuberculosis) | 1.8 ± 0.2 | [9] |
| Guanidinyl-naltrindole difluoroacetate | PptT (M. tuberculosis) | 2.5 ± 0.3 | [9] |
| Calmidazolium chloride | PptT (M. tuberculosis) | 3.6 ± 0.4 | [9] |
| PD 404,182 | PptT (M. tuberculosis) | 8.1 ± 1.0 | [9] |
| Sanguinarine chloride | PptT (M. tuberculosis) | 9.3 ± 1.1 | [9] |
| 8918 | PptAb (M. abscessus) | nM range | [10] |
Experimental Protocols
Protocol 1: Assay for Pantothenate Kinase (PanK) Activity
This protocol is a coupled spectrophotometric assay that measures the rate of ADP production.
Materials:
-
Purified PanK enzyme
-
Pantothenate solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing all assay components except the enzyme in the assay buffer. The final concentrations should be optimized but can start with: 1 mM ATP, 2 mM PEP, 0.2 mM NADH, 10 units/mL PK, and 10 units/mL LDH.
-
Add varying concentrations of pantothenate to the master mix.
-
Aliquot the master mix into a 96-well plate or cuvettes.
-
Initiate the reaction by adding the purified PanK enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Visualizations
Caption: Overview of the Coenzyme A biosynthetic pathway.
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. This compound for Research [benchchem.com]
- 2. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of phosphopantetheine adenylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphopantetheinyl transferase binding and inhibition by amidino-urea and hydroxypyrimidinethione compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of 4'-Phosphopantetheine in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of 4'-phosphopantetheine (4'-PP) in biological samples is critical for understanding a range of cellular processes. As an essential prosthetic group for carrier proteins in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, 4'-PP plays a pivotal role in both primary and secondary metabolism. This guide provides a comprehensive comparison of the leading analytical techniques used to confirm the identity of 4'-PP, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Comparison of Analytical Techniques
The confirmation of this compound in biological samples primarily relies on three major analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. Each method offers distinct advantages and is suited to different experimental needs.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assays |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for precise identification of 4'-PP and its modified forms on carrier proteins. | Separates molecules based on their physicochemical properties (e.g., polarity) as they pass through a column, followed by detection. | Indirectly detects 4'-PP by measuring the activity of enzymes that utilize it as a substrate or prosthetic group, such as phosphopantetheinyl transferases (PPTases). |
| Primary Application | - Identification of 4'-PP as a post-translational modification on proteins. - Structural elucidation of 4'-PP-containing molecules. - Proteomic studies of carrier proteins. | - Quantification of free 4'-PP in biological fluids and cell lysates. - Separation of 4'-PP from other small molecules. | - Functional studies of PPTase activity. - High-throughput screening for inhibitors of 4'-PP-utilizing enzymes. |
| Sensitivity | High (femtogram to picogram range). | Moderate to High (picogram to nanogram range). | High, depending on the assay design (e.g., fluorescence or colorimetric detection). |
| Specificity | Very High, especially with tandem MS (MS/MS) which provides structural information. | Moderate to High, dependent on the column and detector used. Co-elution can be a challenge. | High for the specific enzymatic reaction, but may not distinguish between different forms of 4'-PP-containing molecules. |
| Limit of Detection (LOD) | Low, in the nanomolar to picomolar range. | Typically in the low nanomolar range. | Varies with assay format, can reach the femtomolar range for some digital enzyme assays. |
| Quantitative Accuracy | Good, especially with the use of stable isotope-labeled internal standards. | Very Good, considered a gold standard for quantification. | Good for relative quantification of enzyme activity, but may be less accurate for absolute quantification of 4'-PP. |
| Throughput | Moderate, can be increased with automation. | High, especially with modern UHPLC systems. | High, well-suited for 96-well or 384-well plate formats. |
| Sample Requirement | Small, can analyze complex mixtures. | Small, requires sample clean-up. | Small, compatible with cell lysates and purified enzyme systems. |
| Cost | High (instrumentation and maintenance). | Moderate (instrumentation and consumables). | Low to Moderate (reagents and plate reader). |
| Key Advantages | - Provides definitive structural information. - Can identify 4'-PP on intact proteins ("top-down" proteomics). - High sensitivity and specificity. | - Robust and reproducible quantification. - Well-established and widely available technique. | - High throughput and suitable for screening. - Measures functional activity. |
| Key Disadvantages | - Expensive instrumentation. - The lability of the phosphopantetheinyl group can be a challenge. - Low abundance of 4'-PP modified peptides can be difficult to detect. | - May require derivatization for some detection methods. - Co-elution of interfering compounds can affect accuracy. | - Indirect detection method. - Assay development can be time-consuming. |
Experimental Protocols
Mass Spectrometry-Based Identification of 4'-Phosphopantetheinylated Proteins
This protocol outlines a general "bottom-up" proteomics workflow to identify the 4'-PP post-translational modification on carrier proteins.
1. Protein Extraction and Digestion:
-
Lyse biological samples (e.g., cells, tissues) in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
Denature the proteins by adding urea or another denaturant.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the proteins into peptides using a specific protease, such as trypsin.
2. Phosphopeptide Enrichment (Optional but Recommended):
-
Due to the low stoichiometry of many post-translational modifications, enrichment is often necessary.
-
Utilize titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.
3. LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify the 4'-phosphopantetheinylation of serine as a variable modification in the search parameters. The mass of the 4'-PP moiety is +340.088 Da.
-
Validate the identified phosphopantetheinylated peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
HPLC-Based Quantification of this compound
This protocol describes a method for the quantitative analysis of free 4'-PP in biological samples using reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Homogenize the biological sample (e.g., plasma, cell pellet) in a suitable extraction solvent (e.g., methanol/water).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for 4'-PP (e.g., m/z 359.1 → 216.2).
4. Quantification:
-
Prepare a calibration curve using a series of known concentrations of a 4'-PP standard.
-
Spike an internal standard (e.g., a stable isotope-labeled version of 4'-PP) into all samples and standards for accurate quantification.
-
Calculate the concentration of 4'-PP in the samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
Enzymatic Assay for Phosphopantetheinyl Transferase (PPTase) Activity
This protocol describes a competition assay using a reporter enzyme to indirectly measure the presence and activity of 4'-PP transfer from Coenzyme A to a carrier protein.
1. Reagents and Buffers:
-
Purified PPTase enzyme.
-
Apo-form of a carrier protein (the substrate for the PPTase).
-
Coenzyme A (CoA).
-
A reporter enzyme system, such as the indigoidine-synthesizing non-ribosomal peptide synthetase BpsA, which produces a colored product upon activation by a PPTase.
-
Reaction buffer (e.g., HEPES buffer with MgCl2).
2. Assay Procedure:
-
Set up reactions in a 96-well plate.
-
To each well, add the reaction buffer, a fixed concentration of the apo-carrier protein, and the reporter enzyme (apo-BpsA).
-
Add varying concentrations of CoA to generate a standard curve.
-
Add the biological sample containing the putative 4'-PP or PPTase activity.
-
Initiate the reaction by adding a fixed concentration of the purified PPTase.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the formation of the colored product (indigoidine) over time using a plate reader at the appropriate wavelength.
3. Data Analysis:
-
Calculate the initial reaction rates from the change in absorbance over time.
-
The rate of color formation is proportional to the PPTase activity, which is dependent on the presence of 4'-PP in the form of CoA.
Mandatory Visualizations
Coenzyme A Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of Coenzyme A, highlighting the formation of this compound as a key intermediate.
Caption: Coenzyme A biosynthesis pathway showing the enzymatic conversion of Pantothenate to Coenzyme A.
Experimental Workflow for this compound Identification
This diagram outlines the general experimental workflow for the identification and confirmation of this compound in biological samples using the described analytical techniques.
Caption: A generalized workflow for the identification of this compound in biological samples.
A Comparative Analysis of 4'-Phosphopantetheine and Coenzyme A in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-Phosphopantetheine and Coenzyme A, two pivotal molecules in cellular metabolism. We will delve into their distinct yet interconnected roles, supported by experimental data, detailed methodologies, and visual pathway representations to facilitate a comprehensive understanding.
Introduction: Two Sides of the Same Metabolic Coin
Coenzyme A (CoA) is a well-established, essential cofactor in all domains of life, primarily functioning as a carrier of acyl groups in a vast array of metabolic reactions, including the Krebs cycle and fatty acid metabolism.[1][2][3] Its thiol group forms high-energy thioester bonds with carboxylic acids, thereby activating them for subsequent enzymatic reactions.[1]
This compound, on the other hand, plays a dual role. It is a key intermediate in the biosynthesis of CoA and, crucially, serves as a prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[2][4][5] In this capacity, it is covalently attached to a conserved serine residue of the carrier protein, acting as a flexible "swinging arm" that shuttles reaction intermediates between the active sites of multienzyme complexes like fatty acid synthases (FAS) and polyketide synthases (PKS).[4][5] The this compound moiety is itself derived from CoA, which acts as the donor in a post-translational modification reaction catalyzed by phosphopantetheinyl transferases (PPTases).[2][5]
Recent research has also unveiled an alternative route for intracellular CoA synthesis where extracellular this compound can be taken up by cells and converted to CoA, bypassing the initial steps of the canonical biosynthetic pathway.[6][7] This highlights the dynamic interplay and metabolic significance of both molecules.
Data Presentation: A Quantitative Comparison
The intracellular concentrations and kinetic parameters of enzymes associated with this compound and Coenzyme A underscore their different metabolic functions. Coenzyme A and its acylated forms represent a substantial soluble pool, whereas free this compound is generally considered a transient intermediate. The majority of cellular this compound is covalently bound as a prosthetic group.
| Parameter | This compound | Coenzyme A | Source |
| Primary Role | Prosthetic group of ACP/PCP; Biosynthetic precursor of CoA | Soluble acyl group carrier; Donor of this compound for ACP/PCP | [2][4][5] |
| State in the Cell | Primarily covalently bound to proteins; small, transient free pool | Soluble pool of free CoA and various acyl-CoAs | [8][9] |
| Typical Intracellular Concentration (HepG2 cells) | Not typically measured as a free pool | CoASH: 1.734 ± 0.189 pmol/10^6 cells | [10] |
| Enzyme Substrate (Example) | Phosphopantetheine adenylyltransferase (PPAT) | Acyl-CoA Synthetases, Acetyl-CoA Carboxylase, etc. | [2][11] |
| Km of Key Enzyme (E. coli Acetyl-CoA Synthetase) | N/A | 0.2 mM (for CoA) | [12] |
| Km of Key Enzyme (B. subtilis Sfp - a PPTase) | N/A | ~5 µM (for CoA) | [13] |
Note: Direct comparative measurements of free this compound and Coenzyme A concentrations in the same biological system under identical conditions are scarce in the literature. The data for Coenzyme A represents the free, unacylated form (CoASH). The total CoA pool, including acyl-CoAs, is significantly larger.
Experimental Protocols
The simultaneous quantification of this compound and Coenzyme A is crucial for studying their metabolic relationship. A robust method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Simultaneous Quantification of this compound and Coenzyme A by LC-MS/MS
This protocol is adapted from methods described for the analysis of CoA and its biosynthetic intermediates.[1][14]
1. Sample Preparation (from cultured cells):
-
Harvest approximately 1-5 million cells by scraping or trypsinization.
-
Quench metabolism by immediately adding ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid in water or a methanol/water/chloroform mixture).
-
Include an internal standard, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), for accurate quantification.
-
Homogenize the cell suspension by sonication or vigorous vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm) is suitable for separating the analytes.[15]
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 8.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.2 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Coenzyme A: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., involving the fragmentation of the phosphodiester bond).
-
This compound: Monitor the transition from its precursor ion [M+H]+ to a specific product ion.
-
Internal Standard: Monitor the specific precursor-product ion transition for the chosen internal standard.
-
-
The specific m/z values for the precursor and product ions will depend on the exact chemical formula and charge state of the analytes.
-
3. Data Analysis:
-
Generate standard curves for both Coenzyme A and this compound using pure standards.
-
Quantify the amount of each analyte in the biological samples by comparing their peak areas to the standard curves and normalizing to the internal standard.
Mandatory Visualization
Metabolic Relationship between this compound and Coenzyme A
Caption: The central role of this compound in Coenzyme A biosynthesis and as a prosthetic group.
Experimental Workflow for Quantification
Caption: A typical workflow for the quantification of this compound and Coenzyme A.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular this compound is a source for intracellular coenzyme A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Studies of medium-chain fatty acyl-coenzyme A synthetase. Enzyme fraction II: mechanism of reaction and specific properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Navigating the Cross-Reactivity of Antibodies Against 4'-Phosphopantetheine Analogs: A Methodological Guide
The development of specific antibodies to 4'-PP could offer significant value in studying metabolic pathways, developing diagnostic tools, and for targeted drug delivery. Understanding the cross-reactivity of such antibodies with various analogs is crucial for ensuring the specificity and reliability of these applications. This guide outlines the key experimental protocols and data presentation strategies necessary for a thorough comparison.
Hypothetical Performance of Anti-4'-Phosphopantetheine Antibodies
In the absence of existing experimental data, we present a hypothetical comparison table to illustrate how quantitative data on the binding affinities of different antibody clones against a panel of 4'-PP analogs could be structured. This table would be populated with experimental values obtained from the protocols detailed below.
Table 1: Hypothetical Binding Affinities (KD, nM) of Anti-4'-Phosphopantetheine Monoclonal Antibodies to Various Analogs as Determined by Surface Plasmon Resonance (SPR)
| Analog | MAb Clone 1 | MAb Clone 2 | MAb Clone 3 | Polyclonal Ab |
| 4'-Phosphopantetheine | 1.5 | 2.1 | 0.8 | 5.3 |
| Analog A (e.g., Pantetheine) | 150 | 220 | 85 | >1000 |
| Analog B (e.g., Phosphopantothenate) | >1000 | >1000 | >1000 | >1000 |
| Analog C (e.g., Coenzyme A) | 50 | 75 | 30 | 250 |
| Analog D (Modified Thiol Group) | 10 | 15 | 5 | 80 |
Experimental Protocols for Assessing Cross-Reactivity
To generate the data for a comparative analysis, a series of immunoassays should be performed. The following are detailed protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Initial Screening and Competitive Analysis
ELISA is a versatile technique for screening antibody binding and quantifying cross-reactivity through a competitive format.
a) Indirect ELISA for Screening Antibody Binding:
This protocol is designed to screen hybridoma supernatants or purified antibodies for their ability to bind to immobilized 4'-PP or its analogs.
-
Antigen Coating:
-
Prepare a 1-10 µg/mL solution of this compound or its analog in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., hybridoma supernatant or purified antibody) in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation and Detection:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate until color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
b) Competitive ELISA for Quantifying Cross-Reactivity:
This assay determines the concentration of an analog that inhibits the binding of the antibody to the coated 4'-PP by 50% (IC50).
-
Plate Coating and Blocking: Follow the steps for indirect ELISA to coat the plate with this compound and block non-specific binding.
-
Competition Step:
-
Prepare a series of dilutions of the 4'-PP analogs (competitors) in blocking buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of the primary antibody with the various concentrations of the competitor analogs for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the antigen-coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection: Proceed with the secondary antibody incubation and detection steps as described for the indirect ELISA. The signal intensity will be inversely proportional to the concentration of the competitor analog.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (k_a), dissociation (k_d), and affinity (K_D) constants.[1][2][3]
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of the anti-4'-Phosphopantetheine antibody (ligand) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding and Kinetic Analysis:
-
Prepare a series of dilutions of the this compound and its analogs (analytes) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association of the analyte with the ligand in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the analyte-ligand complex.
-
Regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (k_a, k_d) and the equilibrium dissociation constant (K_D).
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for reproducibility and understanding.
Caption: Workflow for Indirect ELISA to screen antibody binding.
Caption: Workflow for Competitive ELISA to quantify cross-reactivity.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
While direct comparative data on the cross-reactivity of antibodies against this compound and its analogs is currently unavailable, this guide provides the necessary framework to conduct such a study. By employing established techniques like ELISA for initial screening and competitive analysis, and SPR for detailed kinetic characterization, researchers can generate the quantitative data needed to build a comprehensive comparison. The provided protocols and workflow diagrams offer a clear path for the development and characterization of specific and reliable antibody-based tools for the study of this compound and its vital roles in biology.
References
- 1. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 3. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4'-Phosphopantetheine's Role in Novel Biosynthetic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the essential function of 4'-Phosphopantetheine (Ppant) in biosynthetic pathways, with a focus on a novel complex polyketide pathway and a comparative look at an engineered alternative to canonical fatty acid synthesis. We present quantitative data from key studies, detailed experimental protocols, and visualizations to support further research and development in metabolic engineering and drug discovery.
Introduction to this compound (Ppant)
This compound is a vital prosthetic group derived from Coenzyme A that is essential for the biosynthesis of a wide array of natural products.[1][2] It is covalently attached to a conserved serine residue on acyl carrier proteins (ACPs) in fatty acid synthases (FAS) and polyketide synthases (PKSs), as well as on peptidyl carrier proteins (PCPs) in non-ribosomal peptide synthetases (NRPSs).[3][4] This post-translational modification is catalyzed by phosphopantetheinyl transferases (PPTases).[5] The Ppant arm, approximately 2 nm in length, acts as a flexible tether, shuttling reactive intermediates between the various catalytic domains of these large multienzyme complexes, a process crucial for efficient and processive biosynthesis.[2][4]
I. A Novel Frontier: The Enediyne Biosynthetic Pathway
The enediyne natural products are a class of exceptionally potent antitumor antibiotics characterized by a unique nine- or ten-membered ring system containing a conjugated enediyne "warhead".[6] Their complex biosynthesis is initiated by a highly conserved iterative type I polyketide synthase known as the "enediyne PKS cassette," which is dependent on a Ppant-modified ACP domain.[6][7] Recent research has elucidated that this pathway proceeds through a common diiodotetrayne intermediate.[6]
The validation of Ppant's function in this pathway underscores its role in the biosynthesis of some of the most complex and medicinally relevant natural products known. The self-phosphopantetheinylation of a unique ACP within the enediyne PKS has been established as a critical step for initiating the entire biosynthetic cascade.[7]
II. Comparative Analysis: Canonical vs. Engineered Fatty Acid Pathways
To provide a quantitative comparison of a Ppant-dependent pathway versus an alternative, we examine canonical fatty acid synthesis (FAS) alongside an engineered pathway for medium-chain oleochemical production that utilizes an acyl-ACP:CoA transacylase (PhaG) to bypass the direct reliance on the ACP-tethered intermediates for product release.
In conventional Type II FAS, the growing acyl chain is covalently tethered to the Ppant arm of the ACP and passed between discrete enzymes for elongation and modification.[8] The final product is typically released by a thioesterase. In the engineered alternative, the PhaG enzyme directly transfers the acyl chain from the ACP to Coenzyme A, creating an acyl-CoA intermediate that can then be funneled into various downstream pathways for the production of free fatty acids, fatty alcohols, or methyl ketones.[9] This offers a different metabolic route with distinct efficiencies and product profiles.
Data Presentation: Product Titers and Yields
The following table summarizes the production titers and yields from engineered E. coli strains expressing the PhaG-dependent pathway for various oleochemicals. This data is compared to the theoretical maximum yield to demonstrate the efficiency of this alternative pathway.
| Product Class | Predominant Chain Lengths | Titer (g/L) | Yield (% of Theoretical Max) | Reference |
| Free Fatty Acids | C8 - C14 | 1.1 | ~50% | [9] |
| Methyl Ketones | C7 - C15 | 1.5 | ~50% | [9] |
| Fatty Alcohols | C8 - C16 | 1.1 | ~50% | [9] |
Note: These titers are comparable to those achieved with thioesterase-based strategies, demonstrating the viability of the PhaG-dependent pathway as an alternative for producing medium-chain oleochemicals.[9]
Experimental Protocols
1. General Protein Expression and Purification (Illustrative)
This protocol describes a general method for obtaining the enzymes required for in vitro reconstitution of biosynthetic pathways.
-
Cloning: The genes encoding the biosynthetic enzymes (e.g., FAS enzymes, PhaG, tailoring enzymes) are PCR-amplified and cloned into an appropriate expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
-
Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., 50 mL LB with kanamycin) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of media (e.g., 1 L). The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM final concentration) and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-18 hours).
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein is then dialyzed against a storage buffer and concentrated.
2. In Vitro Reconstitution of the Acyl-ACP:CoA Transacylase (PhaG) Pathway
This protocol allows for the in vitro validation and kinetic analysis of the alternative pathway.
-
Reaction Components:
-
Purified Acyl-ACP (pre-loaded with a specific acyl chain)
-
Purified PhaG enzyme
-
Coenzyme A
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
-
Procedure:
-
Set up the reaction mixture in the reaction buffer containing Coenzyme A.
-
Initiate the reaction by adding the purified PhaG enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Quench the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).
-
Extract the acyl-CoA product with the organic solvent.
-
Analyze the extracted product by HPLC-MS or LC-MS/MS to quantify the formation of the acyl-CoA.
-
3. Mass Spectrometry for Detection of Ppant Modification
This protocol is key for validating the activation of ACPs.
-
Sample Preparation: Purified apo-ACP is incubated with Coenzyme A and a specific PPTase.
-
Analysis: The reaction mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS). The conversion of apo-ACP to holo-ACP is confirmed by a characteristic mass shift corresponding to the addition of the Ppant moiety (340 Da).
-
For Proteomic Samples: For more complex samples, a bottom-up proteomics approach is used. Proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The presence of the Ppant modification on the serine-containing peptide of the ACP is identified by its specific fragmentation pattern.[1][2][3]
Conclusion
The function of this compound as a swinging arm on carrier proteins is a cornerstone of several essential and novel biosynthetic pathways, including the complex enediyne assembly line. While this Ppant-dependent mechanism is highly efficient, metabolic engineering offers alternative routes for the production of valuable chemicals. The engineered pathway utilizing the acyl-ACP:CoA transacylase PhaG demonstrates a viable alternative to the canonical thioesterase-mediated release in fatty acid synthesis, achieving comparable product titers for medium-chain oleochemicals.[9] The choice between leveraging a native Ppant-dependent pathway or engineering an alternative will depend on the specific target molecule, the desired product profile, and the metabolic context of the production host. The experimental protocols and comparative data presented here provide a framework for researchers to validate and compare the function of Ppant in their biosynthetic systems of interest.
References
- 1. Emulating nonribosomal peptides with ribosomal biosynthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative plant proteomics - CentAUR [centaur.reading.ac.uk]
- 5. In vitro Reconstitution Assays of Arabidopsis 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
4'-Phosphopantetheine: A Potential Biomarker for Metabolic Disorders Explored
For Immediate Release
[City, State] – [Date] – In the intricate landscape of metabolic research, the quest for reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. A growing body of evidence points towards 4'-Phosphopantetheine (4'-PP), a key intermediate in the biosynthesis of Coenzyme A (CoA), as a promising biomarker for a range of metabolic disorders. This guide provides a comprehensive comparison of 4'-PP with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this critical area of study.
The Central Role of this compound in Metabolism
This compound is not merely a stepping stone in the production of CoA; it is a vital component in its own right, serving as a prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). These carrier proteins are essential for the synthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] Given its central role, it is plausible that fluctuations in 4'-PP levels could reflect underlying metabolic dysregulation.
Recent studies have highlighted the potential of 4'-PP as a biomarker in specific conditions. For instance, in Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene, the administration of 4'-PP has been shown to correct the primary CoA metabolic defect and associated downstream abnormalities in cellular models.[2] This suggests that monitoring 4'-PP levels could be crucial in managing PKAN and similar inborn errors of metabolism. Furthermore, research has indicated a link between decreased plasma levels of 4'-PP and the severity of coronary artery blockage, suggesting its potential as a biomarker in cardiovascular disease.[3]
Comparative Analysis of Biomarkers for Metabolic Disorders
To provide a clear perspective on the utility of this compound, this guide compares its potential with that of other biomarkers across different categories of metabolic disorders.
Table 1: Comparison of Biomarkers for Mitochondrial Disorders
| Biomarker | Type | Performance Characteristics | Advantages | Disadvantages |
| This compound (Potential) | Small Molecule | Data not yet established. | Directly involved in mitochondrial fatty acid synthesis. | Lack of established reference ranges and clinical validation. |
| Fibroblast Growth Factor-21 (FGF-21) | Protein | Sensitivity: ~67-71%; Specificity: ~88-89%[4][5] | High specificity for muscle-manifesting mitochondrial disease.[5] | Less sensitive for non-myopathic mitochondrial disorders. |
| Growth Differentiation Factor-15 (GDF-15) | Protein | Sensitivity: ~78-83%; Specificity: ~86-92%[4][5] | Higher sensitivity than FGF-21 across a broader range of mitochondrial diseases.[5] | Can be elevated in other non-mitochondrial conditions.[5] |
| Acylcarnitines | Small Molecules | Pattern-based diagnosis. Specific elevations indicate particular fatty acid oxidation defects. | Well-established for newborn screening of fatty acid oxidation disorders. | Interpretation can be complex and requires expertise. |
Table 2: Comparison of Biomarkers for Metabolic Syndrome and Related Conditions
| Biomarker | Type | Performance Characteristics | Advantages | Disadvantages |
| This compound (Potential) | Small Molecule | Data not yet established. | Potential to reflect dysregulated fatty acid and CoA metabolism. | Limited research in the context of metabolic syndrome. |
| C-Reactive Protein (CRP) | Protein | Sensitivity: ~68.5%; Specificity: ~56.6% for metabolic syndrome (at >0.54 mg/L cut-off).[1] | Widely available and standardized assay. | Low specificity; elevated in various inflammatory conditions.[1] |
| Acylcarnitines | Small Molecules | Altered profiles strongly associated with obesity and type 2 diabetes. | Provide insights into fatty acid and amino acid oxidation. | Lack of standardized diagnostic cut-offs for metabolic syndrome. |
| Fasting Insulin / HOMA-IR | Hormone / Calculation | Gold standard for assessing insulin resistance. | Directly measures a core component of metabolic syndrome. | Can be influenced by daily fluctuations and requires fasting. |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and processes discussed, the following diagrams have been generated using the DOT language.
This diagram illustrates the five-step enzymatic pathway for the synthesis of Coenzyme A, highlighting the central position of this compound.
This flowchart outlines the typical workflow for the quantification of small molecule biomarkers like this compound from human plasma using liquid chromatography-tandem mass spectrometry.
Experimental Protocols
A detailed protocol for the quantification of small molecules in human plasma is crucial for reproducible research. While a specific, validated protocol for this compound is not yet widely established, a general LC-MS/MS methodology can be adapted.
Protocol: Quantification of Small Molecules in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties. For this compound, positive mode is likely suitable.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Future Directions and Conclusion
This compound holds considerable promise as a biomarker for a variety of metabolic disorders, particularly those involving defects in CoA metabolism and fatty acid synthesis. However, further research is critically needed to establish definitive reference ranges in healthy and diseased populations and to develop and validate a standardized, high-throughput analytical method for its quantification.
This guide serves as a foundational resource for researchers in the field, providing a comparative framework and methodological considerations. As our understanding of the intricate roles of this compound in metabolic health and disease continues to grow, its clinical utility as a diagnostic and prognostic biomarker is expected to become increasingly apparent.
References
- 1. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 2. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical 4′-Phosphopantetheine Active Site Discovery from Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF21 is a biomarker for mitochondrial translation and mtDNA maintenance disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 4'-Phosphopantetheine Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current techniques for the measurement of 4'-phosphopantetheine (4'-PPanSH), a crucial intermediate in Coenzyme A (CoA) biosynthesis.[1] Accurate and reproducible quantification of 4'-PPanSH is vital for research in metabolic disorders, drug development, and understanding various cellular processes. This document outlines the predominant analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores potential alternative techniques, offering available experimental data to support their assessment.
Introduction to this compound
This compound is the prosthetic group of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), playing a fundamental role in the synthesis of fatty acids, polyketides, and non-ribosomal peptides.[2] It is an essential precursor in the biosynthesis of CoA, a vital cofactor for numerous enzymatic reactions.[3][4][5] Recent studies have also highlighted its potential therapeutic role in certain metabolic disorders, further emphasizing the need for reliable measurement techniques.
Coenzyme A Biosynthesis Pathway
The synthesis of Coenzyme A from pantothenate (Vitamin B5) is a five-step enzymatic pathway. This compound is a key intermediate in this process. The pathway is highly conserved across various species.[3][6]
Caption: The Coenzyme A biosynthesis pathway, highlighting the central role of this compound.
Comparison of Measurement Techniques
The primary method for the quantification of 4'-PPanSH in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other techniques like enzymatic assays and capillary electrophoresis are used for related compounds, their specific application to 4'-PPanSH is not yet well-established in the literature.
| Technique | Principle | Sample Throughput | Sensitivity | Specificity | Reproducibility Data Availability |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High | High | Very High | Limited but emerging |
| Enzymatic Assay | Enzyme-catalyzed reaction producing a detectable signal (e.g., colorimetric, fluorometric). | Potentially High | Variable | Good to High | Not available for 4'-PPanSH |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Moderate to High | Good | Good | Available for related CoAs |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like 4'-PPanSH in complex biological samples due to its high sensitivity and specificity.
Experimental Workflow
The general workflow for 4'-PPanSH measurement by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.
Experimental Protocol: Quantification of 4'-PPanSH in Human Plasma
This protocol is adapted from a published method for the analysis of 4'-PPanSH in human plasma.[7]
1. Sample Preparation:
-
To 50 µL of plasma, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled 4'-PPanSH).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate 4'-PPanSH from other matrix components.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4'-PPanSH and the internal standard.
Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Reproducibility | Generally high, but dependent on standardized protocols and instrumentation. |
Note: %CV (Coefficient of Variation) and %Bias should be within 20% at the LLOQ.[8]
Alternative Techniques: A Prospective Outlook
While LC-MS/MS is the predominant technique, other methods hold potential for the analysis of 4'-PPanSH, although specific and validated protocols are currently lacking in the literature.
Enzymatic Assays
Principle: Enzymatic assays would likely rely on an enzyme for which 4'-PPanSH is a substrate or a cofactor. The reaction would produce a measurable output, such as a change in absorbance or fluorescence. For instance, an assay could be designed around the activity of phosphopantetheine adenylyltransferase (PPAT), which converts 4'-PPanSH to dephospho-CoA.
Potential Advantages:
-
High throughput screening capability.
-
Lower instrumentation cost compared to LC-MS/MS.
Challenges:
-
Potential for interference from other molecules in the sample.
-
Requires highly specific and purified enzymes.
-
Development and validation of a robust assay is necessary.
Capillary Electrophoresis (CE)
Principle: CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. A study has demonstrated the successful separation and quantification of 12 different Coenzyme A species using CE with UV detection, suggesting its applicability to 4'-PPanSH.[9][10]
Reported Performance for Coenzyme A Species:
-
Linearity: Linear response over 2 orders of magnitude.[9]
-
Detection Limits: In the picomole range.[9]
-
Analysis Time: Less than 30 minutes for the separation of 12 CoAs.[9]
Potential Advantages:
-
High separation efficiency.
-
Low sample and reagent consumption.
-
Faster analysis time compared to some LC methods.
Challenges:
-
Sensitivity may be lower than LC-MS/MS.
-
Matrix effects can still be a concern.
-
A specific method for 4'-PPanSH needs to be developed and validated.
Conclusion and Future Directions
Currently, LC-MS/MS stands as the most reliable and validated method for the quantitative analysis of this compound in biological samples, offering high sensitivity and specificity. However, the reporting of comprehensive, standardized validation data, including intra- and inter-assay precision and accuracy, needs to be more widespread to allow for better cross-study comparisons.
The development of robust and validated enzymatic assays and capillary electrophoresis methods would provide valuable alternatives, potentially offering advantages in terms of cost and throughput for specific applications. Future research should focus on establishing and publishing detailed protocols and thorough validation data for these alternative techniques to broaden the analytical toolkit available to researchers in this important field.
References
- 1. This compound for Research [benchchem.com]
- 2. Phosphopantetheine - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to 4'-Phosphopantetheine Standards for HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of 4'-phosphopantetheine (4'-PP) is crucial for understanding a wide range of biological processes, from natural product biosynthesis to coenzyme A metabolism. This guide provides an objective comparison of analytical standards for the chromatographic separation and mass spectrometric detection of 4'-PP, supported by experimental data and detailed protocols.
This compound is a vital prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) involved in the synthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] Its accurate measurement by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is paramount for elucidating metabolic pathways and for the development of novel therapeutics. The choice of an appropriate analytical standard is a critical determinant of data quality, influencing accuracy, precision, and sensitivity.
This guide compares the use of this compound itself as an external standard against two common types of internal standards: a structural analog and a stable isotope-labeled (SIL) 4'-PP. While SIL standards are often considered the gold standard in quantitative mass spectrometry, their availability and cost can be prohibitive.[2] Structural analogs offer a more accessible alternative, though their performance must be carefully evaluated.
Performance Comparison of Analytical Standards
The selection of a suitable standard directly impacts the reliability of quantitative results. The following table summarizes the key performance parameters for different types of standards used in the HPLC-MS/MS analysis of this compound. The data presented is a synthesis of typical performance characteristics observed in validated bioanalytical methods.[2][3]
| Performance Parameter | External Standard (4'-PP) | Internal Standard (Structural Analog - e.g., Carbamazepine-d10) | Internal Standard (Stable Isotope-Labeled - e.g., 4'-PP-d4) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | Can improve effective LOD by reducing variability | Offers the lowest LOD by effectively compensating for matrix effects and ionization suppression |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Similar to or slightly better than external standard | Generally the lowest, allowing for quantification of trace amounts |
| Accuracy (% Bias) | ± 15% | ± 10-15% | < 10% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Matrix Effect Compensation | None | Partial | Excellent |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable quantification of this compound. Below are protocols for sample preparation, HPLC separation, and mass spectrometric detection.
Sample Preparation (from Plasma)
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Carbamazepine-d10 or 4'-PP-d4 in methanol).[4]
-
Add 200 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.[4]
HPLC and Mass Spectrometry Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, degasser, and autosampler.
-
Column: A reversed-phase C18 column (e.g., Shim-pack GIST-HP C18, 150 × 2.1 mm, 3 µm) is commonly used.[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would be: 0-1 min, 5% B; 1-4 min, 5-95% B; 4-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-9 min, 5% B.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: The specific precursor and product ions should be optimized by direct infusion of a standard solution. Fragmentation often occurs at the phosphodiester bond.
-
Internal Standard: MRM transitions for the chosen internal standard (e.g., Carbamazepine-d10) must also be optimized.
-
Visualizing Key Pathways and Workflows
Understanding the biological context of this compound and the analytical workflow is facilitated by clear diagrams.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of phosphopantetheinyl transferases from different species
For Researchers, Scientists, and Drug Development Professionals
Phosphopantetheinyl transferases (PPTases) are a superfamily of essential enzymes that catalyze the post-translational modification of carrier proteins (CPs) involved in a wide array of biosynthetic pathways. This modification, the transfer of a 4'-phosphopantetheine (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue on the apo-CP, is critical for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. These pathways, in turn, are responsible for producing a vast range of primary and secondary metabolites, including essential cellular components, antibiotics, and other pharmacologically active compounds. Understanding the diversity and specificities of PPTases from different species is paramount for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics.
This guide provides a comparative analysis of PPTases from bacterial, fungal, and human sources, focusing on their biochemical properties, substrate specificities, and the experimental methods used for their characterization.
Classification and Structural Overview
PPTases are broadly classified into two main families based on their sequence, structure, and substrate preference:
-
AcpS-type PPTases: These are typically smaller, homotrimeric enzymes primarily involved in the activation of acyl carrier proteins (ACPs) of fatty acid synthase (FAS) systems. They generally exhibit a higher degree of substrate specificity.
-
Sfp-type PPTases: Named after the surfactin biosynthesis PPTase from Bacillus subtilis, these are larger, monomeric enzymes with a pseudo-dimeric structure. They are known for their broad substrate promiscuity, activating a wide range of ACPs and peptidyl carrier proteins (PCPs) from both primary and secondary metabolic pathways.
Comparative Kinetic Analysis
The catalytic efficiency of PPTases can be compared by examining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for its substrate. A lower Km signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
Below is a summary of reported kinetic parameters for representative PPTases from different species.
| Enzyme | Species | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| AcpS | Escherichia coli | apo-ACP | 1.3 | 25 | 19.2 |
| CoA | 9.3 | 25 | 2.7 | ||
| Sfp | Bacillus subtilis | apo-PCP (SrfB1) | 1.3 | 104 | 80 |
| apo-PCP (SrfB2) | 1.8 | 56 | 31 | ||
| apo-ACP (E. coli) | - | - | - | ||
| CoA | 0.7 | 102 | 145.7 | ||
| NpgA | Aspergillus nidulans | - | Not Reported | Not Reported | Not Reported |
| AASDHPPT | Homo sapiens | CoA | 25 | Not Reported | Not Reported |
| Mg2+ | 440 | Not Reported | Not Reported |
Note: The activity of NpgA from Aspergillus nidulans has been confirmed through in vivo complementation and in vitro assays demonstrating the elaboration of 3',5'-ADP, but specific kinetic parameters have not been reported in the reviewed literature.[1][2] Similarly, while the Km of human AASDHPPT for CoA and its cofactor Mg2+ has been determined, the kcat value is not available in the cited sources.[3]
Substrate Specificity: A Tale of Two Families
The functional divergence of PPTases is most evident in their substrate specificity.
AcpS-type PPTases , exemplified by E. coli AcpS, are generally considered to be more specific, primarily acting on the ACPs of the fatty acid biosynthesis pathway. While some cross-reactivity with ACPs from type II polyketide synthases has been observed, their substrate scope is relatively narrow.
In stark contrast, Sfp-type PPTases are renowned for their remarkable promiscuity. Sfp from B. subtilis is a canonical example, capable of modifying a wide array of carrier proteins, including:
-
PCP domains from non-ribosomal peptide synthetases (NRPSs)[4][5]
-
ACP domains from polyketide synthases (PKSs)
-
ACP domains from fatty acid synthases (FAS) from heterologous organisms like E. coli[4]
This broad substrate acceptance has made Sfp a valuable tool in metabolic engineering for the production of natural products. The human PPTase, AASDHPPT, also exhibits broad substrate specificity, suggesting a single enzyme is responsible for all phosphopantetheinylation reactions in humans.[6][7]
Signaling Pathways and Experimental Workflows
The central role of PPTases is to activate carrier proteins within larger biosynthetic pathways. The general mechanism is a key post-translational modification step that converts an inactive apo-enzyme into an active holo-enzyme.
A typical workflow for characterizing a novel PPTase involves its expression, purification, and subsequent activity assessment using various in vitro assays.
Experimental Protocols
Accurate characterization of PPTase activity relies on robust experimental protocols. Two commonly employed methods are SDS-PAGE-based assays and Fluorescence Polarization assays.
SDS-PAGE Based Activity Assay
This method relies on the change in molecular weight upon the transfer of the 4'-PP moiety to the carrier protein, which can sometimes be visualized as a mobility shift on an SDS-PAGE gel, or more reliably by using a labeled CoA analog.
Materials:
-
Purified PPTase enzyme
-
Purified apo-carrier protein (apo-CP) substrate
-
Coenzyme A (CoA) or a labeled CoA analog (e.g., fluorescently tagged)
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2
-
Quenching Solution: 10% SDS
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Gel imaging system (for fluorescently labeled CoA) or Coomassie stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of apo-CP (e.g., 10 µM), and CoA (e.g., 1 mM).
-
Initiation: Start the reaction by adding the purified PPTase to a final concentration of, for example, 1 µM.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Sample Preparation for SDS-PAGE: Mix the quenched reaction with SDS-PAGE loading dye and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel according to standard protocols.[4][5][8][9]
-
Visualization:
-
If using a fluorescently labeled CoA, visualize the gel using an appropriate imaging system. The appearance of a fluorescent band corresponding to the molecular weight of the carrier protein indicates successful phosphopantetheinylation.
-
If relying on a mobility shift, stain the gel with Coomassie Brilliant Blue and look for a band shift compared to a negative control (reaction without PPTase).
-
Fluorescence Polarization (FP) Based Activity Assay
This homogeneous assay format is well-suited for high-throughput screening and kinetic analysis. It measures the change in the rotational speed of a fluorescently labeled CoA analog upon its enzymatic transfer to a much larger carrier protein.
Materials:
-
Purified PPTase enzyme
-
Purified apo-carrier protein (apo-CP) substrate
-
Fluorescently labeled CoA (e.g., BODIPY-CoA)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the PPTase, apo-CP, and fluorescently labeled CoA in the assay buffer.
-
Assay Plate Setup: In a suitable microplate (e.g., a black, low-binding 384-well plate), add the apo-CP and the fluorescently labeled CoA to each well.
-
Reaction Initiation: Initiate the reaction by adding the PPTase to the wells. Include negative controls without the enzyme.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization at regular time intervals using a plate reader. An increase in polarization indicates the transfer of the fluorescent 4'-PP moiety to the larger carrier protein.[10][11]
-
Data Analysis: Plot the change in fluorescence polarization over time to determine the reaction rate. For kinetic analysis, vary the concentration of one substrate while keeping the others constant and fit the data to the Michaelis-Menten equation.
Conclusion
The study of phosphopantetheinyl transferases reveals a fascinating interplay of evolutionary divergence and functional adaptation. While AcpS-type PPTases have evolved for high specificity in essential primary metabolic pathways, the promiscuous nature of Sfp-type PPTases has been harnessed for the production of a diverse arsenal of secondary metabolites. The continued characterization of PPTases from various species, aided by robust and high-throughput experimental techniques, will undoubtedly unlock new opportunities in synthetic biology, drug discovery, and our fundamental understanding of the biosynthesis of natural products. The development of specific inhibitors targeting pathogenic PPTases, while avoiding interaction with the human ortholog, remains a promising avenue for novel antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of NpgA, a 4'-phosphopantetheinyl transferase of Aspergillus nidulans, and evidence of its involvement in fungal growth and formation of conidia and cleistothecia for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AASDHPPT aminoadipate-semialdehyde dehydrogenase-phosphopantetheinyl transferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. SDS-PAGE [assay-protocol.com]
- 9. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4'-Phosphopantetheine in Research: From Enzymology to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of recent trends in 4'-phosphopantetheine (4'-PP) research. It offers an objective comparison of its biochemical activity, therapeutic applications, and analytical detection methodologies, supported by experimental data.
Introduction to this compound
This compound is a vital intermediate in the biosynthesis of Coenzyme A (CoA) and serves as an essential prosthetic group for a class of proteins known as acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2] This post-translational modification is critical for the function of enzymes involved in fatty acid, polyketide, and non-ribosomal peptide synthesis.[1][3] The transfer of the 4'-PP moiety from CoA to a conserved serine residue on apo-carrier proteins is catalyzed by a family of enzymes called phosphopantetheinyl transferases (PPTases).[1][4] Recent research has expanded beyond its fundamental roles, exploring its therapeutic potential in metabolic disorders and as an antioxidant.
I. Comparative Analysis of Phosphopantetheinyl Transferases (PPTases)
PPTases are classified into three main families: AcpS-type, Sfp-type, and the integrated PPTase domains of fungal fatty acid synthases.[3] AcpS-type PPTases are primarily involved in fatty acid biosynthesis, while Sfp-type PPTases often exhibit broader substrate specificity, acting on carrier proteins from secondary metabolic pathways.[3]
The catalytic efficiency of PPTases varies significantly with respect to their cognate and non-cognate carrier protein substrates. This section provides a comparative summary of the kinetic parameters for several well-characterized PPTases.
| PPTase | Organism | Carrier Protein Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| Sfp | Bacillus subtilis | BpsA | 1.0 ± 0.1 | 13.0 ± 0.4 | 13.0 | [5] |
| PcpS | Pseudomonas aeruginosa | BpsA | 1.1 ± 0.1 | 1.2 ± 0.03 | 1.1 | [5] |
| PP1183 | Pseudomonas putida | BpsA | 2.5 ± 0.3 | 0.05 ± 0.001 | 0.02 | [5] |
| EcAcpS | Escherichia coli | E. coli ACP | - | - | 10-50 | [3] |
Table 1: Kinetic parameters of various PPTases with the BpsA carrier protein as a substrate. Data for EcAcpS with its native ACP is also included for comparison.
The fundamental role of 4'-PP is in the post-translational activation of carrier proteins, which are central to the biosynthesis of a vast array of primary and secondary metabolites. The pathway diagram below illustrates this crucial activation step.
A common method to determine PPTase kinetics is a continuous spectrophotometric assay using a reporter enzyme whose activity depends on a PPTase-activated carrier protein.
Protocol: BpsA-Based Continuous Assay for PPTase Activity [5]
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mix containing 5 mM ATP, 20 mM MgCl₂, 8 mM L-glutamine, and the PPTase enzyme in 100 mM sodium phosphate buffer, pH 7.8.
-
Substrate Addition: Add varying concentrations of Coenzyme A (for Km determination of CoA) or the apo-carrier protein BpsA (for Km determination of the carrier protein).
-
Initiation: Initiate the reaction by adding a fixed concentration of the other substrate (apo-BpsA or CoA).
-
Measurement: Immediately measure the rate of indigoidine synthesis by monitoring the absorbance at 610 nm over time. The rate of color formation is proportional to the rate of holo-BpsA formation, and thus to the PPTase activity.
-
Data Analysis: Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
II. Therapeutic Applications of this compound and Its Analogs
Recent research has highlighted the therapeutic potential of 4'-PP and its derivatives, particularly in the context of inborn errors of metabolism and diseases associated with oxidative stress.
PKAN is a rare neurodegenerative disorder caused by mutations in the PANK2 gene, leading to impaired CoA biosynthesis.[6] Administration of 4'-PP has been shown to bypass the enzymatic block and restore downstream metabolic functions.[7][8]
Workflow for Evaluating 4'-PP in a PKAN Mouse Model
Studies in a Pank2 knockout mouse model have demonstrated that oral administration of 4'-PP can normalize key biomarkers associated with the disease.[7] An acetylated analog, S-acetyl-4'-phosphopantetheine, has also been developed to improve stability and cellular uptake.[9][10]
| Compound | Model | Dosage | Key Outcomes | Reference |
| This compound | Pank2 KO Mice | 0.82 - 20 µg/g body weight (oral, 14 days) | Normalized expression of Coasy, Tfrc, Ireb2, and Drd1 in the globus pallidus. Restored Complex I and PDH enzyme activities. | [7] |
| S-acetyl-4'-phosphopantetheine | Drosophila PKAN model | - | Rescued larval lethality induced by impaired PANK activity. | [9][10] |
| Pantetheine | Pank2 KO Mice | Equimolar to 4'-PP | No significant normalization of Coasy expression. | [7] |
| Coenzyme A | Pank2 KO Mice | Equimolar to 4'-PP | No significant normalization of Coasy expression. | [7] |
Table 2: Comparison of the in vivo efficacy of this compound and related compounds in models of PKAN.
4'-PP has been identified as a potential antioxidant that can limit the formation of atherosclerotic plaques.[11] Studies have shown that it can inhibit the generation of reactive oxygen species (ROS) and the accumulation of oxidized low-density lipoprotein (ox-LDL) in vascular endothelial cells.
| Treatment | Cell/Animal Model | Key Parameter Measured | Result |
| Control | HUVECs | ROS Production | Baseline |
| ox-LDL | HUVECs | ROS Production | Significant Increase |
| ox-LDL + 4'-PPanSH | HUVECs | ROS Production | Inhibition of ROS production |
| Control | Atherosclerosis Mouse Model | ox-LDL Accumulation | Baseline |
| 4'-PPanSH Supplement | Atherosclerosis Mouse Model | ox-LDL Accumulation | Inhibition of ox-LDL accumulation |
Table 3: Antioxidant effects of this compound in in vitro and in vivo models of atherosclerosis.
While direct quantitative comparisons with classical antioxidants like Vitamin C in the same atherosclerosis model are limited, the mechanism of ROS scavenging by 4'-PP suggests a significant protective effect on vascular endothelium. Computational studies suggest that Vitamin C is a highly potent antioxidant, primarily acting through a hydrogen atom transfer (HAT) mechanism.[12][13] The antioxidant activity of 4'-PP is likely attributable to its free thiol group, which can directly scavenge free radicals.
Protocol: Assessment of 4'-PP Effects in a Mouse Model of PKAN [6][7]
-
Animal Model: Utilize Pank2 knockout mice and wild-type littermates as controls.
-
Compound Administration: Administer this compound orally via gavage for a specified period (e.g., 14 days) at various doses. Include vehicle-treated control groups.
-
Tissue Collection: At the end of the treatment period, sacrifice the animals and dissect the globus pallidus region of the brain.
-
Biomarker Analysis (qRT-PCR): Extract total RNA from the tissue and perform quantitative real-time PCR to measure the expression levels of relevant genes (e.g., Coasy, Tfrc, Ireb2, Drd1). Normalize expression to a housekeeping gene.
-
Enzyme Activity Assays: Prepare tissue homogenates to measure the activity of mitochondrial enzymes, such as Complex I and pyruvate dehydrogenase (PDH), using commercially available assay kits.
III. Analytical Methodologies for this compound Detection
The accurate quantification of 4'-PP in biological matrices is crucial for both basic research and clinical studies. The two primary analytical approaches are mass spectrometry-based methods and immunoassays.
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Immunoassay (e.g., ELISA) |
| Principle | Separation by chromatography followed by mass-based detection of the analyte and its fragments. | Detection based on the specific binding of an antibody to the analyte. |
| Specificity | Very high; can distinguish between structurally similar molecules. | High, but can be susceptible to cross-reactivity with related molecules. |
| Sensitivity | Generally high, often in the picomolar to nanomolar range. | Can achieve very high sensitivity, depending on the antibody and detection system. |
| Multiplexing | Can be adapted to measure multiple analytes in a single run. | Typically measures a single analyte per assay, though multiplex platforms exist. |
| Development Time | Method development can be time-consuming and requires specialized expertise. | Development of specific antibodies can be lengthy and costly. |
| Throughput | Lower compared to immunoassays. | High throughput is a major advantage. |
| Matrix Effects | Can be affected by ion suppression from components in the biological matrix. | Can be affected by non-specific binding and interfering substances. |
Table 4: A general comparison of LC-MS/MS and immunoassay for the quantification of small molecules like this compound.
Logical Flow for Method Selection
Protocol: General Workflow for LC-MS/MS Quantification of a Small Molecule [14]
-
Sample Preparation: Extract the analyte from the biological matrix (e.g., plasma, tissue homogenate) using protein precipitation or liquid-liquid extraction. Spike the sample with a known amount of a stable isotope-labeled internal standard.
-
Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system (e.g., HPLC or UPLC) equipped with a suitable column (e.g., C18) to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations. Determine the concentration of the analyte in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Protocol: General Steps for Immunoassay (ELISA) Development [15][16][17]
-
Antigen Preparation: Synthesize a 4'-PP-carrier protein conjugate to use as an immunogen for antibody production.
-
Antibody Production: Immunize animals (e.g., rabbits, mice) with the immunogen and subsequently screen for antibodies with high affinity and specificity for 4'-PP.
-
Assay Format Development: Develop a competitive ELISA format. Coat microtiter plates with a 4'-PP conjugate.
-
Assay Procedure: Incubate the coated plates with a mixture of the sample (containing unknown 4'-PP) and a limited amount of the specific anti-4'-PP antibody. The free 4'-PP in the sample will compete with the coated 4'-PP for antibody binding.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chromogenic substrate and measure the resulting color change. The signal will be inversely proportional to the concentration of 4'-PP in the sample.
Conclusion
This compound continues to be a molecule of significant interest, bridging fundamental biochemistry with promising therapeutic avenues. The choice of PPTase for biotechnological applications can be guided by their kinetic profiles, with Sfp-type enzymes offering broader substrate promiscuity. As a therapeutic agent, 4'-PP shows considerable promise for treating PKAN, and its antioxidant properties warrant further investigation in the context of cardiovascular diseases. The development of robust and specific analytical methods, particularly highly specific LC-MS/MS assays and potentially high-throughput immunoassays, will be critical for advancing both preclinical and clinical research in this area. This guide provides a foundational comparison to aid researchers in navigating the expanding landscape of this compound research.
References
- 1. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular this compound is a source for intracellular coenzyme A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphopantetheinyl transferases: catalysis of a post-translational modification crucial for life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl-4'-phosphopantetheine is stable in serum and prevents phenotypes induced by pantothenate kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical this compound active site discovery from proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure | National Agricultural Library [nal.usda.gov]
- 16. Immunoassay Development | Rockland [rockland.com]
- 17. taylorfrancis.com [taylorfrancis.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4'-Phosphopantetheine
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of 4'-Phosphopantetheine, a vital biochemical cofactor in various metabolic pathways. Adherence to these procedures will help maintain a secure workspace and ensure environmental responsibility.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in its safe handling and disposal. Typically, it exists as a white crystalline powder and is soluble in water due to its polar phosphate group.[1] Key chemical data is summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₂₃N₂O₇PS |
| Molecular Weight | 358.35 g/mol [1][2] |
| CAS Number | 2226-71-3[2][3][4] |
| Appearance | White crystalline powder[1] |
| Solubility | Soluble in water[1] |
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended PPE:
-
Gloves: Wear impervious gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
-
Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of inhaling dust, a dust mask or a respirator should be used.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. While one supplier's safety data sheet classifies it as "not a hazardous substance or mixture," it is prudent to handle all chemicals with care and follow institutional and local guidelines.[5]
-
Consult Local Regulations: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal.
-
Small Spills:
-
Unused or Waste Product:
-
Collect unused this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed waste container.
-
The container should be stored in a designated, secure waste accumulation area.
-
-
Aqueous Solutions:
-
Due to its water solubility, aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your local regulations.[5]
-
Collect aqueous waste in a labeled, sealed container for chemical waste pickup.
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these guidelines, you contribute to a safer laboratory environment and ensure compliance with regulations, reinforcing a culture of safety and responsibility within your institution.
References
Personal protective equipment for handling 4'-Phosphopantetheine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 4'-Phosphopantetheine. While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, adherence to rigorous laboratory safety practices is paramount to ensure personnel safety and maintain experimental integrity. This document is intended to be a comprehensive resource, establishing a foundation of trust and promoting a culture of safety within your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Primary routes of potential exposure in a laboratory setting include inhalation of dust, dermal contact, and accidental ingestion. Therefore, a standard PPE protocol is mandatory for handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents skin contact. Should be inspected before use and disposed of after handling the compound. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and clothing from potential contamination. |
| Eye & Face Protection | Safety Glasses with Side Shields | ANSI Z87.1-compliant | Protects against splashes and airborne particles entering the eyes. |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Figure 1. Procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Area Preparation: Designate a specific, clean, and uncluttered area for handling. Ensure adequate ventilation.
-
Assemble Materials: Gather all necessary equipment, including the this compound container, spatulas, weigh boats, solvents, glassware, and a designated waste container.
-
Don PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.
-
Weighing and Solution Preparation:
-
When handling the solid, minimize the creation of dust.
-
For preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
-
Post-Handling:
-
Tightly seal the this compound container after use.
-
Wipe down the work surface with an appropriate cleaning agent.
-
-
Doffing PPE and Hygiene:
-
Remove gloves using the proper technique to avoid skin contact with any potential residue.
-
Immediately wash hands thoroughly with soap and water.
-
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If they feel unwell, consult a doctor.[1] |
| Skin Contact | Take off any contaminated clothing immediately. Rinse the affected skin area with plenty of water. |
| Eye Contact | Rinse out the eyes with plenty of water. If present, remove contact lenses. If irritation persists, seek medical attention.[2] |
| Ingestion | Have the individual drink water (at most two glasses). If they feel unwell, consult a doctor. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Caption: Figure 2. Disposal workflow for this compound waste.
Disposal Guidelines:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated and clearly labeled container for non-hazardous solid chemical waste.
-
Liquid Waste: Unused or expired solutions and contaminated solvents should be collected in a designated, sealed, and labeled container for non-hazardous liquid chemical waste. Do not pour down the drain.
-
Final Disposal: All waste must be disposed of in accordance with institutional, local, and national regulations for non-hazardous chemical waste.
By adhering to these guidelines, you contribute to a safer research environment and ensure the integrity of your scientific work. This document should be used in conjunction with your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
